Fmoc-Leu-Bt
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647340 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072840-99-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-leucine and its Role in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, a deep understanding of the tools of the trade is paramount. Among the most fundamental of these is Fmoc-L-leucine, a cornerstone building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of Fmoc-L-leucine, delving into its chemical properties, its critical role in SPPS, and the mechanistic underpinnings of its application. We will explore not just the "how" but the "why" behind experimental protocols, offering field-proven insights to empower your research and development endeavors.
The Strategic Importance of Fmoc-L-leucine in Peptide Synthesis
Fmoc-L-leucine, chemically known as N-(9-Fluorenylmethoxycarbonyl)-L-leucine, is a derivative of the essential amino acid L-leucine.[1][2] Its significance in peptide synthesis arises from the strategic attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of leucine.[2][3] This reversible protection is the lynchpin of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[2][4]
The Fmoc group serves as a temporary shield, preventing the reactive amino group of leucine from participating in unwanted side reactions during the stepwise assembly of a peptide chain.[5] Its key advantage lies in its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the selective deprotection of the N-terminus, preparing it for the coupling of the next amino acid in the sequence, while acid-labile protecting groups on the amino acid side chains remain intact.[4][8] This "orthogonality" of protecting groups is a fundamental principle that enables the synthesis of complex peptides with high fidelity.[6][7]
Leucine itself is a hydrophobic amino acid with a bulky isobutyl side chain.[1] Its incorporation into peptide sequences can influence the peptide's structure, solubility, and interaction with biological targets.[2] Therefore, the efficient and clean incorporation of leucine residues is often critical for the desired function of the synthetic peptide.
Physicochemical Properties of Fmoc-L-leucine
A thorough understanding of the physical and chemical properties of Fmoc-L-leucine is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 35661-60-0 | [1][9][10][11] |
| Molecular Formula | C₂₁H₂₃NO₄ | [3][9][10][12] |
| Molecular Weight | 353.41 g/mol | [13] |
| Appearance | White to off-white crystalline solid/powder | [1][3][12] |
| Melting Point | Approximately 148 - 163 °C | [12] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMF, DMSO, ethanol, and acetone. | [1][3][14][15][16] |
| Purity | Typically ≥98% | [9][14] |
The Core of Peptide Synthesis: The Fmoc-SPPS Cycle
The incorporation of Fmoc-L-leucine into a growing peptide chain follows a well-defined cyclic process. Each cycle consists of two key steps: deprotection and coupling.
Fmoc Deprotection: Unmasking the Reactive Amine
The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the homogeneity of the final peptide product. The mechanism proceeds via a base-catalyzed β-elimination.[17]
Here is a detailed protocol for the deprotection step:
Protocol: Fmoc Deprotection
-
Resin Swelling: The peptide-resin is thoroughly washed and swollen in a suitable solvent, typically DMF. This is crucial to ensure that all reactive sites are accessible to the reagents.
-
Deprotection: The resin is treated with a solution of 20-50% piperidine in DMF.[] The piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene ring of the Fmoc group.[8] This initiates a cascade of reactions resulting in the cleavage of the Fmoc group as dibenzofulvene and carbon dioxide.[8] The dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.[8]
-
Washing: The resin is extensively washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine. This washing step is critical to prevent interference with the subsequent coupling reaction.
The progress of the deprotection can be monitored in real-time by detecting the strong UV absorbance of the cleaved fluorene byproduct at around 301 nm.[][19]
Diagram: Fmoc Deprotection Workflow
Caption: Workflow for the coupling of Fmoc-L-leucine.
Challenges and Considerations in Using Fmoc-L-leucine
While Fmoc-L-leucine is a robust and widely used reagent, researchers should be aware of potential challenges, particularly when dealing with leucine-rich or hydrophobic sequences.
-
Aggregation: Peptides containing multiple hydrophobic residues like leucine can be prone to aggregation on the solid support. [20]This can hinder the accessibility of reagents to the reactive sites, leading to incomplete deprotection and coupling, and ultimately resulting in lower yields and purity. To mitigate this, strategies such as using specialized resins, chaotropic agents, or elevated temperatures during synthesis can be employed.
-
Steric Hindrance: The bulky isobutyl side chain of leucine can sometimes cause steric hindrance, slowing down the coupling reaction. The choice of a more potent activating reagent or longer coupling times may be necessary to ensure complete reaction.
-
Racemization: Although generally low with standard coupling reagents, there is a small risk of racemization at the C-terminal residue during activation. Careful selection of coupling reagents and the addition of racemization suppressants like ethyl cyanoglyoxylate-2-oxime (Oxyma) can minimize this side reaction.
Conclusion
Fmoc-L-leucine is an indispensable tool in the arsenal of the peptide chemist. Its strategic use of the base-labile Fmoc protecting group allows for the efficient and high-fidelity synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. [2][12]A thorough understanding of its chemical properties, the mechanics of its incorporation into a peptide chain, and the potential challenges associated with its use is crucial for success. By mastering the principles and protocols outlined in this guide, researchers can confidently leverage the power of Fmoc-L-leucine to advance their scientific discoveries.
References
- Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 - Fengchen. (URL: )
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Fmoc-L-Leucine: A Cornerstone for Pharmaceutical Intermediates and Research. (URL: [Link])
-
Fmoc-L-leucine - Chem-Impex. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Fmoc-Leu-OH; CAS 35661-60-0 - Aapptec Peptides. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances | Journal of Chemical & Engineering Data. (URL: [Link])
-
Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem - NIH. (URL: [Link])
-
Fmoc-L-Leu-L-Leu-OH | C27H34N2O5 | CID 15001118 - PubChem. (URL: [Link])
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])
-
Fmoc Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
Sources
- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 35661-60-0: Fmoc-leucine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. caymanchem.com [caymanchem.com]
- 10. peptide.com [peptide.com]
- 11. thomassci.com [thomassci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of Fmoc-Leu-OH.
<-3a _2f_thought> I have gathered a significant amount of information regarding the chemical properties, structure, synthesis, applications, and safety of Fmoc-Leu-OH. I have found data on its molecular formula, weight, melting point, solubility, and optical rotation. I also have details about its use in solid-phase peptide synthesis, the Fmoc deprotection mechanism, and its applications in drug development. Safety and handling information is also available.
I believe I have sufficient information to construct the in-depth technical guide as requested. The gathered data will allow me to create the required tables and diagrams, and the detailed protocols for experimental procedures can be formulated based on the information found. Therefore, I will now proceed to synthesize this information into the final response.
An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine, commonly abbreviated as Fmoc-Leu-OH, is a cornerstone reagent in modern peptide chemistry. As a derivative of the essential amino acid L-leucine, its strategic implementation in solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research, diagnostics, and therapeutic applications. This guide provides a comprehensive examination of the chemical properties, structural features, and practical applications of Fmoc-Leu-OH. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of Fmoc-Leu-OH in Peptide Synthesis
The synthesis of peptides with defined sequences is a fundamental tool in biochemistry, pharmacology, and materials science. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, marked a paradigm shift in the field. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a key component of modern SPPS, offering a milder and more versatile alternative to the traditional Boc (tert-butyloxycarbonyl) chemistry.[1]
Fmoc-Leu-OH is an N-terminally protected form of the amino acid leucine.[2] Leucine, a branched-chain amino acid, plays a critical role in protein structure and function, contributing to hydrophobic interactions that drive protein folding and stability.[3][4] The Fmoc group provides a temporary shield for the alpha-amino group of leucine, preventing unwanted reactions during the coupling of subsequent amino acids in the peptide chain.[5] Its base-lability allows for selective removal under mild conditions, preserving acid-sensitive protecting groups on amino acid side chains.[6] This orthogonality is a key advantage of the Fmoc-SPPS strategy.[5]
Chemical Structure and Physicochemical Properties
The unique chemical structure of Fmoc-Leu-OH dictates its reactivity and handling properties. Understanding these characteristics is paramount for its effective use in the laboratory.
Molecular Structure
Fmoc-Leu-OH consists of three key components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the L-leucine core, and a carboxylic acid functional group. The bulky, aromatic Fmoc group is attached to the nitrogen atom of the leucine's alpha-amino group via a carbamate linkage.

Figure 1. Molecular Structure of Fmoc-Leu-OH.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Fmoc-Leu-OH, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 35661-60-0 | [2][] |
| Molecular Formula | C₂₁H₂₃NO₄ | [8] |
| Molecular Weight | 353.41 g/mol | [8] |
| Appearance | White to off-white solid/powder | [2][9] |
| Melting Point | 148 - 163 °C | [9][10] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | [2] |
| Optical Rotation | [α]D²⁰ = -25 ± 2° (c=1 in DMF) | [9][11] |
| Density | ~1.207 g/cm³ | [] |
The Central Role of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Leu-OH is a fundamental building block in the Fmoc-based solid-phase peptide synthesis (SPPS) workflow. This iterative process allows for the controlled, stepwise assembly of a peptide chain on an insoluble resin support.
The Fmoc-SPPS Workflow: A Conceptual Overview
The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key stages where Fmoc-Leu-OH (or other Fmoc-protected amino acids) are utilized.
Caption: A simplified workflow of the Fmoc-SPPS cycle.
The Mechanism of Fmoc Deprotection: A Critical Step
The selective removal of the Fmoc group is the cornerstone of this synthetic strategy. This process is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.[12]
The deprotection is a two-step process:
-
A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[12]
-
This is followed by a β-elimination, which releases the free amine of the resin-bound amino acid, carbon dioxide, and dibenzofulvene (DBF).[12] The secondary amine used for deprotection also acts as a scavenger for the liberated DBF.[12]
Caption: The base-catalyzed deprotection of the Fmoc group.
Experimental Protocol: Coupling of Fmoc-Leu-OH in Manual SPPS
This protocol outlines a standard procedure for the manual coupling of Fmoc-Leu-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Leu-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Syringe or reaction vessel for SPPS
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc-Leu-OH and the coupling of the next amino acid in the sequence.
Applications in Drug Discovery and Development
The incorporation of leucine residues into peptide sequences can significantly influence their biological activity, stability, and pharmacokinetic properties. Fmoc-Leu-OH is therefore a critical reagent in the synthesis of peptide-based therapeutics.
Enhancing Proteolytic Stability and Bioavailability
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The strategic incorporation of D-amino acids, such as D-leucine (synthesized using Fmoc-D-Leu-OH), can render peptides resistant to enzymatic cleavage, thereby extending their plasma half-life and improving their bioavailability.[13]
Modulating Biological Activity
The hydrophobic side chain of leucine plays a crucial role in the interaction of peptides with their biological targets.[3] By systematically replacing other amino acids with leucine, or by incorporating leucine at specific positions, researchers can modulate the binding affinity and specificity of a peptide for its receptor. This is a common strategy in the development of potent and selective peptide drugs.[5]
Development of Antimicrobial and Anticancer Peptides
Fmoc-Leu-OH is instrumental in the synthesis of antimicrobial and anticancer peptides.[13] The amphipathic nature of many of these peptides, characterized by distinct hydrophobic and hydrophilic faces, is critical for their mechanism of action, which often involves the disruption of microbial or cancer cell membranes. Leucine, with its hydrophobic side chain, is a key contributor to the formation of these amphipathic structures.
Safety, Handling, and Storage
Proper handling and storage of Fmoc-Leu-OH are essential to ensure its stability and the safety of laboratory personnel.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Fmoc-Leu-OH.[14][15]
-
Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[14]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of a fire.[15]
Storage and Stability
-
Storage Conditions: Store Fmoc-Leu-OH in a cool, dry, and well-ventilated place.[14] Recommended storage temperature is typically between 2-8 °C.[]
-
Container: Keep the container tightly closed to prevent moisture absorption.[14]
-
Stability: The compound is stable under normal storage conditions.[2]
Conclusion
Fmoc-Leu-OH is more than just a protected amino acid; it is an enabling reagent that has significantly contributed to the advancement of peptide science. Its unique combination of a base-labile protecting group and the structurally important leucine side chain makes it an indispensable tool for the synthesis of a vast array of peptides. From fundamental research into protein structure and function to the development of novel peptide-based therapeutics, the impact of Fmoc-Leu-OH is undeniable. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for any scientist working in the field of peptide chemistry.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Peptide Synthesis. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved from [Link]
-
YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]
-
Dilunbio. (2025, August 12). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Retrieved from [Link]
-
CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Leu-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
CEM Corporation. (2014, July). Amino Acid, Fmoc-Leu-OH. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-L-Leu-L-Leu-OH. Retrieved from [Link]
-
PubMed. (n.d.). The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-leucine. Retrieved from [Link]
-
Chemsrc. (2025, August 21). Fmoc-Leu-OH | CAS#:35661-60-0. Retrieved from [Link]
-
Matrix Innovation. (n.d.). Fmoc-L-Leu-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Leu-OH; CAS 35661-60-0. Retrieved from [Link]
-
Britannica. (n.d.). Leucine. Retrieved from [Link]
-
Wikipedia. (n.d.). Leucine. Retrieved from [Link]
-
Activotec. (n.d.). Fmoc-Leu-OH - CAS# 35661-60-0. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Retrieved from [Link]
-
SpectraBase. (n.d.). Fmoc-N-Me-Leu-OH. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. N-(9-芴甲氧羰基)-L-亮氨酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc-L-Leu-OH | Matrix Innovation [matrix-innovation.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 15. chemicalbook.com [chemicalbook.com]
The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, a profound understanding of the foundational chemistry is not merely academic—it is the bedrock of innovation and success. Among the repertoire of protected amino acids, Fmoc-L-Leucine (Fmoc-Leu-OH) serves as a quintessential building block. This guide provides a comprehensive exploration of the mechanism of action of Fmoc-Leu-OH within the framework of Solid-Phase Peptide Synthesis (SPPS), elucidating the causality behind standard protocols and offering insights honed from extensive field experience.
Introduction: The Elegance of the Fmoc Strategy in SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, simplifies peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of modern SPPS, favored for its mild deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage of the peptide from the resin.[][4][5]
Fmoc-Leu-OH, a derivative of the hydrophobic amino acid leucine, is a frequently incorporated residue in synthetic peptides.[6][7] Its isobutyl side chain, while generally unreactive, can present steric considerations that influence coupling efficiency. Understanding the precise chemical transformations of Fmoc-Leu-OH at each stage of the SPPS cycle is paramount for optimizing peptide purity and yield.
The SPPS Cycle with Fmoc-Leu-OH: A Mechanistic Dissection
The addition of a single Fmoc-Leu-OH residue to a growing peptide chain anchored to a solid support involves a meticulously orchestrated sequence of deprotection, activation, and coupling steps. Each of these stages is a critical control point for the success of the synthesis.
Step 1: Nα-Deprotection - The Gateway to Elongation
Before the introduction of Fmoc-Leu-OH, the Nα-amino group of the resin-bound peptide must be deprotected. In the Fmoc strategy, this is achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][8]
The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[] The process unfolds as follows:
-
Proton Abstraction: A piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.[8][9]
-
β-Elimination: This proton abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the peptide.[4][9]
-
Scavenging of Dibenzofulvene: The highly reactive DBF electrophile is immediately trapped by the excess piperidine to form a stable adduct.[4][8][9] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly liberated Nα-amino group of the peptide chain.
The choice of piperidine is deliberate; its secondary amine nature makes it an effective scavenger, and its volatility allows for easy removal during washing steps. While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effect faster deprotection, they are non-nucleophilic and require the addition of a scavenger like piperidine.[1][9] Furthermore, DBU can catalyze side reactions such as aspartimide formation when Aspartic acid is present in the sequence.[9]
Caption: Mechanism of Fmoc deprotection by piperidine.
Step 2: Carboxyl Group Activation - Preparing Fmoc-Leu-OH for Coupling
For the peptide bond to form, the carboxylic acid of Fmoc-Leu-OH must be converted into a more reactive electrophilic species.[5][10][11] Direct condensation with the free amine of the resin-bound peptide is not feasible under standard SPPS conditions.[5] Carbodiimides are a widely used class of activating agents in SPPS.[12][13]
A common and highly efficient activation method involves the use of N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl (hydroxyimino)cyanoacetate (Oxyma).[12][14][15]
The activation mechanism proceeds as follows:
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid of Fmoc-Leu-OH attacks the central carbon of DIC, forming a highly reactive O-acylisourea intermediate.[12][16][17]
-
Reaction with the Additive: This unstable intermediate is prone to side reactions, including racemization and rearrangement to an unreactive N-acylurea.[12][13] To mitigate this, an additive like Oxyma is introduced. Oxyma rapidly reacts with the O-acylisourea to form a less reactive but still highly efficient active ester, the Oxyma ester of Fmoc-Leu-OH.[14][17] This active ester is more stable than the O-acylisourea, minimizing the risk of side reactions.[17][18]
The combination of DIC and Oxyma has been shown to be superior to older additive systems like 1-hydroxybenzotriazole (HOBt) due to its enhanced reactivity and lower risk of explosion.[17]
Caption: Activation of Fmoc-Leu-OH with DIC and Oxyma.
Step 3: Peptide Bond Formation - The Coupling Reaction
Once the activated Fmoc-Leu-O-Oxyma ester is formed, it is introduced to the resin-bound peptide with its newly deprotected Nα-amino group. The nucleophilic amine of the peptide chain attacks the electrophilic carbonyl carbon of the active ester, leading to the formation of a new peptide bond.[19] This reaction regenerates the Oxyma additive and releases diisopropylurea (DIU), the byproduct of DIC.[12]
The bulky isobutyl side chain of leucine can sometimes lead to steric hindrance, potentially slowing down the coupling reaction. Therefore, ensuring a sufficient excess of the activated Fmoc-Leu-OH and allowing for adequate reaction time is crucial for achieving a complete coupling. In cases of particularly difficult couplings, a second coupling step (double coupling) may be employed.[20]
Caption: Peptide bond formation via the active ester.
Monitoring and Quality Control: Ensuring a Fidelity of Synthesis
A fundamental principle of SPPS is the need to drive each reaction to completion. Incomplete coupling or deprotection steps lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[21] Therefore, monitoring the progress of these reactions is essential.
The Kaiser Test: A Qualitative Assessment of Free Amines
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of primary amines on the resin.[22][23][24] After the coupling step, a small sample of the resin is treated with ninhydrin. If the coupling reaction is complete, there will be no free primary amines, and the test will be negative (colorless to yellowish beads).[25] A positive result (intense blue beads and solution) indicates incomplete coupling, necessitating a recoupling step.[24][25]
It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines and produce a less distinct reddish-brown color.[22] In such cases, alternative tests like the chloranil test are employed.[22]
| Kaiser Test Result | Interpretation | Recommended Action |
| Colorless/Yellow Beads | Complete Coupling | Proceed to the next deprotection step. |
| Intense Blue Beads | Incomplete Coupling | Perform a second coupling (recoupling). |
| Light Blue Beads | Near-complete Coupling | Extend coupling time or perform a capping step. |
Capping: Terminating Unreacted Chains
If a coupling reaction remains incomplete after a second attempt, it is often advisable to permanently block the unreacted N-terminal amines. This process, known as capping, is typically performed using acetic anhydride. Capping prevents the formation of deletion peptides, resulting in a final crude product that is easier to purify.[20]
Potential Side Reactions Involving Leucine
While the isobutyl side chain of leucine is generally considered non-reactive under standard SPPS conditions, certain side reactions, although rare, can occur. It is also important to be aware of general side reactions that can happen during the synthesis of any peptide.
-
Diketopiperazine Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly when proline is the C-terminal residue. The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[25] While not specific to leucine, it is a crucial consideration in the early stages of synthesis.
-
Racemization: The chiral integrity of the α-carbon is paramount for the biological activity of the final peptide. While the use of additives like Oxyma significantly suppresses racemization, it can still occur, especially with prolonged activation times or the use of certain coupling reagents.[26][27] Leucine is not considered a high-risk amino acid for racemization compared to residues like histidine or cysteine.
Experimental Protocols
Protocol for a Standard Fmoc-Leu-OH Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
-
Fmoc-Leu-OH Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents), Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow for pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and isopropanol (3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
Conclusion
The successful incorporation of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis is a testament to the robustness and elegance of the Fmoc strategy. A thorough understanding of the underlying mechanisms of deprotection, activation, and coupling, as well as the rationale for the choice of reagents and monitoring techniques, empowers the peptide chemist to troubleshoot effectively and optimize synthesis outcomes. By adhering to validated protocols and maintaining a keen awareness of potential side reactions, researchers can confidently and efficiently synthesize high-quality peptides for a myriad of applications in science and medicine.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Machado, E. S., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]
-
AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
ACS Publications. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]
-
Wiley Online Library. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc-Arg-OH transformation by DIC/Oxyma treatment. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubMed Central. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Google Patents. (2016). US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-L-Leu-L-Leu-OH. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 18. oxymapure.com [oxymapure.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. fiveable.me [fiveable.me]
- 24. peptide.com [peptide.com]
- 25. chempep.com [chempep.com]
- 26. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 27. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
Abstract
In the landscape of chemical peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the predominant strategy.[1][2] This guide provides a comprehensive technical examination of the Fmoc group's central role in peptide chemistry. We will explore the mechanistic underpinnings of the Fmoc/tBu orthogonal strategy, delve into the causality behind key experimental choices, present detailed protocols for the core SPPS cycle, and discuss common challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in peptide synthesis and leverage the full potential of Fmoc chemistry.
Introduction: The Rise of a Dominant Strategy
The chemical synthesis of peptides, polymers of amino acids linked by amide bonds, is a foundational technology in biomedical research and pharmaceutical development.[3][4] It enables the creation of custom peptides for a vast range of applications, including the development of novel therapeutics, epitope mapping for antibody production, and the study of protein structure and function.[3][5]
The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[6][7] Within the realm of SPPS, two primary strategies have historically competed: the Boc/Bzl strategy and the Fmoc/tBu strategy.[8] While both are effective, the Fmoc/tBu approach has become the method of choice for the majority of applications due to its milder reaction conditions and superior orthogonality.[2][9]
The Fmoc protecting group, introduced by Carpino and Han in 1970, is the cornerstone of this strategy.[2] Its base-lability allows for a truly orthogonal protection scheme where the temporary Nα-amino group protection (Fmoc) can be removed under conditions that leave the permanent acid-labile side-chain protecting groups (typically tert-butyl based) intact.[1][10] This fundamental principle minimizes side reactions and allows for the synthesis of complex, modified, and sensitive peptides that were challenging to produce using the harsher, acid-based deprotection steps of the Boc strategy.[2][5]
The Chemistry of the Fmoc Group: A Mechanistic Perspective
The success of the Fmoc group lies in its unique chemical properties. It is a urethane-based protecting group that is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[6][11]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cb).[12][13]
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[14][15]
-
β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free N-terminal amine of the peptide.[15][16]
-
DBF Scavenging: The highly reactive DBF electrophile is trapped by the excess secondary amine (piperidine) to form a stable adduct, preventing its reaction with the newly liberated peptide amine.[13][14]
This mechanism is highly efficient and typically goes to completion within minutes at room temperature.[17]
DOT Script for Fmoc Deprotection Mechanism
Caption: The three-step mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to the growing peptide chain anchored to a solid support.[18] Each cycle consists of four main steps: deprotection, washing, coupling, and capping (optional).
DOT Script for Fmoc-SPPS Cycle
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 2 minutes at room temperature with gentle agitation.[17]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[17]
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of the DBF-piperidine adduct and excess piperidine.[17]
Self-Validating System: The completion of the deprotection can be monitored qualitatively using the Kaiser test (ninhydrin test) or quantitatively by UV-Vis spectrophotometry of the collected filtrate, measuring the absorbance of the DBF-piperidine adduct at approximately 301 nm.[19][20]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an aminium-based coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[6] Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the mixture and allow it to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
Self-Validating System: A negative Kaiser test indicates the absence of free primary amines and thus, the completion of the coupling reaction.
Core Components of Fmoc-SPPS: A Deeper Dive
The success of Fmoc-SPPS relies on the judicious selection of several key components.
Solid Supports (Resins)
The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (acid or amide) and influences the cleavage conditions.[3]
| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition | Key Advantages |
| Wang Resin | Carboxylic Acid | Benzyl alcohol | High concentration TFA | Standard, cost-effective for C-terminal acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Highly acid-labile trityl | Dilute TFA (1-2%) | Allows for synthesis of fully protected peptide fragments.[8] |
| Rink Amide Resin | Amide | Fmoc-Rink Amide | High concentration TFA | Standard for the synthesis of C-terminal peptide amides.[3] |
| Sieber Amide Resin | Amide | Sieber | Dilute TFA (1-2%) | Enables the synthesis of protected peptide amides. |
Coupling Reagents
The formation of the amide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. Modern coupling reagents are highly efficient and minimize the risk of racemization.[21]
| Reagent Class | Examples | Mechanism | Key Characteristics |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Formation of an active ester | High reactivity, fast coupling times, low racemization.[21] HATU and HCTU are generally more efficient than HBTU.[21] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of an active ester | Highly efficient, low propensity for racemization.[21] |
| Carbodiimides | DIC/HOBt, DIC/OxymaPure | Formation of an O-acylisourea intermediate | Cost-effective, but generally slower coupling times.[21] The use of additives (HOBt, OxymaPure) is crucial to suppress side reactions and racemization. |
Side-Chain Protecting Groups: The Principle of Orthogonality
The cornerstone of the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups.[1][10] This allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protection, which remains intact until the final cleavage step.[1]
| Amino Acid | Side-Chain Functionality | Common Protecting Group |
| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester) |
| Lys, Orn | Amine | Boc (tert-butoxycarbonyl) |
| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) |
| Cys | Thiol | Trt (trityl), Acm (acetamidomethyl) |
| His | Imidazole | Trt (trityl), Boc |
| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asn, Gln | Amide | Trt (trityl) |
| Trp | Indole | Boc (tert-butoxycarbonyl) |
Challenges and Troubleshooting in Fmoc-SPPS
Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is crucial for synthesizing high-purity peptides.
Common Side Reactions
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, particularly at Asp-Gly or Asp-Ser sequences.[22] This can occur during both piperidine-mediated deprotection and final acid cleavage.[23] The use of protecting groups that sterically hinder cyclization or the addition of HOBt to the deprotection solution can mitigate this side reaction.[22][24]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic with Proline in the first or second position.[22] Using sterically hindered resins like 2-CTC can suppress this side reaction.[22]
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, especially for amino acids like Cysteine and Histidine.[21] The choice of a suitable coupling reagent and base is critical to minimize racemization.[25]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[22] This can be addressed by using specialized resins, chaotropic salts, or modifying the peptide backbone with pseudoprolines.[22]
Monitoring the Synthesis
Real-time monitoring of the synthesis is essential for troubleshooting and optimization.
-
UV-Vis Monitoring of Fmoc Deprotection: The strong UV absorbance of the DBF-piperidine adduct allows for real-time, quantitative monitoring of the deprotection step.[19][20] This data can be used to identify difficult couplings and adjust reaction times accordingly.[26][27]
-
Qualitative Tests: The Kaiser (ninhydrin) test is a simple and effective colorimetric assay to detect the presence of free primary amines after deprotection and their absence after a complete coupling reaction.
Conclusion: The Enduring Importance of the Fmoc Group
The 9-fluorenylmethoxycarbonyl protecting group has fundamentally shaped the field of peptide synthesis. Its unique chemical properties, particularly its base-lability, have enabled the development of a robust, versatile, and highly efficient orthogonal strategy for SPPS.[2][] The mild conditions of Fmoc chemistry are compatible with a wide range of sensitive amino acids and post-translational modifications, making it an indispensable tool for the synthesis of complex peptides for both research and therapeutic applications.[5] As the demand for synthetic peptides continues to grow, a deep understanding of the principles and practice of Fmoc-based SPPS will remain a critical asset for scientists and researchers in the field.
References
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
(n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
(2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. Retrieved from [Link]
-
(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 939-951. Retrieved from [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Retrieved from [Link]
-
(n.d.). 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10471-10483. Retrieved from [Link]
-
Zinieris, N., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 60(3), 133-139. Retrieved from [Link]
-
La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14209-14217. Retrieved from [Link]
-
Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 39(41), 7545-7548. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Wågberg, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 585-594. Retrieved from [Link]
-
Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces for fast-flow peptide synthesis. ResearchGate. Retrieved from [Link]
-
Simon, M. D., et al. (2014). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. connectsci.au [connectsci.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. chempep.com [chempep.com]
- 24. ptacts.uspto.gov [ptacts.uspto.gov]
- 25. bachem.com [bachem.com]
- 26. researchgate.net [researchgate.net]
- 27. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-L-leucine in Different Solvents
Abstract
(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is a cornerstone building block in solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. The efficiency of peptide coupling reactions, and ultimately the purity and yield of the final peptide, are critically dependent on the solubility and stability of Fmoc-amino acids in the solvents used. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-leucine in a range of common organic solvents. We will explore the underlying chemical principles governing its behavior, present available solubility data, and discuss the critical factors influencing its stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both the determination of solubility and the assessment of stability, empowering researchers to optimize their peptide synthesis workflows and ensure the integrity of their starting materials.
Introduction: The Critical Role of Solvent Selection in Peptide Synthesis
The success of solid-phase peptide synthesis hinges on the precise and efficient formation of amide bonds between amino acid residues. This process is carried out in a heterogeneous environment where the growing peptide chain is anchored to a solid support, and the soluble Fmoc-protected amino acids are delivered in a solvent. The solvent, therefore, plays a multifaceted role:
-
Reagent Solubilization: The solvent must effectively dissolve the Fmoc-amino acid, coupling reagents, and any additives to ensure they are readily available for reaction.
-
Resin Swelling: Adequate swelling of the solid support is crucial for allowing access of the reagents to the reactive sites on the growing peptide chain.
-
Reaction Medium: The solvent's properties, such as polarity and aproticity, can influence the kinetics and efficiency of the coupling and deprotection steps.
Fmoc-L-leucine, with its hydrophobic isobutyl side chain, presents its own set of challenges and considerations regarding solubility and stability. An incomplete understanding of these properties can lead to significant issues in peptide synthesis, including:
-
Incomplete Coupling Reactions: Poor solubility of Fmoc-L-leucine can result in lower effective concentrations, leading to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids).
-
Aggregation: Both the Fmoc-amino acid in solution and the growing peptide chain on the resin can be prone to aggregation, particularly with hydrophobic residues like leucine. This can hinder reagent access and reduce yields.
-
Formation of Impurities: Degradation of Fmoc-L-leucine in solution can introduce impurities that may be incorporated into the peptide sequence, complicating purification and potentially altering the biological activity of the final product.
This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge and tools to navigate these challenges effectively.
Chemical Structure of Fmoc-L-leucine
To understand its solubility and stability, it is essential to first consider the chemical structure of Fmoc-L-leucine.
Caption: Chemical structure of Fmoc-L-leucine.
The molecule can be conceptually divided into three key components:
-
The L-leucine residue: Featuring a chiral alpha-carbon, a carboxylic acid group, an amino group, and a hydrophobic isobutyl side chain.
-
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A large, aromatic, and base-labile group attached to the amino group of leucine. This group significantly influences the molecule's overall properties.
-
The Carbamate Linkage: Connecting the Fmoc group to the leucine residue.
The interplay of the hydrophobic side chain of leucine and the large, aromatic Fmoc group dictates the solubility of Fmoc-L-leucine in various solvents.
Solubility of Fmoc-L-leucine in Different Solvents
The solubility of Fmoc-L-leucine is a critical parameter for its effective use in SPPS. Insufficient solubility can lead to precipitation during the coupling reaction, resulting in lower yields and product impurities.
Qualitative Solubility Overview
Fmoc-L-leucine is generally considered to be soluble in polar aprotic solvents commonly used in peptide synthesis. However, its solubility can vary significantly depending on the specific solvent and the presence of other reagents.
Table 1: Qualitative Solubility of Fmoc-L-leucine in Common Solvents
| Solvent | Abbreviation | General Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for SPPS. However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection[1][2]. |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often has a higher solvating power than DMF, especially for hydrophobic sequences. Some reports suggest Fmoc-amino acids may have greater decomposition in NMP over extended periods compared to DMF[1]. |
| Dimethyl sulfoxide | DMSO | Good | A strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids. Often used in solvent mixtures to enhance solubility. |
| Ethanol | EtOH | Good | A protic solvent where Fmoc-L-leucine shows good solubility. |
| Dichloromethane | DCM | Limited | A less polar solvent where Fmoc-L-leucine has limited solubility. It is more commonly used in Boc-SPPS[2]. |
| Aqueous Buffers | - | Sparingly Soluble | Fmoc-L-leucine has very low solubility in aqueous solutions. |
Quantitative Solubility Data
Quantitative solubility data is essential for preparing stock solutions and ensuring that the concentration of Fmoc-L-leucine remains below its saturation point during the coupling reaction.
Product information from suppliers often states that the solubility of Fmoc-L-leucine in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL[3][4]. In a 1:1 solution of ethanol:PBS (pH 7.2), its solubility is significantly lower, at approximately 0.5 mg/mL[3][4].
A detailed study on the solubility of Fmoc-L-leucine in twelve different monosolvents at temperatures ranging from 283.15 K to 323.15 K has been reported, providing a valuable resource for quantitative data. While the full dataset is extensive, the general trend observed is an increase in solubility with rising temperature. This study highlights the importance of temperature as a parameter to consider when preparing solutions of Fmoc-L-leucine.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. This protocol provides a reliable and reproducible method for determining the solubility of Fmoc-L-leucine in a given solvent.
Caption: Experimental workflow for the shake-flask solubility determination method.
Materials:
-
Fmoc-L-leucine (high purity)
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge (optional)
-
Calibrated micropipettes
-
Volumetric flasks
-
HPLC system with a UV detector
-
Validated HPLC method for the quantification of Fmoc-L-leucine
Procedure:
-
Preparation: Add an excess amount of solid Fmoc-L-leucine to a sealed vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Place the vial on an orbital shaker or use a magnetic stirrer and agitate the mixture at a constant, controlled temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. It is crucial to avoid disturbing the solid at the bottom of the vial.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of Fmoc-L-leucine in the diluted sample using a validated HPLC method. The UV absorbance of the Fmoc group provides a convenient method for detection.
-
Calculation: Calculate the solubility of Fmoc-L-leucine in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Stability of Fmoc-L-leucine in Different Solvents
The stability of Fmoc-L-leucine in solution is as critical as its solubility. Degradation of the Fmoc-amino acid can lead to the formation of impurities that can be incorporated into the growing peptide chain, leading to a lower purity of the final product.
Factors Affecting Stability
Several factors can influence the stability of Fmoc-L-leucine in solution:
-
Solvent Quality: The purity of the solvent is paramount. For instance, DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine is a base that can cause premature deprotection of the Fmoc group[1].
-
Presence of Nucleophiles: The Fmoc group is labile to bases, particularly secondary amines like piperidine, which is used for its intentional removal during SPPS. However, other nucleophiles present as impurities can also lead to its cleavage.
-
Temperature: Higher temperatures can accelerate degradation reactions. While gentle warming can be used to aid dissolution, prolonged exposure to elevated temperatures should be avoided.
-
Light Exposure: Although not as significant as other factors, prolonged exposure to UV light can potentially lead to degradation of the fluorenyl moiety.
-
Storage Time: The stability of Fmoc-L-leucine in solution decreases over time. It is generally recommended to use freshly prepared solutions for coupling reactions.
Degradation Pathway of the Fmoc Group
The primary degradation pathway for the Fmoc group in the presence of a base is a β-elimination reaction.
Caption: The β-elimination degradation pathway of the Fmoc group.
This reaction proceeds as follows:
-
A base abstracts the acidic proton at the C9 position of the fluorene ring.
-
This generates an unstable carbanion intermediate.
-
The carbanion undergoes β-elimination, leading to the cleavage of the carbamate bond and the formation of dibenzofulvene (DBF) and the free amino acid.
-
In the context of SPPS deprotection, the highly reactive DBF is trapped by an excess of the amine base (e.g., piperidine) to form a stable adduct, which is then washed away.
While this is the intended deprotection mechanism, premature degradation via this pathway can occur if basic impurities are present in the solvent.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the most effective way to assess the stability of Fmoc-L-leucine in solution over time. This involves monitoring the decrease in the concentration of the parent compound and the appearance of any degradation products.
Materials:
-
Fmoc-L-leucine (high purity)
-
Solvents of interest (e.g., DMF, NMP, DMSO)
-
Sealed vials (e.g., amber glass vials to protect from light)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector (preferably a photodiode array detector to assess peak purity)
-
Validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare solutions of Fmoc-L-leucine in the solvents of interest at a known concentration.
-
Storage Conditions: Aliquot the solutions into sealed vials and store them under controlled conditions (e.g., room temperature, 4°C, elevated temperature for accelerated stability studies).
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating Fmoc-L-leucine from its potential degradation products.
-
Data Analysis:
-
Quantify the peak area of Fmoc-L-leucine at each time point.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of Fmoc-L-leucine remaining at each time point relative to the initial concentration.
-
If possible, identify the degradation products by techniques such as LC-MS.
-
Practical Recommendations and Best Practices
Based on the available data and established principles, the following best practices are recommended for handling Fmoc-L-leucine to ensure optimal results in peptide synthesis:
-
Use High-Purity Solvents: Always use high-quality, amine-free DMF or other appropriate solvents for preparing Fmoc-L-leucine solutions.
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions of Fmoc-L-leucine fresh before each coupling reaction. If stock solutions are prepared, they should be stored at low temperatures (e.g., 4°C) and for a limited time.
-
Avoid Excessive Heating: While gentle warming can aid dissolution, avoid prolonged exposure to high temperatures to minimize thermal degradation.
-
Purge with Inert Gas: When preparing solutions in solvents like DMF and DMSO, purging with an inert gas such as argon or nitrogen can help to displace oxygen and minimize oxidative degradation[3][4].
-
Empirical Determination: While this guide provides general information, the actual solubility and stability of Fmoc-L-leucine can be influenced by the specific experimental conditions. It is advisable to empirically determine these parameters for critical applications.
Conclusion
The solubility and stability of Fmoc-L-leucine are critical parameters that significantly impact the efficiency and success of solid-phase peptide synthesis. A thorough understanding of its behavior in different solvents allows for the rational design of experimental protocols that minimize side reactions and maximize the yield and purity of the target peptide. By adhering to the best practices outlined in this guide and utilizing the provided experimental protocols, researchers can ensure the integrity of their starting materials and achieve more reliable and reproducible results in their peptide synthesis endeavors.
References
- FMOC-L-Leucine - Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/10004888/fmoc-l-leucine]
- Solvents for Solid Phase Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps-sp-2100.html]
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [URL: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-fmoc-protected-amino-acids-in-peptide-synthesis/]
- Best practices for long-term storage of L-Leucine solutions. BenchChem. [URL: https://www.benchchem.com/blog/best-practices-for-long-term-storage-of-l-leucine-solutions]
- Fmoc-L-Leucine - PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/10004888.pdf]
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto. [URL: https://tspace.library.utoronto.ca/bitstream/1807/108343/1/Nain_Ransher_S_202106_MSc_thesis.pdf]
- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/gc/d1gc00194a]
- Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate. [URL: https://www.researchgate.
- Materials and methods. The Royal Society of Chemistry. [URL: https://www.rsc.
- Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. [URL: https://www.researchgate.
- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-kinetics-for-Fmoc-l-Leucine-OH-and-Fmoc-l-Arginine-Pbf-OH-as-model_fig3_309315535]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5133887/]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- BMRB entry bmse000042 - L-Leucine. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000042]
- Fmoc-L-leucine. Chem-Impex. [URL: https://www.chemimpex.com/products/01019]
- Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/35661-60-0_1hnmr.htm]
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539958/]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupseminars/Nowick_Lab_SPPS_Guide.pdf]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [URL: https://www.researchgate.
- L-leucine degradation I | Pathway. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/HPLC-Determination-Of-L-Valine%2C-L-Leucine%2C-And-By-Yegorova-Fedosenko/41a129033333363b469904d9c754d9c9a6a8b1a2]
- Analysis of Amino Acids by HPLC. Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Analysis%20of%20Amino%20Acids%20by%20HPLC%2006-24-2010.pdf]
- Fmoc-leucine | C21H23NO4 | CID 1549133. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-leucine]
- Supporting Information. UQ eSpace - The University of Queensland. [URL: https://espace.library.uq.edu.au/data/UQ_344390/s1_final.pdf?
- Fmoc-Leu-OH = 97.0 35661-60-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/408611]
- How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [URL: https://www.biotage.com/blog/how-long-are-amino-acid-stock-solutions-stable-for-successful-solid-phase-peptide-synthesis]
- Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [URL: https://www.axionlabs.
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate. [URL: https://www.researchgate.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]
- Stability of free amino acids in a water solution? ResearchGate. [URL: https://www.researchgate.
- Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38555653/]
- Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38056262/]
- Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). Graz University of Technology. [URL: https://graz.pure.elsevier.
- Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). ResearchGate. [URL: https://www.researchgate.
Sources
The Definitive Guide to CAS 35661-60-0: Navigating the Synthesis and Application of Fmoc-L-Leucine in Advanced Peptide Development
Abstract
The Chemical Abstracts Service (CAS) number 35661-60-0 serves as a unique and unambiguous identifier for N-(9-Fluorenylmethoxycarbonyl)-L-leucine, commonly abbreviated as Fmoc-L-leucine. This derivative of the essential amino acid L-leucine is a cornerstone building block in modern drug discovery and development, particularly in the domain of solid-phase peptide synthesis (SPPS). Its significance lies in the strategic use of the base-labile Fmoc protecting group, which enables the precise, stepwise assembly of amino acids into complex peptide chains. This guide provides an in-depth technical exploration of Fmoc-L-leucine, from its fundamental chemical properties to its critical role in the synthesis of therapeutic peptides. We will delve into the causality behind experimental choices, provide field-proven protocols for its application and characterization, and offer insights to empower researchers, scientists, and drug development professionals in their pursuit of novel peptide-based therapeutics.
The Foundational Role of CAS 35661-60-0 in Peptide Chemistry
In the intricate landscape of chemical compounds, a CAS number is more than a mere label; it is a universal standard that transcends language and naming conventions, ensuring absolute identification. For Fmoc-L-leucine, the designation 35661-60-0 guarantees its precise identity, a critical factor in the highly regulated and exacting field of pharmaceutical development.[1][2] This N-terminally protected amino acid is a lynchpin of the Fmoc/tBu orthogonal protection strategy, which has become the dominant methodology in SPPS.[3] The strategy's elegance lies in the differential lability of the protecting groups: the Fmoc group is removed under mild basic conditions, while the side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved under acidic conditions. This orthogonality prevents unintended side reactions and allows for the controlled elongation of the peptide chain.[4]
Physicochemical Properties of Fmoc-L-Leucine
A thorough understanding of the physicochemical properties of Fmoc-L-leucine is paramount for its effective use in synthesis. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 35661-60-0 | [5] |
| Molecular Formula | C₂₁H₂₃NO₄ | [5] |
| Molecular Weight | 353.41 g/mol | [5] |
| Appearance | White to off-white crystalline powder | General |
| Melting Point | 152-156 °C | General |
| Solubility | Soluble in DMF, NMP, DCM; sparingly soluble in water. | General |
| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in DMF) | General |
The hydrophobicity of the leucine side chain, combined with the bulky Fmoc group, influences the solubility of Fmoc-L-leucine and the aggregation potential of the growing peptide chain.[6] Careful selection of solvents, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial to ensure complete solvation during coupling reactions.[6]
The Heart of the Matter: Fmoc-L-Leucine in Solid-Phase Peptide Synthesis (SPPS)
The journey of synthesizing a peptide begins with the covalent attachment of the first amino acid to an insoluble polymer support, or resin. The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[2][7] For peptides with a C-terminal carboxylic acid, Wang resin is a common and effective choice.[8]
The SPPS Workflow: A Conceptual Overview
The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Loading of Fmoc-L-Leucine onto Wang Resin
The initial esterification of Fmoc-L-leucine to the hydroxyl groups of Wang resin is a critical step that can be prone to racemization. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) was a traditional method, but it often leads to unacceptable levels of epimerization.[9] A more robust and racemization-free method involves the pre-activation of the amino acid.
Objective: To covalently attach Fmoc-L-leucine to Wang resin with minimal racemization.
Materials:
-
Wang Resin (100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-L-leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
Protocol:
-
Resin Swelling: Swell the Wang resin (1 g) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-leucine (4 eq. relative to resin loading), HOBt (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activation solution to the swollen resin. Then, add DIC (4 eq.) and agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by taking a few resin beads and performing a test for free hydroxyl groups (e.g., a colorimetric test).
-
Capping: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF for 30 minutes.
-
Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the loaded resin under vacuum.
-
Loading Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dry resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
The Deprotection Step: The Causality of Base Selection
The removal of the Fmoc group is achieved by a base-mediated β-elimination mechanism.[10] Piperidine is the most commonly used base due to its efficacy and ability to trap the resulting dibenzofulvene byproduct.[10]
Caption: Mechanism of Fmoc deprotection by piperidine.
Protocol: Fmoc Deprotection
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the peptide-resin and agitate for 3-5 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which is crucial to prevent side reactions in the subsequent coupling step.
While piperidine is the standard, other bases like piperazine have been investigated to minimize side reactions such as aspartimide formation in sensitive sequences, although piperazine is a less efficient deprotecting agent.[11][12]
The Coupling Reaction: Choosing the Right Activator
The formation of the amide bond between the newly deprotected N-terminus of the resin-bound peptide and the carboxyl group of the incoming Fmoc-L-leucine requires an activating agent, often referred to as a coupling reagent. The choice of coupling reagent is critical, especially for sterically hindered amino acids like leucine.[13] Uronium/aminium salt-based reagents such as HBTU and HATU are highly efficient and have largely replaced carbodiimides for routine SPPS.[7][14]
| Coupling Reagent | Type | Key Advantage | Potential Issue | Source(s) |
| HBTU | Uronium/Aminium Salt | High efficiency, fast reaction times. | Can be less effective for highly hindered couplings. | [7][14] |
| HATU | Uronium/Aminium Salt | More reactive than HBTU, superior for sterically hindered amino acids, lower racemization risk. | Higher cost. | [7][14] |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective. | Slower reaction times, higher risk of racemization. | [15] |
Causality: HATU's superiority in difficult couplings stems from the formation of a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU. The nitrogen at the 7-position of the azabenzotriazole moiety in HATU acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the amine.[7]
Protocol: HBTU/HATU Mediated Coupling
-
Activation: In a separate vessel, dissolve Fmoc-L-leucine (3-5 eq.), HBTU or HATU (3-5 eq.), and a tertiary base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free primary amines, such as the Kaiser test.[2][16] A negative Kaiser test (yellow beads) indicates a complete reaction.[16]
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap the reactive cationic species generated during the cleavage of side-chain protecting groups.[17][18]
Protocol: Cleavage from Wang Resin
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, for instance, Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[18] The specific composition of the cocktail depends on the amino acids present in the peptide sequence.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
A Self-Validating System: Analytical Characterization
Rigorous analytical characterization at each stage of the process is essential for ensuring the quality and integrity of the final peptide product. This forms a self-validating system where the purity of the starting materials and the efficiency of each reaction step are confirmed.[1][19]
Characterization of Fmoc-L-Leucine (CAS 35661-60-0)
The purity of the starting Fmoc-L-leucine is critical. It is typically assessed by HPLC for chemical purity and chiral HPLC for enantiomeric purity.[20]
Protocol: RP-HPLC for Chemical Purity of Fmoc-L-Leucine
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).[20]
-
Mobile Phase A: 0.1% TFA in water.[20]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[20]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV at 265 nm.[20]
-
Expected Purity: ≥99.0%.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a fingerprint of the molecule, confirming its structure.
| Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Fluorenyl Protons | 7.2-7.8 | m |
| NH | ~5.2 | d |
| α-CH | ~4.5 | m |
| O-CH₂ | ~4.4 | m |
| β-CH₂ | ~1.7 | m |
| γ-CH | ~1.6 | m |
| δ-CH₃ | ~0.9 | d |
Note: Chemical shifts are approximate and can vary slightly.[5][21]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The fragmentation pattern can also provide structural information.[22][23]
Monitoring SPPS: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[16]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Leu-OH(35661-60-0) 1H NMR [m.chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijsra.net [ijsra.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. An improved scheme of leucine derivative fragmentation in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovering the applications of Fmoc-protected amino acids in biochemistry.
An In-depth Technical Guide to the Applications of Fmoc-Protected Amino Acids in Biochemistry
Authored by: A Senior Application Scientist
Abstract
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized the field of peptide synthesis, paving the way for the routine and efficient construction of complex peptides.[1][2] This guide provides a comprehensive exploration of the core principles of Fmoc chemistry and its primary application in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic underpinnings of the Fmoc group's function, provide detailed, field-proven protocols for peptide synthesis, and explore the expanding applications of Fmoc-protected amino acids in drug development and biomaterials. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal technology.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The synthesis of peptides, whether for therapeutic, diagnostic, or basic research purposes, requires a meticulous, step-by-step assembly of amino acids.[3] The primary challenge lies in preventing unwanted side reactions at the reactive amino and carboxyl groups of the amino acid monomers.[3][] The strategic use of protecting groups is therefore essential to ensure the formation of the correct peptide sequence.[]
The Fmoc group, introduced by Carpino and Han in 1970, has become the cornerstone of modern peptide synthesis due to its unique chemical properties.[3] It serves as a temporary protecting group for the α-amino group of an amino acid.[5] Its key advantage lies in its base lability; it can be readily removed under mild basic conditions, typically with a secondary amine like piperidine, without affecting the acid-labile protecting groups often used for the amino acid side chains.[6][7] This "orthogonality" is a fundamental principle of the Fmoc strategy, allowing for the selective deprotection and coupling of amino acids in a controlled manner.[][9]
1.1. Chemical Properties of the Fmoc Group
The Fmoc group's utility stems from its distinct chemical structure: a fluorenyl ring system attached to a methoxycarbonyl moiety.[5] This structure confers several advantageous properties:
-
Base Lability: The proton on the 9-position of the fluorene ring is acidic and can be abstracted by a weak base.[10] This initiates a β-elimination reaction, leading to the cleavage of the Fmoc group.[3][11]
-
Acid Stability: The Fmoc group is stable under acidic conditions, which is crucial for the final cleavage of the peptide from the solid support and the removal of acid-labile side-chain protecting groups.[12][13]
-
UV Absorbance: The fluorenyl group exhibits strong UV absorbance, allowing for real-time monitoring of the deprotection step during automated peptide synthesis.[3][7]
1.2. The Fmoc Deprotection Mechanism
The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.[11]
-
Proton Abstraction: The secondary amine acts as a base and removes the acidic proton from the C9 position of the fluorene ring.[11]
-
β-Elimination: This deprotonation leads to a β-elimination reaction, which releases the unstable carbamic acid intermediate. This intermediate then spontaneously decomposes into carbon dioxide and the free amine of the peptide.[] The process also generates dibenzofulvene (DBF), which is scavenged by an excess of the base to form a stable adduct.[3]
The Workhorse Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected amino acids are the fundamental building blocks for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a technique that has become the method of choice for producing synthetic peptides.[14][15] In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[1]
2.1. The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using the Fmoc strategy involves a repeating cycle of deprotection, washing, coupling, and washing.[16]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
2.2. Key Components and Considerations in Fmoc-SPPS
2.2.1. Solid Supports (Resins)
The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.[17][18]
| Resin Type | C-Terminal Functionality | Common Applications |
| Wang Resin | Carboxylic acid | Synthesis of peptides with a C-terminal carboxyl group.[17][18] |
| Rink Amide Resin | Amide | Synthesis of peptides with a C-terminal amide group.[17][18] |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid or protected peptide fragments | Synthesis of fully protected peptide fragments for convergent synthesis.[18][19] |
2.2.2. Coupling Reagents (Activators)
Coupling reagents are used to activate the carboxyl group of the incoming Fmoc-amino acid to facilitate the formation of a peptide bond.[] Common activators include uronium/aminium salts like HBTU and HATU, and carbodiimides like DIC, often used in conjunction with an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[2][]
2.3. Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide
This protocol outlines the manual synthesis of a short peptide on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling agent (e.g., HCTU)
-
20% (v/v) Collidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Reaction vessel (e.g., Poly-Prep chromatography column)
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 1 hour.[18]
-
Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 1 hour to remove the Fmoc group from the resin.[18]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).[18]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid and the coupling agent in the 20% collidine in DMF solution to activate the amino acid.[18]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).[18]
-
Iterative Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group by treating with 20% piperidine in DMF for 7 minutes, followed by thorough washing with DMF.[18]
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[17]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.
Beyond Linear Peptides: Expanding Applications
While the synthesis of linear peptides remains the primary application, the versatility of Fmoc-protected amino acids has led to their use in a variety of other biochemical contexts.
3.1. Synthesis of Modified and Complex Peptides
The mild conditions of Fmoc chemistry are compatible with a wide range of post-translational modifications, enabling the synthesis of phosphopeptides, glycoproteins, and other modified peptides that are often inaccessible with harsher methods like Boc chemistry.[3][20]
3.2. Drug Discovery and Development
Fmoc-SPPS is a cornerstone of peptide-based drug discovery.[] It allows for the rapid and efficient synthesis of peptide libraries for screening, as well as the production of peptide drug candidates with high purity.[20] The ability to incorporate non-natural amino acids, such as Fmoc-D-4-chlorophenylalanine, can enhance the metabolic stability and therapeutic properties of peptides.[21]
3.3. Bioconjugation
Fmoc-protected amino acids with specialized side chains can be incorporated into peptides to serve as handles for bioconjugation.[22] These "bioorthogonal" handles, such as azides and alkynes, allow for the site-specific attachment of molecules like drugs, imaging agents, or PEG chains to the peptide.[5]
3.4. Biomaterials: Hydrogel Formation
Certain Fmoc-amino acids have been shown to self-assemble into hydrogels, which are water-swollen polymer networks with applications in cell culture, drug delivery, and tissue engineering.[23][24][25][26][27] The formation of these gels is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the fluorenyl groups.[24]
Comparative Analysis: Fmoc vs. Boc Chemistry
The choice between Fmoc and the older tert-butoxycarbonyl (Boc) strategy depends on the specific requirements of the peptide being synthesized.[][9]
| Feature | Fmoc Chemistry | Boc Chemistry |
| α-Amino Protection | Base-labile Fmoc group | Acid-labile Boc group[] |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine)[6] | Strongly acidic (e.g., TFA)[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Benzyl-based, requiring strong acid (HF) for removal[9] |
| Advantages | Milder conditions, suitable for sensitive residues and automated synthesis, orthogonal.[3][] | Can be advantageous for hydrophobic or aggregation-prone sequences.[9][19] |
| Disadvantages | Potential for aspartimide formation and diketopiperazine formation.[11][13] | Requires specialized equipment for handling hazardous reagents like HF.[6][19] |
Conclusion and Future Outlook
Fmoc-protected amino acids are indispensable tools in modern biochemistry, with their primary application in solid-phase peptide synthesis having transformed our ability to create complex peptides with high fidelity.[5] The mild and versatile nature of Fmoc chemistry has not only made peptide synthesis more accessible and efficient but has also opened up new avenues in drug discovery, bioconjugation, and materials science.[5][] As the demand for sophisticated peptide-based therapeutics and biomaterials continues to grow, the applications of Fmoc-protected amino acids are set to expand further, solidifying their central role in the advancement of biochemical research and development.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing). (n.d.).
- Peptide Synthesis - FAQ | AAPPTEC. (n.d.).
- Hydrogels formed from Fmoc amino acids - Queen's University Belfast. (n.d.).
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (n.d.).
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids. (2026, January 7).
- Basic Peptides synthesis introduction - LifeTein®. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025, August 12).
- Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments. (n.d.).
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
- Exploring the Applications of Fmoc-Protected Amino Acids in Modern Chemistry. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- Focus on FMOC chemistry - LGC Standards. (n.d.).
- Fmoc Solid-Phase Peptide Synthesis - PubMed. (n.d.).
- Hydrogels Formed from Fmoc Amino Acids - Heriot-Watt Research Portal. (2015, November 14).
- Hydrogels formed from Fmoc amino acids - Semantic Scholar. (2015, October 21).
- Hydrogelation Induced by Change in Hydrophobicity of Amino Acid Side Chain in Fmoc-Functionalised Amino Acid: Significance of Sulfur on Hydrogelation - PubMed. (2016, July 18).
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... - ResearchGate. (n.d.).
- An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis - Benchchem. (n.d.).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Fmoc Protected Amino Acids - Vector Labs. (n.d.).
- The Importance of Fmoc Protected Amino Acids in Pharmaceutical Research. (2025, November 22).
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).
- Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Sources
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. lifetein.com [lifetein.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
- 23. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 25. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 26. [PDF] Hydrogels formed from Fmoc amino acids | Semantic Scholar [semanticscholar.org]
- 27. Hydrogelation Induced by Change in Hydrophobicity of Amino Acid Side Chain in Fmoc-Functionalised Amino Acid: Significance of Sulfur on Hydrogelation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Leu-OH: The Quintessential Building Block for Solid-Phase Peptide Synthesis
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine, commonly known as Fmoc-Leu-OH, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its strategic importance derives from the biochemical significance of the leucine residue and the exceptional control afforded by the Fmoc protecting group. This guide provides an in-depth examination of Fmoc-Leu-OH, from its fundamental physicochemical properties to its mechanistic role in the SPPS cycle. We will explore the causality behind key procedural choices, present validated protocols, and address common challenges, such as the synthesis of hydrophobic sequences. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of leucine-containing peptides.
Introduction: The Symbiotic Importance of Leucine and the Fmoc Strategy
Leucine, a branched-chain aliphatic amino acid, is fundamental to peptide and protein structure and function.[][2] Its hydrophobic side chain is a primary driver of protein folding, contributing to the formation of stable hydrophobic cores.[3] Specific structural motifs, such as the "leucine zipper," are critical for mediating protein-protein interactions.[3] Therefore, the ability to precisely incorporate leucine into synthetic peptide sequences is paramount for developing novel therapeutics, biochemical probes, and biomaterials.
The synthesis of these peptides is dominated by the Solid-Phase Peptide Synthesis (SPPS) methodology, which builds a peptide chain sequentially while it is anchored to a solid support resin.[4][5] The Fmoc/tBu strategy is the most widely adopted approach, prized for its mild reaction conditions.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminal amine. Its key feature is its lability to basic conditions (e.g., piperidine), which leaves acid-labile side-chain protecting groups (like tBu) and the resin linker intact—a principle known as orthogonality.[6][7] Fmoc-Leu-OH is the designated reagent for introducing leucine under this strategy, making it an indispensable tool in the peptide chemist's arsenal.
Physicochemical Profile of Fmoc-Leu-OH
A thorough understanding of the building block's properties is the foundation of a successful synthesis.
Chemical Structure
dot graph Fmoc_Leu_OH_Structure { layout=neato; node [shape=none, margin=0];
// Define the structure using a label FmocLeuOH [ label=<
> ]; } dot Caption: Chemical structure of Fmoc-Leu-OH.
Core Properties and Handling
All quantitative data for Fmoc-Leu-OH are summarized below. Consistent quality, particularly high purity (≥98% by HPLC), is critical for preventing the accumulation of deletion or modified sequences in the final peptide.
| Property | Value | Source |
| CAS Number | 35661-60-0 | [8][9] |
| Molecular Formula | C₂₁H₂₃NO₄ | [8][9][] |
| Molecular Weight | 353.41 g/mol | [8] |
| Appearance | White to off-white solid/powder | [] |
| Purity (HPLC) | Typically ≥97.0% - ≥99% | [11] |
| Melting Point | 153-163 °C | [] |
| Solubility | Soluble in DMF, NMP, DCM | [12] |
| Storage | Store at 2-8°C, desiccated | [] |
The SPPS Cycle with Fmoc-Leu-OH: A Mechanistic Framework
The incorporation of a leucine residue is a multi-step, cyclical process. Each step is designed to proceed to completion and is equipped with validation checkpoints.
dot graph SPPS_Cycle { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="The Fmoc-SPPS Cycle for Incorporating Leucine", fontcolor="#202124", fontsize=16, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start:\nPeptidyl-Resin\n(Free N-terminus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Step 1: Fmoc Deprotection\n20% Piperidine in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Activation [label="Step 2: Activation\nFmoc-Leu-OH + Activator\n(e.g., HBTU/DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\nActivated Fmoc-Leu-OH\nadded to resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End:\nFmoc-Leu-Peptidyl-Resin\n(Ready for next cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KaiserTest [label="Monitoring Point:\nKaiser Test\n(Negative = Complete)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; UV_Monitor [label="Monitoring Point:\nUV Detection of Adduct\n(Confirms Deprotection)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Deprotection [label=" Free amine available "]; Deprotection -> UV_Monitor [label=" Release of\ndibenzofulvene adduct "]; UV_Monitor -> Wash1; Wash1 -> Activation [label=" Prepare for coupling "]; Activation -> Coupling [label=" Form active ester "]; Coupling -> KaiserTest [label=" Peptide bond formation "]; KaiserTest -> Wash2 [label=" If complete "]; Wash2 -> End; KaiserTest -> Coupling [label=" If incomplete,\nrecouple ", style=dashed, color="#EA4335"]; End -> Deprotection [label=" Start next cycle ", pos="e,0.5", lp="0.5,0.5"]; } dot Caption: Workflow diagram of the Fmoc-SPPS cycle for a single amino acid addition.
Step 1: Nα-Fmoc Deprotection
-
Causality & Mechanism: The process begins with the selective removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is a base-catalyzed β-elimination reaction.[13] A secondary amine, typically piperidine (20% in DMF), abstracts the acidic proton on the fluorenyl ring system.[13][14] This induces the collapse of the molecule into dibenzofulvene (DBF) and carbon dioxide, liberating the free primary amine of the peptide.[13] Piperidine serves a dual role: it not only catalyzes the reaction but also acts as a scavenger, trapping the electrophilic DBF to form a stable, inert adduct, preventing side reactions.[13][15]
-
Self-Validating Protocol:
-
Swell the peptidyl-resin in DMF for 30-60 minutes.[16]
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[16]
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[16]
-
-
Trustworthiness (In-Process Control): The release of the DBF-piperidine adduct can be monitored in real-time using a UV-Vis spectrophotometer (λ ≈ 301-313 nm).[17][18] Automated synthesizers use this feedback to confirm the completion of the deprotection step, extending the reaction time if necessary.[13] This provides a quantifiable, self-validating checkpoint for a critical reaction.
Step 2: Fmoc-Leu-OH Activation and Coupling
-
Causality & Mechanism: To form a peptide bond, the carboxylic acid of Fmoc-Leu-OH must be converted into a more reactive species. This "activation" step is crucial for achieving high coupling efficiency. The most common methods involve uronium/aminium salts like HBTU and HATU, or carbodiimides like DIC.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), react with Fmoc-Leu-OH to form a highly reactive acyl-uronium species. Additives like HOBt or Oxyma are often included, which can then convert this intermediate into a slightly more stable but still highly reactive ester. This active ester is then readily attacked by the free N-terminal amine on the resin. HATU is generally considered more reactive and can reduce racemization, making it preferable for difficult couplings.[19][20][21]
-
Carbodiimides (e.g., DIC): DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This can then react directly with the amine or, more commonly, with an additive like HOBt or Oxyma to form the active ester, which proceeds to acylate the peptide chain. This method is cost-effective but can sometimes be slower than using onium salts.[22]
-
-
Self-Validating Protocol (HBTU/DIPEA Activation):
-
In a separate vessel, dissolve Fmoc-Leu-OH (3-5 eq.) and HBTU (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes for pre-activation.[16]
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction vessel for 30-60 minutes. Reaction times may be extended for sterically hindered or aggregation-prone sequences.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[16]
-
-
Trustworthiness (In-Process Control): The completion of the coupling reaction is verified qualitatively using the Kaiser test (ninhydrin test).[23] A small sample of resin beads is heated with ninhydrin reagents.[14] If free primary amines are present (indicating incomplete coupling), a characteristic deep blue color ("Ruhemann's purple") is formed.[14] If the test is negative (beads remain colorless or faint yellow), the reaction is complete.[23] This provides a simple, rapid, and reliable checkpoint before proceeding to the next cycle. Should the test be positive, a second coupling is performed.[23]
Advanced Considerations: Synthesizing Leucine-Rich and Hydrophobic Peptides
A primary challenge in SPPS arises when synthesizing sequences rich in hydrophobic residues like leucine.[24][25] These "difficult sequences" have a high propensity for inter- and intra-chain aggregation on the solid support.[24][26][27] This aggregation shields the reactive N-terminus, leading to poor solvation and dramatically reduced reaction kinetics for both deprotection and coupling steps, resulting in low yields and deletion impurities.[26]
Mitigation Strategies:
| Strategy | Rationale & Causality |
| Elevated Temperature / Microwave | Heating disrupts the hydrogen bonds that stabilize aggregated secondary structures (β-sheets), improving solvation and reaction rates.[26] Microwave irradiation provides rapid, uniform heating.[28] |
| Chaotropic Solvents | Using stronger, more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO can help disrupt aggregates and improve the solubility of the growing peptide chain.[23] |
| Optimized Coupling Reagents | Employing highly efficient coupling reagents like HATU can accelerate the reaction, helping it proceed to completion before significant aggregation can occur.[20] |
| Pseudoproline Dipeptides | Incorporating commercially available dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) introduces a "kink" into the peptide backbone, effectively disrupting the formation of regular secondary structures that lead to aggregation. |
| Lower Resin Loading | Using a resin with a lower substitution level increases the distance between peptide chains, sterically disfavoring inter-chain aggregation. |
Cleavage, Purification, and Final Characterization
Once the synthesis is complete, the final steps are to liberate the peptide and verify its identity and purity.
-
Cleavage & Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[7][29] A "cleavage cocktail" is used, containing TFA mixed with scavengers (e.g., water, triisopropylsilane (TIS), thioanisole) to trap the highly reactive carbocations generated from the cleavage of protecting groups, preventing them from modifying sensitive residues like Trp or Met.[30][31][32] The reaction is typically run for 2-3 hours at room temperature.[16]
-
Isolation & Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.[16] The resulting crude product is a mixture of the target peptide and any impurities formed during synthesis. Purification is almost universally performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.[4][33][34]
-
Characterization: The identity and purity of the final peptide are confirmed using analytical techniques.
Conclusion
Fmoc-Leu-OH is more than a mere reagent; it is a fundamental enabler of peptide science. Its robust performance within the Fmoc-SPPS framework allows for the reliable synthesis of a vast array of leucine-containing peptides. A deep, mechanistic understanding of its role in the deprotection-activation-coupling cycle, coupled with robust in-process controls and strategic adjustments for challenging sequences, empowers researchers to construct complex biomolecules with high fidelity. The continued centrality of Fmoc-Leu-OH in both academic research and industrial drug development underscores its status as an essential and powerful building block.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Vertex AI Search.
- Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. (n.d.). Vertex AI Search.
- Fmoc-Leu-Leu-OH. (n.d.). Chem-Impex.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Vertex AI Search.
- Fmoc-Leu-OH - CAS# 35661-60-0. (n.d.). Activotec.
- Fmoc-Leu-OH; CAS 35661-60-0. (n.d.). Aapptec Peptides.
- Fmoc-Leu-OH = 97.0 35661-60-0. (n.d.). Sigma-Aldrich.
- Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Fmoc-Leu-OH - (CAS 35661-60-0). (n.d.). BOC Sciences.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Vertex AI Search.
- Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. (n.d.). Benchchem.
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
- Synthesizing Hydrophobic Peptides. (2020). AAPPTEC.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Cleavage Cocktail Selection. (n.d.). CDN.
- Methods for Removing the Fmoc Group. (n.d.). Vertex AI Search.
- Microwave enhanced N-fmoc deprotection in peptide synthesis. (n.d.). Google Patents.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (n.d.). Vertex AI Search.
- Cleavage of synthetic peptides. (n.d.). Google Patents.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
- Young, J. K., Li, D., Abramowitz, M. C., & Morrison, T. G. (1999). The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. Virology.
- Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). HPLC Analysis and Purification of Peptides. PubMed Central.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
- Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central.
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (n.d.). ResearchGate.
- Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA. (n.d.). Benchchem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Leucine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences.
- Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. (2020). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Vertex AI Search.
- Leucine. (n.d.). Britannica.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances.
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
- Leucine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.). Creative Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry.
- Monitoring Peptide Synthesis. (n.d.). S4Science.
- Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). The Royal Society of Chemistry.
Sources
- 2. Leucine | Branched-Chain, Protein Synthesis, Metabolism | Britannica [britannica.com]
- 3. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Fmoc-Leu-OH - CAS# 35661-60-0 - Activotec [activotec.com]
- 9. peptide.com [peptide.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. renyi.hu [renyi.hu]
- 18. rsc.org [rsc.org]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. peptide.com [peptide.com]
- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 22. peptide.com [peptide.com]
- 23. peptide.com [peptide.com]
- 24. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 25. blog.mblintl.com [blog.mblintl.com]
- 26. peptide.com [peptide.com]
- 27. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 32. scribd.com [scribd.com]
- 33. agilent.com [agilent.com]
- 34. Redirecting [linkinghub.elsevier.com]
- 35. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Exploring the use of Fmoc-Leu-OH in the development of therapeutic peptides.
An In-depth Technical Guide to the Strategic Incorporation of Fmoc-Leu-OH in Therapeutic Peptide Synthesis
Foreword: The Pivotal Role of Leucine in Therapeutic Peptides
Leucine, a fundamental branched-chain amino acid, is more than a simple building block in the architecture of therapeutic peptides. Its hydrophobic side chain is a key determinant of peptide structure and function, influencing everything from protein-protein interactions and receptor binding to the stability and bioavailability of the final drug product.[1][2] The strategic placement of leucine residues can drive the formation of alpha-helical or beta-sheet secondary structures, which are often critical for biological activity.[3][4] However, the very properties that make leucine a powerful tool in peptide design also present significant challenges during chemical synthesis. This guide provides a comprehensive exploration of the use of Nα-9-fluorenylmethyloxycarbonyl-L-leucine (Fmoc-Leu-OH), a cornerstone derivative for solid-phase peptide synthesis (SPPS), offering expert insights and detailed protocols to empower researchers in the development of novel peptide therapeutics.
Section 1: Understanding Fmoc-Leu-OH: A Chemist's Perspective
Fmoc-Leu-OH is the N-terminally protected form of L-leucine, designed for seamless integration into the iterative process of Fmoc-based solid-phase peptide synthesis.[5][6] The Fmoc group provides a temporary shield for the alpha-amino group, preventing unwanted side reactions during the coupling of the subsequent amino acid in the peptide chain.[7][8] This protection is strategically labile, designed for efficient removal under mild basic conditions that do not compromise the integrity of the growing peptide or the acid-labile side-chain protecting groups.[9][10]
Key Physicochemical Properties of Fmoc-Leu-OH
A thorough understanding of the physical and chemical properties of Fmoc-Leu-OH is paramount for its effective handling and application in peptide synthesis.
| Property | Value | Significance in SPPS |
| Molecular Formula | C₂₁H₂₃NO₄ | - |
| Molecular Weight | 353.41 g/mol | Essential for accurate reagent stoichiometry calculations. |
| Melting Point | 152-156 °C | An indicator of purity.[6] |
| Appearance | White to off-white crystalline powder | Visual cue for quality assessment.[5][6] |
| Solubility | Readily soluble in DMF, DMSO; slightly soluble in water | Dictates the choice of solvents for coupling reactions.[5] |
| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in DMF) | Confirms the stereochemical integrity (L-configuration) of the amino acid.[6] |
The Criticality of High Purity
The use of high-purity Fmoc-Leu-OH (typically ≥99% by HPLC) is non-negotiable for the successful synthesis of therapeutic peptides.[9] Impurities can lead to the incorporation of incorrect amino acids or truncated sequences, resulting in a final product that is difficult to purify and may exhibit altered biological activity or immunogenicity.[11][12]
Section 2: The Core Workflow: Incorporating Fmoc-Leu-OH via Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the workhorse of modern peptide drug development, and the Fmoc/tBu strategy is the most widely adopted approach.[7][8][13] This iterative process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[14][15]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step 1: Fmoc Deprotection - Unmasking the Reactive Amine
The first step in each cycle is the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16][17][18]
Caption: The β-elimination mechanism of Fmoc group removal by piperidine.
Protocol: Standard Fmoc Deprotection
-
Swell the Resin: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Deprotection: Treat the resin with a 20% piperidine in DMF solution for 2 minutes at room temperature.[17]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 8-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[17]
Expert Insight: The two-step deprotection protocol is designed for efficiency. The initial short treatment helps to break up any resin aggregation and initiate the deprotection, while the second, longer treatment ensures complete removal of the Fmoc group. Incomplete deprotection will result in truncated peptide sequences.
Step 2: Coupling - Forging the Peptide Bond
The coupling step involves the activation of the carboxylic acid of Fmoc-Leu-OH and its subsequent reaction with the newly liberated N-terminal amine of the resin-bound peptide to form a new peptide bond.[7]
The Challenge of Leucine's Steric Hindrance: The bulky isobutyl side chain of leucine can present a degree of steric hindrance, which may slow down the coupling reaction compared to less hindered amino acids like glycine or alanine.[4][19] Therefore, the choice of coupling reagent is critical to achieve high coupling efficiency.
Caption: Activation and coupling of Fmoc-Leu-OH to the peptide-resin.
Protocol: HATU-Mediated Coupling of Fmoc-Leu-OH
-
Prepare Activation Solution: In a separate vessel, pre-activate Fmoc-Leu-OH (3-4 equivalents relative to resin loading) with 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.[19] Allow to stand for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes at room temperature with agitation.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test or the Chloranil test. A negative result (yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Why HATU? HATU is a highly effective uronium-based coupling reagent that forms a reactive OAt-ester of the amino acid. It is particularly well-suited for coupling sterically hindered amino acids like leucine, leading to faster reaction kinetics and higher yields compared to older carbodiimide-based methods (e.g., DCC/HOBt).[20]
Section 3: Navigating the Challenges of Leucine-Rich Sequences
The incorporation of multiple leucine residues or other hydrophobic amino acids can lead to a significant challenge in SPPS: peptide aggregation.[3][12] As the peptide chain elongates, it can fold into secondary structures (β-sheets) on the resin, leading to inter-chain aggregation. This aggregation can physically block reactive sites, resulting in incomplete deprotection and coupling reactions.[21]
Symptoms of Aggregation
-
Resin Shrinking: The resin beads may visibly shrink or clump together.
-
Slowed Solvent Flow: In automated synthesizers, a decrease in the flow rate of solvents through the reaction vessel may be observed.
-
Incomplete Reactions: Positive Kaiser tests after coupling or incomplete Fmoc removal indicated by persistent blue color after deprotection.
-
Broadening of UV Deprotection Peaks: In continuous flow synthesis, the UV absorbance peak corresponding to the release of the Fmoc-piperidine adduct becomes broader.[22]
Mitigation Strategies for Aggregation
-
Chaotropic Agents: The addition of chaotropic agents like a high concentration of LiCl to the coupling and deprotection solutions can help to disrupt secondary structures.
-
Elevated Temperature: Performing the coupling and deprotection steps at elevated temperatures (e.g., 50-75°C) can help to break up aggregates and improve reaction kinetics.
-
Specialized Solvents: Using alternative solvents such as N-methyl-2-pyrrolidone (NMP) or incorporating a percentage of dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain.
-
Pseudoproline Dipeptides: The use of commercially available pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures.[21]
Section 4: Cleavage, Purification, and the Final Therapeutic Peptide
Once the desired peptide sequence has been assembled, the final steps involve cleaving the peptide from the solid support and removing the acid-labile side-chain protecting groups.[23][24]
The Cleavage Cocktail
A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage. However, reactive carbocation species are generated during the removal of side-chain protecting groups, which can lead to unwanted side reactions. To prevent this, a "cocktail" of scavengers is added to the TFA.
Standard Cleavage Cocktail (Reagent K):
-
TFA (Trifluoroacetic acid): 90-95% (The cleavage agent)
-
TIS (Triisopropylsilane): 2.5-5% (Carbocation scavenger)
-
H₂O (Water): 2.5-5% (Helps to hydrolyze protecting groups)
-
DTT (Dithiothreitol) or EDT (Ethanedithiol): 2.5% (Used if the sequence contains Cys, Met, or Trp to prevent oxidation and other side reactions)
Protocol: Cleavage and Deprotection
-
Wash and Dry: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Fmoc-Leu-OH as a Strategic Tool
Fmoc-Leu-OH is an indispensable reagent in the synthesis of therapeutic peptides. While the inherent hydrophobicity and steric bulk of the leucine side chain present unique challenges, a thorough understanding of the principles of SPPS, coupled with strategic choices in coupling reagents, reaction conditions, and aggregation mitigation techniques, can lead to the successful synthesis of complex, leucine-rich peptides. The protocols and insights provided in this guide serve as a foundation for researchers to confidently incorporate this critical amino acid into their drug discovery and development programs, ultimately paving the way for the next generation of peptide-based therapeutics.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
- Benchchem. (n.d.). A Technical Guide to the Incorporation of Fmoc-D-Tle-OH for the Synthesis of Peptides with Unnatural Amino Acids.
- Humana Press. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
- Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ChemicalBook. (n.d.). Fmoc-Leu-OH CAS#: 35661-60-0.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Peptide synthesis company. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
- Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
- ChemicalBook. (n.d.). Fmoc-Leu-OH | 35661-60-0.
- Chem-Impex. (n.d.). Fmoc-Leu-Leu-OH.
- Benchchem. (n.d.). Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Google Patents. (n.d.). US20110233469A1 - Leucine/Peptide Composition and Method of Formulation.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Advanced ChemTech. (n.d.). Fmoc-Leu-OH.
- PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- PNAS. (n.d.). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed. (2013, September 12). Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor.
- Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- Creative Peptides. (n.d.). Leucine Amino Acids: Properties, Function, Benefits, and Sources.
- Biosynthesis. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc...
- Wikipedia. (n.d.). Coiled coil.
- ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation.
- PMC. (n.d.). Designed leucine-rich repeat proteins bind two muramyl dipeptide ligands.
- PubMed. (n.d.). A leucine-rich repeat peptide derived from the Drosophila Toll receptor forms extended filaments with a beta-sheet structure.
- Merck. (n.d.). New products for peptide synthesis Novabiochem.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- PubMed Central. (n.d.). Research progress in the role and mechanism of Leucine in regulating animal growth and development.
- PubMed Central. (n.d.). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis.
- UW-La Crosse. (n.d.). Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide.
- YouTube. (2023, May 1). Lecture 13.3 Peptide Synthesis and Protein Structure and Function.
Sources
- 1. US20110233469A1 - Leucine/Peptide Composition and Method of Formulation - Google Patents [patents.google.com]
- 2. Leucine (Leu) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Fmoc-Leu-OH CAS#: 35661-60-0 [amp.chemicalbook.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. nbinno.com [nbinno.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpamc.com [ajpamc.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Automated Peptide Synthesizers [peptidemachines.com]
- 15. researchgate.net [researchgate.net]
- 16. renyi.hu [renyi.hu]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chempep.com [chempep.com]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for Manual Solid-Phase Peptide Synthesis Using Fmoc-Leu-OH
<
For: Researchers, scientists, and drug development professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of research and therapeutic applications.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted method for SPPS due to its mild reaction conditions and high efficiency.[2] This application note provides a detailed, step-by-step protocol for the manual synthesis of peptides, focusing on the incorporation of the amino acid Leucine using its Fmoc-protected derivative, Fmoc-Leu-OH.
This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a comprehensive understanding for both novice and experienced peptide chemists. We will cover the entire workflow, from resin preparation to the final cleavage of the synthesized peptide.
Core Principles of Fmoc SPPS
Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The process is cyclical, with each cycle consisting of two main steps:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
-
Coupling: The formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid.[4]
This cycle is repeated until the desired peptide sequence is assembled.
Materials and Equipment
Reagents and Consumables
-
Fmoc-Leu-OH
-
Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Isopropanol (IPA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)[5]
-
Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Ninhydrin test solutions
-
Cold diethyl ether
Equipment
-
Manual peptide synthesis vessel with a fritted glass filter
-
Shaker or vortexer
-
Vacuum filtration apparatus
-
Round-bottom flask for cleavage
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
-
Standard laboratory glassware and personal protective equipment (PPE)
The Synthesis Cycle: A Detailed Protocol
This protocol outlines the steps for a single coupling cycle to add Fmoc-Leu-OH to a growing peptide chain on a solid support.
Step 1: Resin Preparation and Swelling
Rationale: The resin must be swollen in a suitable solvent to ensure that the reactive sites are accessible for the subsequent chemical reactions.
Procedure:
-
Place the desired amount of resin into the manual synthesis vessel.
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF using vacuum filtration.
Step 2: Fmoc Deprotection
Rationale: The Fmoc group is a base-labile protecting group. A solution of a secondary amine, typically piperidine, is used to cleave the Fmoc group, exposing the N-terminal amine of the peptide chain for the next coupling step.[7] The dibenzofulvene byproduct of this reaction is scavenged by piperidine to prevent side reactions.[7]
Procedure:
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for an initial 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[3] Washes with IPA can also be alternated with DMF.[8]
Step 3: Coupling of Fmoc-Leu-OH
Rationale: This step involves the activation of the carboxylic acid of Fmoc-Leu-OH to facilitate the formation of a peptide bond with the free N-terminal amine on the resin. Common activators include uronium/aminium salts like HBTU or HATU, which form highly reactive esters in the presence of a base.[5][8]
Procedure:
-
In a separate vial, dissolve Fmoc-Leu-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (e.g., 3 equivalents) in DMF.
-
Add a base, such as DIPEA (e.g., 6 equivalents), to the amino acid/coupling agent solution.[6]
-
Allow this activation mixture to pre-activate for 5-10 minutes. A slight yellow color may develop.[6]
-
Add the activated Fmoc-Leu-OH solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for longer peptides or sterically hindered amino acids.[3]
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and byproducts.
Monitoring the Coupling Reaction: The Ninhydrin (Kaiser) Test
Rationale: It is crucial to confirm the completion of the coupling reaction before proceeding to the next cycle. The ninhydrin test is a highly sensitive qualitative test for the presence of primary amines.[9] A positive result (blue/purple color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling. A negative result (yellow/colorless) indicates that the coupling is complete.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three ninhydrin test solutions (Phenol in n-butanol, KCN in pyridine, and Ninhydrin in n-butanol).[9]
-
Heat the test tube at approximately 110-115°C for 5 minutes.[9][10]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling. Repeat the coupling step.
-
Yellow/Colorless: Complete coupling. Proceed to the next deprotection step.[10]
-
Note: The ninhydrin test is not reliable for N-terminal proline residues (a secondary amine).[2]
Final Steps: Cleavage and Deprotection
Rationale: Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically achieved using a strong acid, such as Trifluoroacetic acid (TFA).[11] Scavengers are included in the cleavage cocktail to trap reactive cationic species generated during the deprotection process, which could otherwise lead to side reactions with sensitive amino acid residues like Tryptophan, Methionine, or Cysteine.[12]
Procedure:
-
After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Wash the peptide-resin extensively with DCM and then methanol to shrink the resin, followed by drying under high vacuum for at least 4 hours.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The exact composition may vary depending on the peptide sequence.[2]
-
Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]
-
Filter the resin to separate it from the cleavage solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[13]
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification and analysis.
Summary of Reagent Quantities
| Step | Reagent | Typical Excess (vs. Resin Loading) |
| Swelling | DMF | ~10 mL / g resin |
| Deprotection | 20% Piperidine in DMF | ~10 mL / g resin |
| Coupling | Fmoc-Leu-OH | 3 - 5 equivalents |
| Coupling Agent (e.g., HBTU) | 3 - 5 equivalents | |
| Base (e.g., DIPEA) | 6 - 10 equivalents | |
| Cleavage | Cleavage Cocktail (e.g., TFA-based) | ~10 mL / g resin |
Troubleshooting
-
Incomplete Coupling (Positive Ninhydrin Test):
-
Cause: Steric hindrance, peptide aggregation, insufficient reaction time, or poor reagent quality.
-
Solution: Repeat the coupling step. A double coupling (repeating the coupling procedure before the next deprotection) is often sufficient. For particularly difficult sequences, a more potent coupling reagent like HATU may be used.[5]
-
-
Low Cleavage Yield:
-
Cause: Incomplete cleavage reaction, premature cleavage, or peptide precipitation issues.
-
Solution: Ensure the peptide-resin is thoroughly dry before adding the cleavage cocktail. Extend the cleavage time if necessary. Optimize the precipitation procedure by using a larger volume of colder ether.
-
-
Side Product Formation during Cleavage:
References
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2006). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Retrieved from [Link]
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1035-1044. Retrieved from [Link]
-
Murray, J. I., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8153. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. people.uniurb.it [people.uniurb.it]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Automated Solid-Phase Peptide Synthesis (SPPS) of Leucine-Containing Peptides: An Application Note and Protocol Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of automated solid-phase peptide synthesis (SPPS) with a specific focus on the incorporation of Fmoc-L-leucine. This document moves beyond a simple recitation of steps to offer in-depth explanations of the underlying chemistry, rationale for procedural choices, and robust protocols designed for reproducibility and high-purity peptide production.
Introduction: The Power and Elegance of Automated SPPS
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide and protein chemistry.[1][2][3] By anchoring the initial amino acid to an insoluble polymer support, SPPS allows for the stepwise elongation of the peptide chain with easy removal of excess reagents and byproducts through simple filtration and washing steps.[4] This approach has been successfully automated, enabling the efficient and reliable synthesis of complex peptides.[1][5]
The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most widely used method in modern SPPS due to its mild reaction conditions.[1][6] The Fmoc group, which protects the α-amino group of the incoming amino acid, is stable to acidic conditions but readily removed by a mild base, typically piperidine.[6][] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the resin at the end of the synthesis.[6]
Leucine, a hydrophobic amino acid with an isobutyl side chain, is a common residue in peptides and proteins. Its incorporation via automated SPPS using Fmoc-L-leucine is generally straightforward, but a thorough understanding of the process is crucial for optimizing yield and purity.
The SPPS Workflow: A Step-by-Step Deconstruction
The automated synthesis of a peptide using the Fmoc strategy is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain. The entire process can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Analysis and Purification.
Caption: General workflow of automated solid-phase peptide synthesis.
Core Methodologies and Protocols
This section provides detailed protocols and the scientific rationale behind each step for the synthesis of a model peptide containing L-leucine.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. The quality of these reagents is paramount for a successful synthesis.
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| Fmoc-L-Leucine | Peptide Synthesis Grade | Reputable Supplier | Building block for peptide chain |
| Wang Resin | 100-200 mesh, 0.5-1.0 mmol/g loading | Reputable Supplier | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Reputable Supplier | Primary solvent for washing and reactions |
| Piperidine | Reagent Grade | Reputable Supplier | Fmoc deprotection agent |
| HBTU & HOBt | Peptide Synthesis Grade | Reputable Supplier | Activating agents for coupling |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Reputable Supplier | Base for activation and neutralization |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Reputable Supplier | Cleavage and side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Reputable Supplier | Scavenger during cleavage |
| Dichloromethane (DCM) | ACS Grade | Reputable Supplier | Solvent for washing and resin swelling |
| Acetonitrile (ACN) | HPLC Grade | Reputable Supplier | Mobile phase for HPLC purification |
| Water | HPLC Grade | Reputable Supplier | Mobile phase for HPLC purification |
Protocol 1: Automated Synthesis Cycle for Fmoc-L-Leucine Incorporation
This protocol outlines a single cycle for the addition of Fmoc-L-leucine to the growing peptide chain on an automated synthesizer.
Step 1: Resin Swelling
-
Procedure: Place the Wang resin in the reaction vessel of the automated synthesizer. Wash and swell the resin with DMF for at least 30 minutes.[2]
-
Rationale: Proper swelling of the polystyrene-based resin is critical to ensure that the reactive sites within the resin beads are accessible to reagents.[8][9]
Step 2: Fmoc Deprotection
-
Procedure: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[6][10]
-
Rationale: The Fmoc group is removed through a β-elimination mechanism initiated by the piperidine base.[][11] The liberated dibenzofulvene byproduct is trapped by piperidine to form a stable adduct, preventing side reactions.[6][11] Real-time monitoring of the UV absorbance of this adduct can be used to confirm the completion of the deprotection step.[4][6]
Caption: Mechanism of Fmoc deprotection by piperidine.
Step 3: Washing
-
Procedure: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Rationale: Incomplete washing can lead to the neutralization of the subsequent coupling reagents and potential side reactions.
Step 4: Amino Acid Coupling
-
Procedure:
-
In a separate vial, pre-activate Fmoc-L-leucine by dissolving it in DMF with HBTU, HOBt, and DIEA.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a defined period (e.g., 30-60 minutes).
-
-
Rationale: HBTU, in the presence of HOBt and a base (DIEA), converts the carboxylic acid of Fmoc-L-leucine into a highly reactive HOBt active ester.[12][13][14] This active ester readily reacts with the free N-terminal amine of the growing peptide chain to form a stable amide bond.[14] The use of activating agents like HBTU is crucial for achieving high coupling efficiency and minimizing side reactions such as racemization.[12][13] For sterically hindered couplings, extending the reaction time or performing a "double coupling" may be necessary.[15]
Step 5: Final Washing
-
Procedure: Wash the resin with DMF to remove excess activated amino acid and coupling byproducts.
-
Rationale: This step prepares the peptide-resin for the next deprotection cycle.
Protocol 2: Cleavage and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.
Step 1: Final Fmoc Deprotection
-
Procedure: Perform a final deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.[16]
-
Rationale: This ensures the final peptide has a free N-terminus.
Step 2: Resin Washing and Drying
-
Procedure: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Rationale: Residual DMF can interfere with the acidic cleavage reaction.
Step 3: Cleavage Cocktail Preparation and Reaction
-
Procedure:
-
Prepare a cleavage cocktail, typically consisting of TFA with scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[17]
-
-
Rationale: TFA is a strong acid that cleaves the ester linkage between the peptide and the Wang resin, releasing the peptide with a C-terminal carboxylic acid.[8][17] During this process, acid-labile side-chain protecting groups are also removed. The carbocations generated from these protecting groups can cause unwanted side reactions, particularly with sensitive residues like tryptophan, methionine, and cysteine. Scavengers such as TIS are added to quench these reactive species.
Step 4: Peptide Precipitation and Isolation
-
Procedure:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[16]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Analysis and Purification
The crude peptide obtained after cleavage is a mixture of the desired full-length product and various impurities, such as truncated or deletion sequences.[18] Therefore, purification and analysis are essential to obtain a high-purity product.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[18][19] Peptides are separated based on their hydrophobicity on a C18 stationary phase. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to elute the peptides.[20][21]
-
Analytical HPLC: A small amount of the crude peptide is injected to assess its purity. The retention time and peak area provide information about the identity and relative quantity of the desired peptide.
-
Preparative HPLC: The bulk of the crude peptide is separated on a larger column to isolate the target peptide from impurities. Fractions are collected and analyzed to identify those containing the pure product.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy.[18] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly employed.
-
Application: The experimentally determined molecular weight should match the calculated theoretical mass of the desired peptide, confirming a successful synthesis. LC-MS, which combines HPLC with mass spectrometry, is a powerful tool for both purification and analysis.[22]
Troubleshooting Common Issues in SPPS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete coupling or deprotection; peptide aggregation. | Increase coupling time or perform double coupling[15]; use a more polar solvent like NMP; consider microwave-assisted synthesis. |
| Deletion Sequences | Incomplete coupling. | Optimize coupling conditions (reagents, time); perform a double coupling for difficult residues.[15] |
| Truncated Sequences | Incomplete deprotection. | Extend deprotection time; ensure fresh piperidine solution. |
| Racemization | Over-activation during coupling, especially with certain amino acids. | Use additives like HOBt to suppress racemization; avoid prolonged pre-activation times.[12] |
| Side Reactions during Cleavage | Inadequate scavenging of reactive carbocations. | Use an appropriate scavenger cocktail based on the peptide sequence; ensure complete removal of TFA before storage. |
Conclusion
Automated solid-phase peptide synthesis using the Fmoc strategy is a robust and efficient method for producing high-purity peptides containing L-leucine and other amino acids. A thorough understanding of the underlying chemical principles, careful optimization of protocols, and diligent post-synthesis analysis are key to achieving successful outcomes. This guide provides a solid foundation for researchers to confidently design and execute their peptide synthesis projects.
References
-
Greening the Process - ACS Publications. (2021-03-18). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (1992). A swellographic approach to monitoring continuous-flow solid-phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019-11-11). Retrieved from [Link]
-
Semantic Scholar. (2019-11-19). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Humana Press. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023-01-30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PubMed Central. (2014-05-22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]
-
MicroSolv. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Retrieved from [Link]
-
Biomatik. (2022-02-14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023-11-27). Retrieved from [Link]
-
PurePep. (2025-10-17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
-
CEM Corporation - YouTube. (2025-09-24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
Sources
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. csbiochina.com [csbiochina.com]
- 4. bachem.com [bachem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. HBTU - Wikipedia [en.wikipedia.org]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. gilson.com [gilson.com]
Application Notes & Protocols: Strategic Coupling of Fmoc-Leu-OH in Solid-Phase Peptide Synthesis
Introduction: The Context of Leucine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules with high fidelity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method used, prized for its mild, base-labile deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups.[1]
This guide focuses on the incorporation of a single, yet fundamental, building block: Fmoc-L-Leucine (Fmoc-Leu-OH) . Leucine, with its isobutyl side chain, is an aliphatic and non-polar amino acid. While not typically categorized with the most severely "hindered" amino acids like Aib (α-aminoisobutyric acid), its bulky nature presents a degree of steric hindrance that can impede reaction kinetics.[2] Consequently, inefficient coupling can lead to deletion sequences and the accumulation of impurities, compromising the yield and purity of the final peptide.
The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed technical guide to the most effective coupling methods for Fmoc-Leu-OH. We will explore the mechanistic underpinnings of various reagent classes, present comparative data to inform strategic choices, and provide robust, field-tested protocols designed for maximal efficacy and reproducibility.
The Core Principle: Carboxyl Group Activation
The formation of a peptide bond is a condensation reaction that is kinetically slow under ambient conditions.[3] SPPS overcomes this barrier by employing coupling reagents to activate the carboxylic acid of the incoming Fmoc-amino acid. This transforms the carboxyl group into a highly reactive species, susceptible to rapid nucleophilic attack by the free N-terminal amine of the growing peptide chain anchored to the solid support.[4][5][6]
Caption: General workflow of peptide bond formation in SPPS.
A Comparative Overview of Premier Coupling Reagents
The choice of coupling reagent is a critical parameter that directly influences the success of the synthesis.[7] Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium), with the latter generally offering higher reaction rates.[5]
Carbodiimides: The Workhorse Reagents
Carbodiimides were among the first coupling reagents used in SPPS and remain a cost-effective and reliable option.[7][8]
-
Mechanism of Action: Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid of Fmoc-Leu-OH to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate can then react with the N-terminal amine to form the peptide bond. However, the O-acylisourea is unstable and can rearrange into an unreactive N-acylurea, terminating the coupling.[8]
-
The Essential Role of Additives: To prevent this side reaction and suppress potential racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always used.[7][8] The additive rapidly converts the O-acylisourea into a more stable active ester (e.g., an HOBt-ester), which is still reactive enough for efficient coupling but is less prone to side reactions.[10]
Caption: DIC/HOBt activation pathway, highlighting the role of HOBt.
-
Practical Considerations: DIC is preferred over N,N'-Dicyclohexylcarbodiimide (DCC) for SPPS because its byproduct, diisopropylurea (DIU), is soluble in common solvents like Dimethylformamide (DMF) and Dichloromethane (DCM), simplifying purification.[5][7] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble and can precipitate on the resin, hindering subsequent reactions.[7]
Onium Salts: High-Efficiency Activators
Onium salts have become the reagents of choice for most applications, especially for difficult or sterically hindered couplings, due to their high reactivity and rapid kinetics.[2][5][11]
-
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[12][13] The resulting carboxylate anion attacks the aminium salt (e.g., HBTU), which facilitates the rapid formation of a reactive HOBt- (or HOAt- for HATU) active ester.[12][13] This active ester is then attacked by the N-terminal amine to form the peptide bond.[12]
Caption: HBTU/DIPEA activation pathway.
-
Performance: HATU is generally more reactive than HBTU because its structure is based on HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction.[14]
-
Potential Side Reaction: A known issue with aminium/uronium salts is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess or if carboxyl activation is slow.[4][14][15] This side reaction caps the peptide chain irreversibly. This is best avoided by pre-activating the amino acid with the reagent before adding the mixture to the resin.[15]
-
Mechanism of Action: Phosphonium salts, like PyBOP, function similarly to aminium salts by activating the carboxyl group to form a reactive OBt- or OAt-ester.[3]
-
Key Advantage: The primary advantage of phosphonium salts is that they do not react with the free amino group of the peptide chain.[3] This completely prevents the guanidinylation side reaction, making them an excellent choice for difficult couplings, fragment condensations, or cyclizations where an excess of reagent may be required to drive the reaction to completion.[3][14][16] The original phosphonium reagent, BOP, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA); PyBOP was developed as a safer and equally effective alternative.[5][17]
Data-Driven Reagent Selection
The optimal choice of reagent balances efficiency, cost, and risk of side reactions. For a standard residue like Fmoc-Leu-OH, several options are highly effective.
| Reagent System | Class | Key Advantages | Potential Issues | Application Notes for Fmoc-Leu-OH |
| DIC/HOBt | Carbodiimide | Cost-effective, simple procedure, low racemization risk when base is excluded during activation.[5] | Slower reaction kinetics compared to onium salts; insoluble DCC byproduct (if used).[7] | A reliable and economical choice for routine synthesis. Reaction times may need to be extended (60-120 min). |
| HBTU/DIPEA | Aminium Salt | Fast reaction times (10-60 min), high coupling efficiency, good solubility.[12] | Potential for guanidinylation side reaction; based on potentially explosive HOBt.[14][15] | The most common "standard" protocol in automated SPPS. Highly effective for leucine incorporation. |
| HATU/DIPEA | Aminium Salt | Extremely fast and efficient, superior for sterically hindered couplings.[2][5] | Higher cost; potential for guanidinylation; based on potentially explosive HOAt.[15][18] | Recommended if leucine is adjacent to another bulky residue or in a known "difficult" sequence. |
| PyBOP/DIPEA | Phosphonium Salt | High efficiency, no guanidinylation side reaction, low racemization.[3][14] | Higher cost, byproduct (pyrrolidine) can be a nuisance. | An excellent, safe alternative to HBTU/HATU, especially if guanidinylation is a concern. |
| COMU/DIPEA | Aminium Salt | High reactivity comparable to HATU; based on non-explosive OxymaPure, making it safer.[5][18] | Higher cost, limited stability in solution compared to HBTU.[14] | A modern, high-performance, and safer alternative to HATU. Excellent for both standard and difficult couplings. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating monitoring steps to ensure reaction completion. All protocols assume a starting scale of 0.1 mmol on a resin with a substitution of 0.3-0.8 mmol/g. Solvent volumes should be sufficient to fully swell and agitate the resin freely (approx. 10 mL/g of resin).
Protocol 1: Standard Coupling with DIC/HOBt
This protocol minimizes racemization risk by avoiding a tertiary base during the activation step.[5]
1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30-60 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[12] d. Drain the piperidine solution. Repeat the treatment with fresh 20% piperidine in DMF for another 5-15 minutes to ensure complete Fmoc removal.[12] e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Coupling Reaction: a. In a separate vial, dissolve Fmoc-Leu-OH (5 eq., e.g., 0.5 mmol) and HOBt (5.5 eq., e.g., 0.55 mmol) in a minimal volume of DMF.[19] b. Add this solution to the deprotected peptide-resin. c. Add DIC (5.5 eq., e.g., 0.55 mmol) to the resin slurry.[19] d. Agitate the reaction mixture at room temperature for 60-120 minutes. For difficult sequences, the reaction time can be extended.[20][21]
3. Monitoring and Validation: a. Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads.[12] b. Interpretation: A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue/purple beads) signifies the presence of unreacted primary amines, indicating incomplete coupling. c. Troubleshooting: If the test is positive, continue coupling for an additional 60 minutes or perform a "double coupling" by draining the reaction solution, washing with DMF, and repeating step 2.
4. Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the soluble DIU byproduct. The resin is now ready for the next deprotection cycle.
Protocol 2: High-Efficiency Coupling with HBTU/DIPEA
This is a rapid and robust method widely used in both manual and automated synthesis.
1. Resin Preparation and Deprotection: a. Follow steps 1a-1e from Protocol 1.
2. Pre-activation and Coupling: a. In a separate vial, dissolve Fmoc-Leu-OH (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF. Note: While HBTU contains an HOBt moiety, additional HOBt is often added to enhance efficiency and suppress racemization.[12] b. Add DIPEA (4-8 eq.) to the mixture.[12] c. Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[12] d. Add the pre-activated amino acid solution to the deprotected resin. e. Agitate the mixture for 15-60 minutes at room temperature.[12]
3. Monitoring and Validation: a. Follow step 3 from Protocol 1. If the Kaiser test is positive, the coupling time can be extended or a double coupling can be performed.
4. Washing: a. Follow step 4 from Protocol 1.
Quality Control: Ensuring Successful Incorporation
After the full peptide has been synthesized, cleaved from the resin, and deprotected, it is imperative to validate the final product. The successful incorporation of each leucine residue is confirmed by:
-
Mass Spectrometry (MS): This analysis confirms that the final peptide has the correct molecular weight. Any deviation could indicate a deletion (missed coupling) or modification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide. A sharp, single major peak is indicative of a successful synthesis, whereas multiple peaks can suggest the presence of deletion sequences or other impurities arising from incomplete couplings.
Conclusion
The successful incorporation of Fmoc-Leu-OH is a fundamental step in the synthesis of a vast number of peptides. While its steric bulk requires efficient activation, it is readily coupled using standard, well-established methods. For routine applications, DIC/HOBt offers a cost-effective and reliable strategy with minimal risk of side reactions. For syntheses demanding higher speed and efficiency, particularly in automated protocols, HBTU/DIPEA is the industry standard. In cases of particularly challenging sequences or where all risk of guanidinylation must be eliminated, high-performance reagents like HATU , COMU , or phosphonium salts such as PyBOP provide superior performance. By understanding the underlying mechanisms and employing robust, validated protocols with in-process monitoring, researchers can confidently and efficiently incorporate leucine into their target peptide sequences.
References
- Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. Benchchem.
- Carbodiimides and Additives. Aapptec Peptides.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research.
- Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
- What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent?
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Benchchem.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Application Notes and Protocols for HBTU Coupling Reactions. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Methods and protocols of modern solid phase peptide synthesis. Amino Acids.
- Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Mechanism of peptide bond formation through carbodiimide.
- DIC Coupling Mechanism. YouTube.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Scientific Reports.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Novabiochem® Coupling reagents. Merck Millipore.
- Phosphonium Salts. Thieme Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry.
- Racemization during SPPS coupling step.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.
-
Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for the Deprotection of the Fmoc Group from N-Terminal Leucine
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for a mild and orthogonal deprotection strategy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of removing the Fmoc protecting group from N-terminal leucine residues. We will delve into the underlying chemical mechanism, present detailed, validated protocols for standard and alternative deprotection conditions, discuss methods for real-time reaction monitoring, and offer insights into potential side reactions and troubleshooting.
Introduction: The Central Role of Fmoc Chemistry in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a powerful technique that enables the stepwise assembly of amino acids to create peptides of a defined sequence.[] The success of SPPS hinges on a robust protecting group strategy to prevent unwanted side reactions at the N-terminus of the growing peptide chain.[4] The Fmoc group, introduced in the late 1970s, revolutionized the field by offering a milder alternative to the traditional acid-labile Boc (tert-butyloxycarbonyl) protecting group.[2][5]
The key advantage of the Fmoc strategy lies in its orthogonality; the Fmoc group is selectively cleaved under mild basic conditions, leaving acid-labile side-chain protecting groups and the resin linker intact.[1][] This allows for the synthesis of complex and sensitive peptides with high purity and yield. Leucine, a common aliphatic amino acid, is frequently found at the N-terminus of synthetic peptides, making the efficient and clean deprotection of Fmoc-Leucine a critical step in many synthetic protocols.
The Mechanism of Fmoc Deprotection: A Base-Catalyzed β-Elimination
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination reaction.[1][6] This process can be broken down into three key steps:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][6]
-
β-Elimination: This proton abstraction results in the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[1]
-
DBF Adduct Formation: The liberated DBF is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[1][7] This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would result in chain termination.[1]
"Fmoc-Leu-Peptide" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Piperidine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Carbanion Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Free N-Terminal Leu-Peptide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "CO2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Dibenzofulvene (DBF)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DBF-Piperidine Adduct" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Fmoc-Leu-Peptide" -> "Carbanion Intermediate" [label="1. Proton Abstraction"]; "Piperidine" -> "Carbanion Intermediate" [style=dashed]; "Carbanion Intermediate" -> "Free N-Terminal Leu-Peptide" [label="2. β-Elimination"]; "Carbanion Intermediate" -> "CO2"; "Carbanion Intermediate" -> "Dibenzofulvene (DBF)"; "Dibenzofulvene (DBF)" -> "DBF-Piperidine Adduct" [label="3. DBF Trapping"]; "Piperidine" -> "DBF-Piperidine Adduct" [style=dashed]; }
Fmoc Deprotection Mechanism
Experimental Protocols
Standard Protocol for Fmoc Deprotection of N-Terminal Leucine
This protocol describes a widely used two-step deprotection procedure for a resin-bound peptide with an N-terminal Fmoc-leucine.
Materials:
-
Fmoc-Leu-Resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-resin in DMF for at least 30 minutes in the reaction vessel.
-
First Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[8] Agitate the slurry for 1-3 minutes at room temperature.[1] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 10-20 minutes at room temperature. For leucine, which is not sterically hindered, a shorter time is often sufficient.
-
Draining: Drain the deprotection solution from the reaction vessel.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.
A [label="1. Swell Fmoc-Leu-Resin in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. First Deprotection\n(20% Piperidine/DMF, 1-3 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Second Deprotection\n(20% Piperidine/DMF, 10-20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Drain and Wash with DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Kaiser Test (Optional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Ready for Next Coupling Step", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
SPPS Deprotection Workflow
Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
The dibenzofulvene-piperidine adduct exhibits a characteristic UV absorbance maximum around 301 nm.[1] This property can be exploited for the real-time, quantitative monitoring of the deprotection reaction.
Procedure:
-
Collect Filtrate: During the deprotection steps (Steps 2 and 4 in the standard protocol), collect the drained solutions containing the DBF-piperidine adduct.
-
Combine and Dilute: Combine the filtrates and dilute to a known volume with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.
-
Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1] A positive result (a deep blue color) after the deprotection and washing steps confirms the successful removal of the Fmoc group.
Materials:
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
A few beads of the peptide-resin
-
Heat source (heating block or heat gun)
Procedure:
-
Sample Collection: After the final DMF wash, take a small sample of resin beads (5-10 mg).
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent to the resin beads in a small test tube.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation: A deep blue color on the beads and in the solution indicates the presence of free primary amines and thus successful deprotection. A yellow or faint blue color suggests incomplete deprotection.
Factors Influencing Deprotection Efficiency and Potential Side Reactions
While the deprotection of Fmoc-leucine is generally efficient, several factors can influence the reaction kinetics and potentially lead to side reactions.
| Factor | Influence on Deprotection | Recommendations |
| Base Concentration | Higher piperidine concentrations (up to 50%) can accelerate deprotection but may increase the risk of side reactions.[1] | 20% piperidine in DMF is the standard and is generally optimal. |
| Solvent Polarity | Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) facilitate the reaction.[9][10] | Use high-purity, amine-free DMF or NMP. |
| Steric Hindrance | While leucine itself is not particularly bulky, adjacent bulky residues can slow down deprotection kinetics.[1] | Consider extending the deprotection time or using a stronger base cocktail for sterically hindered sequences. |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures that hinder reagent access to the N-terminus.[1] | Consider using NMP as a solvent or performing the reaction at a slightly elevated temperature. |
Common Side Reactions:
-
Racemization: Although less common for leucine, the basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly for residues like cysteine and histidine.[1]
-
Aspartimide Formation: This is a significant side reaction when aspartic acid is present in the peptide sequence, leading to the formation of a cyclic imide.[11][12]
-
Diketopiperazine (DKP) Formation: This can occur with the N-terminal dipeptide, leading to its cleavage from the resin. This is more problematic for sequences containing proline.[11]
Alternative Deprotection Reagents
While piperidine is the most common reagent, alternatives are available to address specific challenges.
| Reagent | Concentration | Advantages | Disadvantages |
| Piperazine | 10% w/v in 9:1 DMF/ethanol[9] | Can minimize certain side reactions like aspartimide formation.[12][13] | May have different solubility and kinetic profiles compared to piperidine.[9] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF[9] | Similar efficacy to piperidine with potentially reduced toxicity. | May exhibit slightly different reaction kinetics. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | Very rapid deprotection, useful for "difficult" sequences.[14] | DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap DBF. Can catalyze aspartimide formation.[14] |
Conclusion
The deprotection of the Fmoc group from N-terminal leucine is a critical and generally straightforward step in solid-phase peptide synthesis. A thorough understanding of the underlying β-elimination mechanism, adherence to optimized protocols, and diligent monitoring are key to achieving high-purity peptides. By considering the factors that influence reaction efficiency and being aware of potential side reactions, researchers can effectively troubleshoot and adapt their strategies to ensure the successful synthesis of their target peptides.
References
-
Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. (1991). International Journal of Peptide and Protein Research. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). MDPI. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). PMC - NIH. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... ResearchGate. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. ResearchGate. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]
-
Green Chemistry - In situ Fmoc removal. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-L-leucine
Abstract
The strategic incorporation of L-leucine residues is fundamental to the design and synthesis of a vast array of bioactive peptides, influencing their structure, stability, and interaction with biological targets. This comprehensive guide provides an in-depth exploration of the use of N-α-(9-Fluorenylmethyloxycarbonyl)-L-leucine (Fmoc-L-leucine) in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this document elucidates the chemical principles and practical considerations that underpin the successful synthesis of leucine-containing peptides. We will delve into the intricacies of the Fmoc/tBu strategy, from resin selection and amino acid activation to cleavage and purification, with a special focus on the unique challenges and opportunities presented by the bulky and hydrophobic nature of leucine. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to achieve high-purity, high-yield synthesis of their target peptides.
The Central Role of Fmoc-L-leucine in Modern Peptide Synthesis
The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the creation of novel therapeutics, research tools, and biomaterials.[1][2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) has become the predominant method due to its milder reaction conditions and ease of automation compared to the traditional Boc/Benzyl approach.[4][5][6]
Fmoc-L-leucine is a critical building block in this methodology, valued for its role in constructing peptides with enhanced stability and specific binding properties.[7][8] Leucine's isobutyl side chain, while seemingly simple, imparts a significant degree of hydrophobicity and steric bulk, which can present both challenges and advantages in peptide synthesis and function.[8][9] This guide will provide the necessary framework to navigate these complexities and leverage the properties of Fmoc-L-leucine to successfully synthesize bioactive peptides.
Foundational Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][10][11] The Fmoc/tBu strategy is characterized by the use of the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, such as the tert-butyl (tBu) group, for the permanent protection of reactive amino acid side chains.[4] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[4]
The Solid Support: Choosing the Right Resin
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).[1][12]
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Characteristics |
| Wang Resin | Carboxylic Acid | Moderately acidic (e.g., 50-95% TFA) | Standard choice for Fmoc-SPPS of peptide acids.[13][14][15] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptide | Very mild acidic conditions | Ideal for synthesizing fully protected peptide fragments and minimizing C-terminal racemization.[15][16] |
| Rink Amide Resin | Amide | Acidic (e.g., 95% TFA) | The go-to resin for the synthesis of peptide amides.[1][15] |
The initial loading of the first amino acid onto the resin is a critical step. For Wang resin, this is typically achieved through esterification, which can carry a risk of racemization.[14] The use of pre-loaded resins or specialized linkers like MPPA can mitigate this issue.[17][18][19]
The SPPS Cycle: A Stepwise Elongation
The synthesis of a peptide proceeds through a series of iterative cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.
Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporating Fmoc-L-leucine
The following protocols provide a comprehensive workflow for the synthesis of a leucine-containing peptide on Wang resin.
Protocol 1: Resin Preparation and First Amino Acid Loading
Principle: Proper swelling of the resin is crucial to ensure that all reactive sites are accessible. The first Fmoc-amino acid is attached to the resin via an ester linkage, a step that requires careful control to minimize racemization.
Materials:
-
Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-L-leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (for capping)
-
Pyridine
Procedure:
-
Resin Swelling: Place the Wang resin (1 eq) in a reaction vessel and wash with DCM (3x), followed by DMF (3x). Add fresh DMF and allow the resin to swell for at least 1 hour with gentle agitation.[18]
-
First Amino Acid Loading:
-
In a separate flask, dissolve Fmoc-L-leucine (2 eq) in a minimal amount of DMF. Add DCM to dilute.
-
Add DIC (2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Capping Unreacted Sites:
-
Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
-
To block any unreacted hydroxyl groups on the resin, add a solution of methanol and pyridine in DCM. Agitate for 30 minutes.
-
-
Final Washes: Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the first deprotection cycle.
Expert Insight: The use of DMAP can increase the risk of racemization. For sensitive amino acids, consider using a pre-loaded resin or alternative coupling strategies that avoid strong bases.
Protocol 2: The Elongation Cycle - Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Principle: The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, is typically used as it also acts as a scavenger for the dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[4][5][20]
Figure 2: Mechanism of Fmoc deprotection by piperidine.
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes. Drain.[18]
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[18]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]
Principle: The carboxylic acid of the incoming Fmoc-L-leucine is activated to form a reactive intermediate that readily reacts with the free amine on the peptide-resin to form a new peptide bond.[1] Due to the steric hindrance of leucine's side chain, a highly efficient coupling reagent is recommended.[21]
Figure 3: Activation of Fmoc-L-leucine and peptide bond formation.
Materials:
-
Fmoc-L-leucine
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in DMF.[18] Add DIPEA (6-10 equivalents) to the solution.[18]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[18]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion.[22] A negative test indicates that all free amines have reacted.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Expert Insight: For "difficult" couplings, which can occur with bulky residues like leucine, especially in hydrophobic sequences, a second "double coupling" step may be necessary.[21] Alternatively, increasing the reaction temperature (e.g., using microwave-assisted synthesis) can enhance coupling efficiency.[21]
Protocol 3: Final Cleavage and Deprotection
Principle: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[13] Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions.[23]
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[24]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
Principle: The crude peptide is purified to remove deletion sequences, incompletely deprotected peptides, and other impurities.[2][25] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both analysis and purification.[10][25][26][27] Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide.[25]
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Collect fractions corresponding to the main peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[25]
-
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.
Troubleshooting Common Issues in Leucine-Containing Peptide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance from the leucine side chain; peptide aggregation.[3][9] | Perform a double coupling; use a more potent coupling reagent (e.g., HATU); increase reaction temperature (microwave); use a solvent mixture that disrupts secondary structures.[21] |
| Deletion Sequences | Incomplete coupling or incomplete Fmoc deprotection. | Ensure thorough washing after deprotection to remove all piperidine; use fresh, high-quality reagents; monitor each coupling step. |
| Racemization | Activation method, especially during the first amino acid loading on Wang resin. | Use DIC/HOBt instead of DIC/DMAP for loading; use a 2-CTC resin or pre-loaded resin.[17][18] |
| Low Yield after Cleavage | Incomplete cleavage from the resin; peptide precipitation during cleavage. | Extend cleavage time; use a stronger cleavage cocktail if necessary; ensure the peptide is soluble in the cleavage mixture. |
Conclusion
The successful synthesis of bioactive peptides containing L-leucine is readily achievable through a systematic and well-understood application of Fmoc-based SPPS. By appreciating the chemical principles behind each step—from the selection of an appropriate solid support to the nuances of coupling a sterically demanding amino acid and the final purification—researchers can overcome potential challenges like incomplete coupling and aggregation. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of high-quality, leucine-containing peptides, thereby accelerating research and development in the ever-expanding field of peptide science.
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-L-Leu-MPPA in Therapeutic Peptide Development.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- (Source not available)
- Chemical Communications (RSC Publishing). (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. DOI:10.1039/C9CC08421E.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development.
- Chem-Impex. (n.d.). Fmoc-L-leucine.
- (Source not available)
- Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
- Sigma-Aldrich. (n.d.). Fmoc-Leu-OH = 97.0 35661-60-0.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Cayman Chemical. (n.d.). Fmoc-L-Leucine (CAS 35661-60-0).
- (Source not available)
- Aapptec Peptides. (n.d.). Fmoc-alpha-Me-L-Leu-OH [312624-65-0].
- BenchChem. (2025). Fmoc-L-Leu-MPPA in Peptide Research: A Comparative Guide to C-Terminal Leucine Incorporation.
- CEM Corporation. (n.d.). Fmoc-Leu-OH.
- BenchChem. (2025). The Strategic Advantage of Fmoc-L-Leu-MPPA in Solid-Phase Peptide Synthesis: A Technical Guide.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubMed Central. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC.
- (Source not available)
- Chem-Impex. (n.d.). Fmoc-D-leucine.
- (Source not available)
- (Source not available)
- (Source not available)
- Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
- PubMed Central. (n.d.). Rapid Flow-Based Peptide Synthesis. PMC.
- David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. gilson.com [gilson.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 14. peptide.com [peptide.com]
- 15. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hplc.eu [hplc.eu]
Application Notes and Protocols for the Incorporation of Fmoc-Leu-OH in Peptide Drug Discovery
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of N-α-Fmoc-L-leucine (Fmoc-Leu-OH) in solid-phase peptide synthesis (SPPS) for peptide drug discovery. This document delves into the chemical properties of Fmoc-Leu-OH, the rationale behind its use, and detailed protocols for its application. By explaining the causality behind experimental choices, this guide aims to empower researchers to optimize their peptide synthesis workflows, troubleshoot common challenges, and ultimately accelerate the development of novel peptide-based therapeutics.
Introduction: The Strategic Importance of Leucine in Therapeutic Peptides
Leucine, an essential branched-chain amino acid, is a frequent and functionally significant component of therapeutic peptides.[1][2] Its aliphatic, hydrophobic side chain plays a crucial role in defining the secondary structure of peptides, often promoting the formation of α-helices, which are critical for mediating protein-protein interactions.[3] In the context of drug design, the incorporation of leucine can enhance a peptide's binding affinity and specificity for its target, as well as improve its metabolic stability.[1][4] Furthermore, leucine-containing peptides have been implicated in various physiological processes, including muscle protein synthesis and the modulation of signaling pathways, making them attractive motifs for therapeutic intervention.[2][[“]][6]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies under mild conditions.[7][8][9][10] Fmoc-Leu-OH, therefore, stands as a fundamental building block in the chemical synthesis of a vast array of therapeutic peptides.[11][12]
Physicochemical Properties of Fmoc-Leu-OH
A thorough understanding of the physicochemical properties of Fmoc-Leu-OH is paramount for its effective use in SPPS.
| Property | Value | Source |
| CAS Number | 35661-60-0 | [11][13][14][15] |
| Molecular Formula | C21H23NO4 | [14][15] |
| Molecular Weight | 353.41 g/mol | [14][15] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 152-156 °C | [14] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like DMF and NMP. | [11] |
The hydrophobicity of the leucine side chain and the Fmoc group can sometimes contribute to aggregation during peptide synthesis, a challenge that will be addressed in the protocols below.
Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[10][] This methodology offers significant advantages over solution-phase synthesis, including simplified purification and the potential for automation.[10]
The SPPS Cycle: A Mechanistic Overview
The incorporation of Fmoc-Leu-OH, like any other Fmoc-protected amino acid, follows a well-defined cycle of deprotection, activation, and coupling.
Figure 1. The iterative cycle of solid-phase peptide synthesis (SPPS).
Detailed Protocols for Fmoc-Leu-OH Incorporation
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure successful synthesis.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[10][17]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin are commonly used.[17]
-
For C-terminal amides: Rink Amide resin or Sieber Amide resin are the preferred choices.[10]
Protocol 4.1.1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.[10]
Fmoc Deprotection
The removal of the Fmoc group is achieved through β-elimination catalyzed by a mild base, typically piperidine.[7][18]
Protocol 4.2.1: Standard Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[19]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes. The two-step deprotection ensures complete removal of the Fmoc group.[19]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent step.[17]
Amino Acid Activation and Coupling
The carboxylic acid of Fmoc-Leu-OH must be activated to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide. The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids.[20]
Table 4.3.1: Common Coupling Reagents for Fmoc-Leu-OH
| Coupling Reagent | Description | Rationale for Use |
| HBTU/HATU | Aminium-based reagents | Highly efficient and fast-acting, suitable for most couplings. HATU is particularly effective for sterically hindered amino acids.[21] |
| DIC/Oxyma | Carbodiimide-based | A cost-effective and highly effective combination that minimizes racemization.[21][22] |
| PyBOP | Phosphonium-based | Another highly effective reagent, though can be more expensive.[21] |
Protocol 4.3.1: Fmoc-Leu-OH Coupling using HBTU
-
In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Add the activated Fmoc-Leu-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for difficult couplings.
-
Validation Step: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.[20] If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (DCM).[20]
Figure 2. Activation and coupling of Fmoc-Leu-OH.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed.
Protocol 4.4.1: Cleavage from Resin
-
Wash the final peptide-resin with DCM and dry it under vacuum.[23]
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[24]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[25]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Characterization of the Final Peptide
After synthesis and purification, it is essential to characterize the peptide to confirm its identity and purity.
Table 5.1: Analytical Techniques for Peptide Characterization
| Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the peptide and for purification.[26][27][28] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[26][27][28][29] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide.[27][28] |
| Amino Acid Analysis | To confirm the amino acid composition of the peptide. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the leucine side chain or the growing peptide. Aggregation of the peptide chain. | Double couple (repeat the coupling step). Use a more powerful coupling reagent like HATU.[21] Add a chaotropic agent like 0.1 M HOBt to the coupling mixture to disrupt aggregation. |
| Racemization | Over-activation or use of a strong base. | Minimize pre-activation time. Use a weaker base like 2,4,6-collidine instead of DIPEA.[20] Use a carbodiimide-based coupling method (DIC/Oxyma), which is known to reduce racemization.[21][22] |
| Deletion of Leucine | Incomplete deprotection or coupling. | Ensure thorough washing after deprotection. Monitor coupling reactions with the Kaiser test and repeat if necessary. |
Conclusion
The successful incorporation of Fmoc-Leu-OH is a critical step in the synthesis of a wide range of therapeutic peptides. By understanding the underlying principles of Fmoc-based SPPS and adhering to validated protocols, researchers can efficiently synthesize high-quality peptides. The insights and detailed methodologies provided in these application notes are intended to serve as a valuable resource for scientists engaged in the exciting and impactful field of peptide drug discovery.
References
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Chemsrc. (n.d.). Fmoc-Leu-OH | CAS#:35661-60-0. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PubChem. (n.d.). Fmoc-L-Leu-L-Leu-OH. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]
- BenchChem. (2025). Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH.
- Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews, 121(15), 9417-9494.
-
Activotec. (n.d.). Fmoc-Leu-OH - CAS# 35661-60-0. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 119(5), 3550-3615.
- Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(16), 8887.
- D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2668-2680.
- Ward, L., et al. (2009). Leucine / Peptide Composition and Formulation Procedure.
- International Journal of Science and Research Archive. (2025).
- Di Masi, A., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5489.
- Albericio, F., & Carpino, L. A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis. Springer.
- Drauz, K., et al. (1995). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. Tetrahedron: Asymmetry, 6(5), 1187-1202.
- ResearchGate. (2025).
- BioPharmaSpec. (n.d.).
- BenchChem. (2025).
- Consensus. (n.d.). What is the impact of leucine-enriched essential amino acid and carbohydrate ingestion on muscle protein synthesis?
- National Center for Biotechnology Information. (n.d.).
- Churchward-Venne, T. A., et al. (2015). Leucine supplementation of a low-protein mixed macronutrient beverage enhances myofibrillar protein synthesis in young men: A double-blind, randomized trial. The American Journal of Clinical Nutrition, 102(1), 159-168.
- University of Illinois News Bureau. (2021).
- Mazzulla, M., et al. (2024). Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. Current Developments in Nutrition, 8(6), 103769.
Sources
- 1. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. Fmoc-Leu-OH [cem.com]
- 13. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 14. Fmoc-Leu-OH | CAS#:35661-60-0 | Chemsrc [chemsrc.com]
- 15. Fmoc-Leu-OH - CAS# 35661-60-0 - Activotec [activotec.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. renyi.hu [renyi.hu]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bachem.com [bachem.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijsra.net [ijsra.net]
- 28. researchgate.net [researchgate.net]
- 29. biopharmaspec.com [biopharmaspec.com]
The Strategic Incorporation of Fmoc-L-Leucine in the Synthesis of Peptide Libraries for Drug Discovery
Abstract
Peptide libraries represent a cornerstone in modern drug discovery, providing vast chemical diversity for the identification of novel therapeutic leads. The strategic use of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, such as Fmoc-L-leucine, is fundamental to the successful construction of these libraries via Solid-Phase Peptide Synthesis (SPPS). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role and practical application of Fmoc-L-leucine in generating high-quality peptide libraries. We will explore the underlying chemical principles, provide detailed, field-proven protocols for library synthesis, and discuss methodologies for library screening and hit identification.
Introduction: The Power of Peptide Libraries and the Role of Fmoc-L-Leucine
Peptide libraries are large, diverse collections of peptides that can be systematically screened to identify molecules with high affinity and specificity for a biological target.[1] This high-throughput approach accelerates the initial stages of drug discovery by rapidly exploring a vast sequence space.[2][3] The success of this endeavor hinges on the fidelity of the chemical synthesis used to construct the library.
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for creating these libraries due to its mild reaction conditions and high efficiency.[4][5] Within this framework, Fmoc-L-leucine (Fmoc-Leu-OH) serves as a crucial building block.[6] Leucine, with its isobutyl side chain, is a common amino acid in bioactive peptides, contributing to hydrophobic interactions that are often critical for target binding. The Fmoc protecting group ensures the selective formation of peptide bonds by temporarily blocking the α-amino group of leucine, preventing unwanted side reactions.[5]
Fmoc-L-Leucine Properties:
| Property | Value | Reference |
| CAS Number | 35661-60-0 | [7][8][9] |
| Molecular Formula | C21H23NO4 | [6][7][8] |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [8] |
| Storage Temperature | 2-8°C | [9] |
The Core of the Technique: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[4][10] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process. The Fmoc/tBu (tert-butyl) strategy is now the most widely used approach.[11]
The synthesis cycle involves a series of repetitive steps:
-
Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][12]
-
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-L-leucine) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled.
Fmoc-SPPS Cycle for Peptide Elongation.
Crafting Diversity: Peptide Library Synthesis Strategies
The power of peptide libraries lies in their immense diversity. Several strategies are employed to generate this diversity, with the "split-and-mix" (or "split-and-pool") method being a cornerstone for creating one-bead-one-compound (OBOC) libraries.[1][13][14]
In the split-and-mix approach, the solid support resin is divided into multiple portions. A different Fmoc-amino acid is coupled to each portion. The portions are then recombined and mixed thoroughly. This process of splitting, coupling, and mixing is repeated for each randomization step, resulting in a library where each bead theoretically carries a unique peptide sequence.[1][14]
Split-and-Mix Synthesis for OBOC Libraries.
Detailed Protocols for Peptide Library Preparation
The following protocols provide a framework for the manual synthesis of a peptide library. These can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide or Wang resin are commonly used for synthesizing peptide amides or acids, respectively.[4][15]
-
Fmoc-Amino Acids: High-purity Fmoc-L-leucine and other desired Fmoc-amino acids.
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF (v/v).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[16]
-
Precipitation/Washing: Cold diethyl ether.
Protocol: Single Coupling Cycle with Fmoc-L-Leucine
This protocol details a single coupling step. For library synthesis, this is performed in parallel for each amino acid in a given randomized position.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.[12]
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of free amines.
-
Fmoc-L-Leucine Coupling:
-
In a separate vial, pre-activate Fmoc-L-leucine (3-5 equivalents relative to resin loading) with a coupling agent like HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.[17]
-
Drain the DMF from the resin and immediately add the activated Fmoc-L-leucine solution.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20-30 minutes. This is particularly important when working with difficult couplings.
Cleavage and Deprotection
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group of the final peptide is removed as described in step 2 of the coupling protocol.[18]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under a vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reagent Summary for a Standard Coupling Reaction:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-L-Leucine | 3 - 5 | Amino acid building block |
| HATU/HBTU | 3 - 5 | Activating agent |
| DIPEA | 6 - 10 | Base for activation |
| Piperidine | 20% in DMF (v/v) | Fmoc deprotection |
Library Screening and Hit Identification
Once the peptide library is synthesized and cleaved from the resin (or screened on-bead), it must be screened to identify "hits"—peptides that bind to the target of interest.
High-Throughput Screening (HTS) is a key technology for this process.[3] HTS involves the use of automated systems to rapidly test thousands or millions of compounds.[19][20] Common assay formats include:
-
Enzyme-Linked Immunosorbent Assays (ELISA): To detect binding to an immobilized target.
-
Fluorescence Polarization (FP): Measures changes in the rotation of a fluorescently labeled molecule upon binding.[20]
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics in real-time.[21]
-
Cell-Based Assays: To assess the functional activity of peptides in a biologically relevant context.[21]
For OBOC libraries, screening can be performed with the peptides still attached to the beads. Positive beads (those that bind to a labeled target) are physically isolated, and the peptide sequence is then determined using techniques like Edman degradation or mass spectrometry.[1]
Conclusion: A Foundation for Discovery
Fmoc-L-leucine is an indispensable component in the construction of peptide libraries. Its robust performance in Fmoc-SPPS, combined with the strategic implementation of library synthesis techniques like the split-and-mix method, provides a powerful platform for drug discovery. By understanding the underlying chemical principles and adhering to validated protocols, researchers can generate high-quality, diverse peptide libraries, significantly increasing the probability of discovering novel and potent therapeutic leads. The methodologies outlined in this note serve as a comprehensive guide to leveraging Fmoc-L-leucine for the successful preparation and screening of peptide libraries, ultimately fueling the pipeline of next-generation therapeutics.
References
- Tangobio. High-Throughput Screening for Peptide Therapeutics.
- Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- BenchChem. Application Notes and Protocols for Fmoc-L-Leu-MPPA in Therapeutic Peptide Development.
- PubMed. High throughput virtual screening (HTVS) of peptide library: Technological advancement in ligand discovery.
- BMG Labtech. HTS of cyclic peptide libraries for developing drugs.
- Cayman Chemical. Fmoc-L-Leucine (CAS 35661-60-0).
- Creative Peptides. Peptide Drug High-Throughput Screening Service.
- PeptiOrigin. Peptide Library Screening.
- BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
- National Institutes of Health. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction.
- ChemWhat. FMOC-L-Leucine CAS#: 35661-60-0.
- National Institutes of Health. Design, Synthesis, and Application of OB2C Combinatorial Peptide and Peptidomimetic Libraries.
- ACS Publications. Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries.
- ChemPep. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- SpringerLink. Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. Fmoc-Leu-OH = 97.0 35661-60-0.
- Chem-Impex. Fmoc-L-leucine.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- National Institutes of Health. Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries.
- Creative Peptides. One-Bead-One-Compound (OBOC) Library Screening.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Griffith University. Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- National Institutes of Health. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling.
- ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Rapp Polymere. Fmoc-Leu Wang Resin.
- Aapptec Peptides. Fmoc-Leu-OH [35661-60-0].
Sources
- 1. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangobio.com [tangobio.com]
- 3. Peptide Drug High-Throughput Screening - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Application of OB2C Combinatorial Peptide and Peptidomimetic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Fmoc-Leu Wang Resin [rapp-polymere.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. High throughput virtual screening (HTVS) of peptide library: Technological advancement in ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Peptide Library Screening | PeptiOrigin [peptiorigin.com]
Application Notes & Protocols: Leveraging Fmoc-Leu-OH for the Synthesis of Peptides Targeting Protein-Protein Interactions
Introduction: The Critical Role of Leucine in Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are the cornerstones of cellular function, governing signaling pathways, enzymatic cascades, and structural assemblies.[1] Their dysregulation is often implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making them a compelling class of therapeutic targets.[2] Peptides have emerged as powerful tools to modulate these interactions due to their ability to mimic the secondary structures, such as α-helices, that are frequently found at the interface of interacting proteins.[3]
Among the twenty proteinogenic amino acids, Leucine (Leu) holds a position of prominence in the design of PPI inhibitory peptides. Its bulky, hydrophobic isobutyl side chain is a key component of "hot spots" at PPI interfaces, contributing significantly to the binding energy.[2] In α-helical peptides, strategically placed leucine residues can orient their hydrophobic side chains to engage with complementary pockets on a target protein, effectively disrupting the native protein-protein interaction.[4] Furthermore, the periodic placement of leucine residues can drive the formation of coiled-coil structures known as "leucine zippers," which are themselves a common motif in protein dimerization and interaction.[5][6][7]
This guide provides a comprehensive overview and detailed protocols for the use of N-α-Fmoc-L-leucine (Fmoc-Leu-OH) in solid-phase peptide synthesis (SPPS) for the generation of peptides aimed at studying and inhibiting protein-protein interactions.
The Foundation: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[8] Its popularity stems from the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids, which allows for milder deprotection conditions compared to the acid-labile Boc group. This orthogonality is crucial for the synthesis of complex peptides with sensitive side chains.[8]
The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). Each cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the next coupling step.
-
Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Incorporating Fmoc-Leu-OH: Key Considerations and Causality
While the SPPS cycle is conceptually straightforward, the incorporation of Fmoc-Leu-OH, particularly in sequences rich in hydrophobic residues, requires careful consideration to ensure high yield and purity.
Coupling of Sterically Hindered Leucine
The β-branched side chain of leucine presents a degree of steric hindrance that can slow down the coupling reaction. To overcome this, highly efficient coupling reagents are necessary to ensure complete acylation of the free amine.
-
Expertise & Experience: While standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) can be used, uronium/aminium-based reagents such as HBTU, HCTU, and HATU are generally preferred for coupling sterically hindered amino acids like leucine.[9][10] These reagents rapidly form the activated O-acylisourea or HOBt/HOAt esters, which are highly reactive and lead to faster and more complete couplings.[11] HBTU, in particular, has been shown to facilitate complete coupling of residues like Leu within 10-30 minutes, often avoiding the need for double coupling.[9]
-
Trustworthiness: The choice of coupling reagent directly impacts the purity of the final peptide. Incomplete coupling of Fmoc-Leu-OH will result in deletion sequences (peptides missing a leucine residue), which can be difficult to separate from the target peptide during purification. Monitoring the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test is a self-validating step to ensure the reaction has gone to completion before proceeding to the next deprotection step.[12]
Table 1: Comparison of Common Coupling Reagents for Fmoc-Leu-OH
| Coupling Reagent | Chemical Name | Advantages | Considerations |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency for hindered amino acids, rapid reaction times.[9] | Can cause racemization of sensitive amino acids if excess base is used. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Often more efficient and faster than HBTU, cost-effective alternative to HATU.[10] | Similar potential for racemization as HBTU. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, particularly for very difficult couplings and N-methylated amino acids.[11] | Higher cost compared to HBTU and HCTU. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Cost-effective, low racemization potential.[11] | Slower reaction times compared to uronium reagents, formation of insoluble diisopropylurea (DIU) byproduct. |
Addressing Aggregation in Leucine-Rich Sequences
Peptides containing multiple hydrophobic residues, such as leucine, are prone to aggregation on the solid support.[1][12] This occurs when the growing peptide chains interact with each other via intermolecular hydrogen bonds, forming secondary structures like β-sheets. This aggregation can physically block the N-terminal amine, preventing it from participating in the subsequent deprotection and coupling steps, leading to truncated and deletion sequences.[12]
-
Expertise & Experience: Several strategies can be employed to mitigate on-resin aggregation:
-
Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can disrupt the hydrogen bonding networks that lead to aggregation.[13]
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 45-60°C) can increase peptide chain mobility and disrupt secondary structures.[14]
-
Special Solvents: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO to the DMF can improve the solvation of the peptide chains.[13]
-
Pseudoproline Dipeptides: Incorporating commercially available Fmoc-dipeptides that form a temporary kink in the peptide backbone can effectively disrupt aggregation. This is a powerful but sequence-dependent strategy.[13]
-
-
Trustworthiness: A key indicator of on-resin aggregation is the poor swelling of the resin beads.[12] Visually inspecting the resin before and after solvent addition can provide an early warning. Additionally, monitoring the Fmoc deprotection via UV absorbance of the dibenzofulvene-piperidine adduct can reveal slowed or incomplete deprotection, which is often a sign of aggregation.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of leucine-containing peptides for PPI studies. Optimization may be required based on the specific peptide sequence and length.
Protocol 1: Automated Fmoc-SPPS of a Model Leucine-Rich Peptide
This protocol describes the synthesis of a model 12-mer peptide inspired by the p53-MDM2 interaction, where leucine is a critical "hot spot" residue.[15] Model Peptide Sequence: T-A-W-Y-A-N-F-E-L -L -R-R-NH₂
Materials:
-
Fmoc-Rink Amide AM resin (loading capacity ~0.5 mmol/g)
-
Fmoc-amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling Reagent: 0.5 M HBTU in DMF
-
Activator Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[16]
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Rink Amide AM resin in DMF for 1 hour in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the deprotection reagent, and agitate for 3 minutes. Drain and repeat with fresh deprotection reagent for 10 minutes.
-
Washing: Wash the resin 5 times with DMF.
-
Amino Acid Coupling Cycle (for each amino acid, starting from Fmoc-Arg(Pbf)-OH): a. Dissolve 4 equivalents (relative to resin loading) of the Fmoc-amino acid in DMF. b. Add 4 equivalents of HBTU solution and 8 equivalents of DIPEA solution. Pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and agitate for 45 minutes. For Fmoc-Leu-OH, extend the coupling time to 60 minutes. d. Drain the reaction vessel and wash the resin 5 times with DMF. e. Perform a ninhydrin test to confirm the absence of free amines. If the test is positive, repeat the coupling step (double coupling). f. Fmoc Deprotection: Add the deprotection reagent and agitate for 3 minutes. Drain and repeat with fresh deprotection reagent for 10 minutes. g. Washing: Wash the resin 5 times with DMF.
-
Final Washing and Drying: After the final amino acid (Fmoc-Thr(tBu)-OH) is coupled and deprotected, wash the peptide-resin sequentially with DMF (3x), IPA (3x), and DCM (3x). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection: a. Add 2 mL of the cleavage cocktail (Reagent K) to the dry peptide-resin.[16] b. Agitate at room temperature for 3 hours. c. Filter the cleavage mixture into a fresh centrifuge tube. d. Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Peptide Precipitation: a. Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. b. A white precipitate (the crude peptide) should form. c. Centrifuge at 3000 rpm for 10 minutes. Decant the ether. d. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time. e. Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Protocol 2: Purification of Leucine-Rich Peptides by RP-HPLC
Hydrophobic peptides require careful optimization of RP-HPLC conditions for effective purification.[17]
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution, such as 50% ACN in water. If solubility is low, small amounts of DMSO or formic acid can be added.
-
HPLC Method:
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Flow Rate: 15 mL/min
-
Detection: 220 nm
-
Gradient: A shallow gradient is often necessary to separate closely eluting hydrophobic impurities.[17] A typical gradient might be:
-
30-60% Solvent B over 45 minutes.
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.
Table 2: Typical RP-HPLC Gradient for a Hydrophobic 12-mer Peptide
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 70 | 30 | 15.0 |
| 5 | 70 | 30 | 15.0 |
| 50 | 40 | 60 | 15.0 |
| 52 | 0 | 100 | 15.0 |
| 57 | 0 | 100 | 15.0 |
| 59 | 70 | 30 | 15.0 |
| 65 | 70 | 30 | 15.0 |
Protocol 3: Characterization by Mass Spectrometry
Confirming the identity of the synthesized peptide is a critical quality control step. Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this purpose.[18]
Procedure:
-
Prepare a dilute solution of the purified peptide (~10 µM) in 50% ACN/water with 0.1% formic acid.
-
Infuse the sample directly into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
-
The resulting spectrum will show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the spectrum to determine the molecular weight (M) of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight calculated from the peptide sequence. A match confirms the identity of the synthesized peptide.[19]
Troubleshooting Common Issues
| Problem | Likely Cause | Suggested Solution |
| Low Yield of Crude Peptide | Incomplete coupling or deprotection due to aggregation. | Use strategies to disrupt aggregation (see section on aggregation). Use more efficient coupling reagents (HCTU, HATU).[11][13] |
| Multiple Peaks in HPLC | Deletion or truncated sequences from incomplete reactions. | Ensure complete coupling with ninhydrin tests. Optimize coupling times for hindered residues like Leu. |
| Poor Solubility of Crude Peptide | High hydrophobicity of the leucine-rich sequence. | Use co-solvents like DMSO or formic acid for dissolution. For purification, inject in a solvent with a higher organic content.[17] |
| Oxidation of Sensitive Residues | Scavengers in the cleavage cocktail are insufficient. | For peptides containing Met or Trp, use a cleavage cocktail with appropriate scavengers like Reagent K or Reagent H.[16][20] |
Application in PPI Studies: The p53-MDM2 and Bcl-2 Family Examples
Peptides rich in leucine have been instrumental in developing inhibitors for clinically relevant PPIs.
-
p53-MDM2: The tumor suppressor p53 is negatively regulated by MDM2. The interaction is mediated by an α-helical domain of p53 that inserts into a hydrophobic cleft on MDM2. Key residues in this helix are Phe, Trp, and Leu . Synthetic peptides mimicking this helix, often with enhanced stability through stapling or incorporation of non-natural amino acids, have been developed as potent inhibitors.[15][21] The synthesis of these peptides relies heavily on the efficient incorporation of Fmoc-Leu-OH and other hydrophobic residues.
-
Bcl-2 Family: The Bcl-2 family of proteins regulates apoptosis, with interactions mediated by BH3 domains, which are α-helical. Leucine is a conserved and critical residue within the BH3 domain. Peptides derived from BH3 domains of pro-apoptotic proteins can bind to anti-apoptotic proteins like Bcl-xL and Mcl-1, disrupting their function and inducing cell death.[3] The synthesis and optimization of these peptide inhibitors are a major focus of cancer drug development.[22]
Caption: Mechanism of PPI inhibition by a competitive binding peptide.
Conclusion
Fmoc-Leu-OH is an indispensable building block for the synthesis of peptides designed to modulate protein-protein interactions. Its hydrophobic side chain is fundamental to mimicking the "hot spots" at PPI interfaces. A thorough understanding of the principles of Fmoc-SPPS, coupled with strategic choices regarding coupling reagents, solvents, and purification methods, is essential for successfully synthesizing these challenging but highly valuable research and therapeutic tools. By implementing the robust protocols and troubleshooting guidance provided in this document, researchers can confidently generate high-quality, leucine-rich peptides to advance the study of complex biological systems and accelerate drug discovery efforts.
References
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. Retrieved from [Link]
-
Sakurai, K., Chung, H. S., & Kahne, D. (2004). Use of a retroinverso p53 peptide as an inhibitor of MDM2. Journal of the American Chemical Society, 126(50), 16288–16289. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 789397. Retrieved from [Link]
-
Miles, J. A., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(15), 5378–5390. Retrieved from [Link]
-
Muppidi, A., et al. (2012). A biphenyl-based stapled BH3 peptide with improved affinity for Mcl-1. Bioorganic & Medicinal Chemistry Letters, 22(14), 4663-4667. Retrieved from [Link]
-
Mungall, C. J., et al. (2011). The basic leucine zipper (bZIP) family of transcription factors. Genome Biology, 12(1), 203. Retrieved from [Link]
-
Wikipedia. (n.d.). Leucine zipper. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Leucine zipper – Knowledge and References. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Teixidó, M., & Giralt, E. (2008). The role of peptides in drug delivery. Expert Opinion on Drug Delivery, 5(1), 1-4. Retrieved from [Link]
-
ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide? Retrieved from [Link]
-
Bofill, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(8), 1936-1947. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide-based PPI inhibitors targeting Bcl-2 Family PPIs. Retrieved from [Link]
-
Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(15), 5378-5390. Retrieved from [Link]
-
ScienceDirect. (n.d.). Leucine Zipper. Retrieved from [Link]
-
Li, C., & Pazgier, M. (2018). A left handed solution to peptide inhibition of the p53-MDM2 interaction. Journal of the American Chemical Society, 140(1), 162-165. Retrieved from [Link]
-
Bofill, R., et al. (2020). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Molecular Sciences, 21(11), 3845. Retrieved from [Link]
-
Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
Collins, J. M., et al. (2014). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Retrieved from [Link]
-
MDPI. (2024, October 16). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Kumar, N., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research, 19(6), 2416–2424. Retrieved from [Link]
-
Mungall, C. J., et al. (2011). Dissecting the Role of Leucine Zippers in the Binding of bZIP Domains of Jun Transcription Factor to DNA. PLoS ONE, 6(1), e16338. Retrieved from [Link]
-
Li, C., & Pazgier, M. (2018). A D-peptide inhibitor of the p53-MDM2 interaction. Proceedings of the National Academy of Sciences, 115(1), E22-E31. Retrieved from [Link]
-
Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]
-
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
National Institutes of Health. (2022, August 31). Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core. Retrieved from [Link]
-
ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide? Retrieved from [Link]
-
Yin, H. (2001). Synthetic peptides and non-peptidic molecules as probes of structure and function of Bcl-2 family proteins and modulators of apoptosis. Current Protein & Peptide Science, 2(3), 235-246. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
Mungall, C. J., et al. (2011). Dissecting the Role of Leucine Zippers in the Binding of bZIP Domains of Jun Transcription Factor to DNA. PLoS ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 3. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of basic leucine zipper proteins in transcriptional regulation of the steroidogenic acute regulatory protein gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine zipper - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. chempep.com [chempep.com]
- 15. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. nestgrp.com [nestgrp.com]
- 18. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of a retroinverso p53 peptide as an inhibitor of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic peptides and non-peptidic molecules as probes of structure and function of Bcl-2 family proteins and modulators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-L-Leucine Coupling Efficiency
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-L-leucine in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you overcome these common synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Fmoc-L-leucine coupling.
Q1: Why is Fmoc-L-leucine often considered a "difficult" amino acid to couple?
Fmoc-L-leucine is classified as a sterically hindered amino acid due to its bulky isobutyl side chain. This steric bulk can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This hindrance slows down the reaction rate, often leading to incomplete coupling reactions if standard protocols are used.[2]
Q2: My ninhydrin test is strongly positive after a standard coupling time for Fmoc-L-leucine. What is the first thing I should check?
Before modifying the core protocol, verify the fundamentals of your setup:
-
Reagent Quality: Ensure your Fmoc-L-leucine, coupling reagents (e.g., HBTU, HATU), and base (e.g., DIPEA) are fresh and of high purity. Ensure solvents like DMF or NMP are peptide synthesis grade and free of amine contaminants, which can prematurely remove Fmoc groups.[3]
-
Molar Equivalents: Double-check calculations to confirm you are using an adequate excess of amino acid and coupling reagents relative to the resin loading capacity. A typical starting point is 4 equivalents of each.[2][4]
-
Resin Swelling: Inadequate resin swelling can severely restrict access to the reactive sites. Ensure the resin is fully solvated in the chosen solvent before deprotection and coupling. NMP is often preferred for its superior solvating properties compared to DMF.[2][3]
Q3: Is "double coupling" always necessary for Fmoc-L-leucine?
Not always, but it is a highly effective and common first strategy to overcome incomplete reactions. If a monitoring test (like the Kaiser test) indicates a significant amount of unreacted amine after the first coupling, a second coupling with a fresh batch of activated Fmoc-L-leucine is strongly recommended.[5] This approach drives the reaction to completion by increasing the effective reaction time and ensuring a high concentration of the activated species is present.
Q4: Can I use standard coupling reagents like HBTU for Fmoc-L-leucine?
Yes, HBTU is a capable reagent, but for challenging couplings involving sterically hindered residues like leucine, more powerful uronium-based reagents like HATU often provide superior results.[6][7] HATU forms a more reactive OAt-active ester, which can overcome the steric barrier more efficiently, leading to faster reactions and higher purity.[6][7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides structured workflows and detailed protocols to address specific experimental problems.
Problem: Incomplete Coupling Persists After Standard Checks
If you've verified your reagents and standard procedures but still observe a positive ninhydrin test, a more advanced strategy is required. The following workflow will guide you through the next steps.
Strategy 1: Upgrade Your Coupling Reagent
The choice of coupling reagent is critical for sterically demanding reactions. While HBTU is common, HATU and COMU are demonstrably more effective for hindered couplings.[6][9]
-
Mechanism of Action: Uronium/aminium reagents like HBTU and HATU activate the carboxylic acid of Fmoc-L-leucine.[10][11] HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[6][7] This heightened reactivity translates to faster, more efficient coupling with fewer side products.[6] COMU is a newer generation reagent that exists in a more reactive uronium form and requires less base, offering high efficiency.[9]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Activating Moiety | Relative Efficiency (Hindered) | Risk of Racemization | Key Considerations |
| HBTU | HOBt | Good | Higher than HATU | A standard, cost-effective choice for routine synthesis.[7] |
| HATU | HOAt | Excellent | Lower than HBTU | Preferred for rapid protocols and difficult sequences.[6][8][9] |
| HCTU | 6-Cl-HOBt | Very Good | Low | More reactive than HBTU due to the electron-withdrawing chloro group. |
| COMU | OxymaPure | Excellent | Low | High solubility and efficiency; does not form explosive benzotriazole byproducts.[9] |
Strategy 2: Implement a Double Coupling Protocol
This is a robust method to drive an incomplete reaction to completion.
-
First Coupling:
-
Following standard Fmoc deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution in a separate vessel.
-
For a 0.1 mmol scale synthesis, dissolve Fmoc-L-leucine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in NMP or DMF.
-
Add a non-nucleophilic base like DIPEA (8 eq., 0.8 mmol).
-
Allow the solution to pre-activate for 1-5 minutes.
-
Add the activated solution to the resin and agitate for 45-60 minutes.[2]
-
Take a small sample of resin beads and perform a Kaiser test.[5]
-
-
Decision Point:
-
If the Kaiser test is negative (beads are colorless), proceed to the next cycle.
-
If the Kaiser test is positive (beads are blue), proceed to the second coupling.[5]
-
-
Second Coupling:
-
Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3x) to remove reaction byproducts.
-
Repeat steps 1.1 - 1.4 with a fresh solution of activated Fmoc-L-leucine.
-
After 45-60 minutes, perform a final Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to prevent deletion sequences.[5]
-
Strategy 3 & 4: Address Solvent Effects and On-Resin Aggregation
For certain sequences, particularly hydrophobic ones, the growing peptide chain can fold and aggregate on the resin, physically blocking reactive sites.[12][13] Leucine contributes significantly to this phenomenon.
-
Cause Analysis: Inadequate solvation of the growing peptide chain is a primary cause of aggregation.[2] As the peptide elongates, its properties change, and a solvent that worked for the initial amino acids may no longer be optimal.
-
Switch to a Superior Solvent: If you are using DMF, switch to NMP. NMP has superior solvating capabilities and can improve coupling yields.[2][3]
-
Use a Solvent Mixture: For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[2]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up hydrogen bond networks that lead to aggregation.[14]
References
- BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ResearchGate. (n.d.). Coupling Reagents.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.
- BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (n.d.). The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.
- PubMed. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences.
- UQ eSpace - The University of Queensland. (n.d.). Supporting Information.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting incomplete Fmoc deprotection of leucine residues.
Topic: Troubleshooting Incomplete Fmoc Deprotection of Leucine Residues
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, with a specific focus on challenges presented by leucine residues.
Understanding the Challenge: Why Leucine Can Be Problematic
Incomplete Fmoc deprotection is a critical issue in SPPS that leads to the formation of deletion sequences, significantly impacting the purity and yield of the final peptide. While standard deprotection protocols using 20% piperidine in DMF are often effective, certain amino acids and sequences present unique challenges.
Leucine, although not the most sterically hindered amino acid, can contribute to "difficult" sequences, particularly in homo-oligopeptides (e.g., poly-leucine).[1][2] The primary issues stem from:
-
Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder the approach of the piperidine base to the Nα-Fmoc group, especially when adjacent to other bulky residues.[1]
-
Peptide Aggregation: Leucine-rich sequences have a propensity to form stable secondary structures, such as β-sheets, on the resin. This aggregation can physically block reagent access to the reaction sites, leading to both incomplete deprotection and poor subsequent coupling.[1][2]
This guide provides a systematic approach to identifying the root cause of incomplete deprotection and implementing effective solutions.
Troubleshooting Guide: A-Q&A Approach
Question 1: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?
Answer:
Initial diagnosis relies on a combination of qualitative colorimetric tests and quantitative monitoring.
-
Visual Resin Inspection: Check for resin clumping or aggregation. A free-flowing slurry is ideal; clumps can indicate aggregation issues that impede reagent flow.[3]
-
Kaiser Test (Ninhydrin Test): This is the most common and rapid method to detect free primary amines. After the deprotection step and thorough washing, a small sample of resin beads is tested.
-
Positive Result (Deep Blue Color): Indicates the presence of free primary amines, signifying successful Fmoc removal.[3]
-
Negative Result (Yellow/No Color): Suggests the Fmoc group is still attached, indicating incomplete deprotection.[1][3]
-
Note: The Kaiser test gives a reddish-brown color for N-terminal proline and does not work for N-alkylated amino acids.[1]
-
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzylfulvene (DBF)-piperidine adduct in the deprotection solution effluent. This adduct has a characteristic UV absorbance maximum around 301 nm.[3][4] By measuring the absorbance, you can quantify the extent of Fmoc removal and ensure it is consistent from cycle to cycle.[5]
-
Test Cleavage and Analysis: Cleaving a small amount of peptide from the resin and analyzing it via HPLC and Mass Spectrometry (MS) is a definitive but more time-consuming method.[6] The presence of Fmoc-protected peptides or significant deletion sequences confirms deprotection issues.
Question 2: My Kaiser test is negative or weak after a standard deprotection protocol. What are the most common causes and immediate solutions?
Answer:
A negative or weak Kaiser test points directly to inefficient Fmoc removal. The causes can be broadly categorized into reagent/protocol issues and sequence-specific issues.
dot graph TD { A[Negative/Weak Kaiser Test] --> B{Initial Checks}; B --> C[Reagent Quality & Concentration]; B --> D[Reaction Time & Temperature]; B --> E[Resin Swelling]; C --> F[Use Fresh 20% Piperidine/DMF]; D --> G[Increase Deprotection Time]; E --> H[Ensure Adequate Swelling Pre-Synthesis]; } Caption: Initial checks for a negative Kaiser test.
Immediate Troubleshooting Steps:
-
Verify Reagents: Piperidine can degrade over time. Ensure your 20% piperidine in N,N-dimethylformamide (DMF) solution is freshly prepared from high-quality reagents.[1][3] An incorrect concentration can also reduce efficiency.
-
Review Protocol: Double-check that the standard deprotection time (e.g., 1-3 minutes followed by a second 5-10 minute treatment) and sufficient reagent volume were used.[4]
-
Check Resin Swelling: Inadequate swelling of the resin restricts reagent access to the peptide chains.[1] Ensure the resin was properly swelled in DMF before beginning the synthesis.
If these initial checks do not resolve the problem, the issue is likely sequence-dependent, requiring protocol optimization.
Question 3: I've confirmed my reagents and basic protocol are correct, but deprotection of a leucine-containing peptide is still incomplete. What advanced strategies can I employ?
Answer:
For "difficult" sequences involving leucine, standard conditions are often insufficient. The following optimized strategies are recommended, starting with the least aggressive modifications.
Optimization Strategies for Difficult Sequences
| Strategy | Recommended Modification | Rationale & Key Considerations |
| 1. Extend Reaction Time | Increase the duration of the second piperidine treatment (e.g., to 20-30 minutes or longer). | The simplest modification. For aggregation-prone sequences, longer exposure can improve reagent penetration and drive the reaction to completion.[3][7] |
| 2. Increase Temperature | Perform the deprotection step at an elevated temperature (e.g., 40-50°C). | Increased temperature enhances reaction kinetics and can help disrupt secondary structures (β-sheets) that cause aggregation.[2][3] Caution is advised as elevated temperatures can increase the risk of side reactions like racemization. |
| 3. Use a Stronger Base (DBU) | Replace piperidine with a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | DBU is a much stronger, non-nucleophilic base that can deprotect Fmoc groups much faster and more efficiently than piperidine, especially in cases of steric hindrance or aggregation.[7][8][9] A common formulation is 2% DBU in DMF.[3][10] Crucial: Since DBU is non-nucleophilic, it does not scavenge the released dibenzofulvene (DBF). A small amount of a secondary amine like piperidine (e.g., 2% DBU / 2% piperidine in DMF) or piperazine should be included to trap the DBF and prevent its re-addition to the N-terminus.[7][8][11] Warning: Do not use DBU when aspartic acid (Asp) is present, as it can catalyze aspartimide formation.[7][8] |
dot graph TD { A[Incomplete Deprotection] --> B{Initial Checks Failed}; B --> C[Extend Deprotection Time]; C --> D{Issue Resolved?}; D -- No --> E[Increase Reaction Temperature]; E --> F{Issue Resolved?}; F -- No --> G[Use Stronger Base (DBU)]; G --> H[Deprotection Complete]; D -- Yes --> H; F -- Yes --> H; } Caption: Workflow for optimizing difficult deprotections.
Frequently Asked Questions (FAQs)
Q1: How do I perform a Kaiser Test? A1: The Kaiser test uses three reagents to detect primary amines.
-
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[12]
-
-
Protocol:
-
Take a small sample of resin beads (5-10 mg) after the deprotection and washing steps.
-
Add 2-3 drops of each reagent to the beads in a small glass test tube.
-
Heat the tube at 100-110°C for 3-5 minutes.
-
Observe the color: blue beads and/or solution indicate success; yellow or no color indicates failure.[3][12]
-
Q2: Can I use UV-Vis to monitor deprotection in real-time? A2: Yes, this is a powerful in-process control, especially on automated synthesizers.[7] By flowing the deprotection effluent through a UV-Vis detector set to ~301 nm, you can generate a curve of the DBF-piperidine adduct concentration over time. The deprotection step is considered complete when the absorbance returns to baseline, indicating that no more Fmoc groups are being removed.[5]
Q3: Are there alternatives to DBU for very difficult sequences? A3: Yes, piperazine has been investigated as an alternative to piperidine. Some studies have shown that a combination of DBU and piperazine (e.g., 2% DBU, 5% piperazine in NMP) can enhance deprotection kinetics while minimizing certain side reactions.[11][13]
Q4: My peptide contains multiple adjacent leucine residues and is still failing. What else can I do? A4: For exceptionally difficult sequences like poly-leucine, the problem is almost certainly severe on-resin aggregation.[2] In addition to the strategies above, consider:
-
Solvent Modification: Adding chaotropic agents or using "magic mixtures" (e.g., incorporating DCM/DMSO) can help disrupt secondary structures.
-
Resin Choice: Using a low-loading resin or a more hydrophilic resin (e.g., ChemMatrix®) can increase the distance between peptide chains, reducing aggregation.
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at specific locations can disrupt β-sheet formation.
Experimental Protocols
Protocol 1: High-Power Deprotection Using DBU
This protocol is for sequences where standard piperidine treatment has failed. Do not use if Aspartic Acid (Asp) is present in the sequence.
-
Resin Preparation: After the coupling of the problematic leucine (or preceding residue), wash the peptidyl-resin thoroughly with DMF (3 x 1 min) to remove residual coupling reagents.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
-
Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the DBU/piperidine/DMF solution (approx. 10 mL per gram of resin).
-
Agitate the resin slurry for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a second portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1 min) to ensure complete removal of the DBU and DBF-adduct.
-
Verification: Perform a Kaiser test on a small sample of the washed resin to confirm complete deprotection before proceeding to the next coupling step.
Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry
-
Collection: During the Fmoc deprotection step, collect all the effluent (the piperidine solution) in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Dilution: After collection is complete, dilute the solution to the mark with DMF and mix thoroughly. A further dilution may be required to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 2.0 AU).
-
Measurement: Measure the absorbance of the diluted solution at the λmax of the DBF-piperidine adduct (~301 nm) using a UV-Vis spectrophotometer. Use DMF as the blank.
-
Calculation: Calculate the quantity of Fmoc groups removed using the Beer-Lambert law (A = εcl), where:
-
A = Measured Absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Analysis: Compare the calculated moles of removed Fmoc to the theoretical loading of the resin to determine the efficiency of the deprotection step. Consistent values across synthesis cycles indicate successful and complete deprotection.
References
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (2025). BenchChem.
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. (2025). BenchChem.
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. (2001). Journal of Peptide Science, 7(9), 488-494.
- Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (2017). PubMed Central.
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1994). International Journal of Peptide and Protein Research, 43(1), 1-9.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. (2017). RSC Advances.
- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dro.deakin.edu.au [dro.deakin.edu.au]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of Leucine During Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge in peptide synthesis: the racemization of leucine. Leucine, with its sterically hindered side chain, can present unique challenges during peptide bond formation, potentially compromising the stereochemical integrity of the final peptide. This resource offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these hurdles.
Understanding the Challenge: Why Leucine Racemization Occurs
Racemization in peptide synthesis is the loss of stereochemical purity at the α-carbon of an amino acid, leading to the incorporation of the D-enantiomer instead of the desired L-enantiomer. This process primarily occurs during the carboxyl group activation step, which is necessary for peptide bond formation.[1] Two main mechanisms are responsible for this loss of chirality:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate that can then be protonated to yield a racemic mixture.
The bulky isobutyl side chain of leucine can slow down the desired coupling reaction. This prolonged exposure of the activated leucine to the basic reaction environment increases the opportunity for these racemization pathways to occur.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when trying to minimize leucine racemization.
Q1: I'm observing a significant amount of D-Leucine in my final peptide. What are the most likely causes?
A1: Several factors could be contributing to this issue. Let's troubleshoot the most common culprits:
-
Choice of Coupling Reagent and Additive: The combination of your coupling reagent and additive is the most critical factor. Carbodiimides like DIC, when used alone, are known to cause significant racemization.[2] Onium salts (aminium/uronium) like HBTU and HATU are generally better, but their performance is greatly enhanced by additives.
-
Base Selection and Stoichiometry: The type of base and its concentration are crucial. Highly basic and sterically unhindered bases can readily abstract the α-proton.[3] Using an excess of base can exacerbate the problem.
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the N-terminal amine of the growing peptide chain can increase the risk of racemization.
-
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[4]
Q2: Which coupling reagent and additive combination is best for incorporating Leucine with minimal racemization?
A2: For sterically hindered amino acids like leucine, a combination of a modern coupling reagent with an appropriate additive is highly recommended. While no single combination is perfect for every sequence, here is a comparative guide:
| Coupling System | Class | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Carbodiimide/Additive | Moderate | A classic combination, but newer additives offer better suppression of racemization.[5] |
| DIC / OxymaPure® | Carbodiimide/Additive | Low | OxymaPure has been shown to be a superior racemization suppressor compared to HOBt.[5] |
| HBTU / HOBt | Aminium Salt/Additive | Low-Moderate | A widely used and effective system. |
| HATU / HOAt | Aminium Salt/Additive | Very Low | Generally considered one of the most efficient systems for suppressing racemization, especially for difficult couplings.[6] |
| COMU | Uronium Salt | Very Low | A newer generation reagent that incorporates an Oxyma moiety, showing excellent performance in reducing racemization and high coupling efficiency.[7] |
Expert Insight: For particularly challenging leucine incorporations, HATU/HOAt or COMU are often the preferred choices due to their high reactivity and excellent racemization suppression capabilities.[6][7]
Q3: What is the role of the base in leucine racemization, and which one should I use?
A3: The base is necessary to deprotonate the incoming amino acid's ammonium salt and to neutralize the acidic byproducts of the coupling reaction. However, its basicity can also promote racemization.
-
N,N-Diisopropylethylamine (DIPEA/DIEA): This is a commonly used non-nucleophilic base. Its steric hindrance helps to minimize side reactions, but it is still basic enough to cause racemization, especially if used in excess.
-
N-Methylmorpholine (NMM): NMM is less basic than DIPEA and can sometimes lead to lower levels of racemization.
-
2,4,6-Collidine: This highly hindered base is even less nucleophilic and can be a good choice for minimizing racemization, although it is a weaker base and may lead to slower coupling reactions.
Recommendation: Start with DIPEA, but use it judiciously (typically 2 equivalents relative to the amino acid). If racemization is still an issue, consider switching to NMM or collidine.
Q4: How does temperature affect leucine racemization?
A4: Increased temperature accelerates all chemical reactions, including the desired peptide bond formation and the undesired racemization. While elevated temperatures can be beneficial for overcoming the steric hindrance of leucine and improving coupling efficiency, it's a double-edged sword.
Troubleshooting Strategy: If you are using elevated temperatures (e.g., in microwave-assisted peptide synthesis) and observing racemization, try reducing the coupling temperature. Even a modest decrease can significantly reduce the rate of epimerization.
Experimental Workflows & Protocols
To provide a self-validating system, we present detailed protocols for both preventing and detecting leucine racemization.
Workflow for Minimizing Leucine Racemization during SPPS
This workflow outlines the key steps and considerations for incorporating a leucine residue with minimal racemization.
Caption: Optimized SPPS cycle for leucine incorporation.
Detailed Protocol for a Low-Racemization Leucine Coupling Cycle (Manual Synthesis):
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Leucine-OH (3-5 equivalents), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and additive (e.g., HOAt, 3-5 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture.
-
Crucially, add this activation mixture immediately to the resin. A prolonged pre-activation time increases the risk of racemization.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended, but monitoring for racemization is advised.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test (or Chloranil test for the N-terminal proline) to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Analytical Protocols for Detecting Leucine Racemization
Verifying the stereochemical integrity of your peptide is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol: Chiral HPLC Analysis of a Leucine-Containing Dipeptide
This protocol describes the separation of diastereomers of a model dipeptide, such as H-Leu-Ala-OH, to quantify the extent of leucine racemization.
-
Sample Preparation:
-
Synthesize the model dipeptides: L-Leu-L-Ala, D-Leu-L-Ala, L-Leu-D-Ala, and D-Leu-D-Ala to serve as standards.
-
Cleave your synthesized peptide containing leucine from the resin and prepare a solution in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., AmyCoat-RP) is often effective.[3]
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic modifier. For example, 10 mM Ammonium Acetate in water mixed with methanol and acetonitrile (e.g., 50:5:45 v/v/v).[3] The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standards to determine the retention times of each diastereomer.
-
Inject your sample.
-
Integrate the peak areas of the L-Leu and D-Leu containing peptides.
-
Calculate the percentage of racemization: % Racemization = [Area(D-Leu peptide) / (Area(L-Leu peptide) + Area(D-Leu peptide))] * 100.
-
Diagram: Logical Flow for Troubleshooting Racemization
Caption: A step-by-step guide to troubleshooting leucine racemization.
Conclusion
Maintaining the stereochemical integrity of leucine during peptide synthesis is achievable with careful consideration of the reaction conditions. The choice of coupling reagent and additive, the type and amount of base, activation time, and temperature all play interconnected roles. By implementing the strategies and protocols outlined in this guide, researchers can significantly minimize the risk of leucine racemization and ensure the synthesis of high-purity, chirally-defined peptides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Subirós-Funosas, A., et al. (2013). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 19(8), 2688-2697. [Link]
-
Subirós-Funosas, A., et al. (2009). COMU: a safer and more effective replacement for HATU. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Ismail, M., et al. (2020). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bofill, J. M., et al. (2003). HCTU and TCTU: new generation of uronium/guanidinium salts. Tetrahedron Letters, 44(52), 9373-9376. [Link]
-
Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303-312. [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling reagents for peptide synthesis. The Journal of Organic Chemistry, 64(1), 1-8. [Link]
-
Mattellone, A., et al. (2021). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). Molecules, 26(20), 6199. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Kates, S. A., et al. (1993). A novel, convenient, and high-yielding preparation of Fmoc-amino acid fluorides. Peptide research, 6(3), 153-156. [Link]
-
Abdelmoty, I., et al. (1994). Structural studies of reagents for peptide bond formation: crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1), 57-67. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Guryanov, I., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4889. [Link]
-
Hou, J. C., et al. (2012). Development of a robust peptide synthesis method for the preparation of multigram-scale GLP-1 analogues. Organic Process Research & Development, 16(1), 66-73. [Link]
-
El-Faham, A., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(9), 16954-16967. [Link]
-
Haro, I., & G. A. Valencia. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 3-23. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Khattab, S. N., et al. (2010). A new generation of uronium/guanidinium salts: COMU, a superior peptide coupling reagent. Organic & Biomolecular Chemistry, 8(8), 1844-1850. [Link]
-
Bofill, J. M., & Albericio, F. (2004). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Chembiochem, 5(10), 1373-1380. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Al-Warhi, T., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995. [Link]
-
Uni-pisa.it. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
Moini, M. (2007). Capillary Electrophoresis Electrospray Ionization Mass Spectrometry of Amino Acids, Peptides, and Proteins. Methods in molecular biology (Clifton, N.J.), 384, 253-276. [Link]
-
François, C., et al. (2005). Separation of peptides by capillary electrophoresis. Journal of Chromatography B, 817(1), 1-13. [Link]
-
Burgi, D. S., & Smith, A. J. (2001). Capillary electrophoresis of proteins and peptides. Current protocols in protein science, Chapter 10, Unit 10.9. [Link]
-
da Silva, J. A. F., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC advances, 12(40), 26033-26040. [Link]
-
Wenzel, T. J. (2017). Discrimination of Enantiomers by NMR Spectroscopy. eMagRes, 6, 123-135. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aggregation in Leucine-Rich Peptides
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the persistent challenge of aggregation in peptides with a high leucine content. As a senior application scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your success in handling these difficult sequences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the aggregation of leucine-rich peptides.
Q1: Why do my leucine-rich peptides aggregate so readily?
Answer: The primary driver of aggregation in these peptides is the inherent hydrophobicity of the leucine side chain.[1] Leucine, an aliphatic amino acid, cannot form hydrogen bonds with water. This property leads to two key phenomena:
-
Hydrophobic Interactions: In an aqueous environment, the peptide chain will fold to minimize the exposure of these "water-fearing" leucine residues to the solvent. This often results in leucine side chains from different peptide molecules interacting with each other, initiating self-association and aggregation.[2][3]
-
Secondary Structure Formation: Leucine-rich sequences have a strong propensity to form stable secondary structures, particularly α-helices and β-sheets.[3][4] Intermolecular hydrogen bonding between these organized structures, like β-sheets from different peptide chains, can create highly ordered, insoluble aggregates, sometimes forming filaments or fibrils.[4][5]
This process is thermodynamically favorable as it increases the entropy of the surrounding water molecules.
Q2: What is the difference between amorphous aggregation and fibril formation?
Answer: Both are forms of physical instability, but they differ in structure.[5]
-
Amorphous Aggregates: These are disordered, non-specific associations of peptide molecules that often appear as visible precipitates. They are typically formed through random hydrophobic interactions.[5]
-
Fibrils (Amyloid-like): These are highly organized, supramolecular structures characterized by a cross-β-sheet conformation.[6] Fibril formation is a nucleated polymerization process, meaning it starts with a slow "lag phase" where monomers form a nucleus, followed by a rapid elongation phase.[6] This type of aggregation is a significant concern in peptide drug development due to potential immunogenicity.[5]
Q3: Can aggregation occur during solid-phase peptide synthesis (SPPS)?
Answer: Absolutely. As the peptide chain elongates on the resin, it can fold and form secondary structures, leading to inter-chain aggregation.[7] This on-resin aggregation can severely hinder the efficiency of both the coupling and deprotection steps, resulting in low yields and difficult purifications.[7] Sequences with stretches of hydrophobic residues like leucine are particularly prone to this issue.[8]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common aggregation issues encountered in the lab.
Issue 1: My lyophilized peptide won't dissolve in aqueous buffer.
This is the most common manifestation of peptide aggregation. The lyophilized powder consists of pre-formed aggregates held together by strong intermolecular forces.
Causality Diagram: The Dissolution Problem
Caption: A workflow for identifying and mitigating on-resin peptide aggregation.
Solubility-Enhancing Tags For extremely difficult sequences, adding a temporary hydrophilic tag during synthesis can keep the peptide soluble. [21]These tags, often a string of charged amino acids like poly-arginine, are attached via a cleavable linker and are removed after purification. [1][21]
References
-
Peptide Storage and Solubilization. Activotec.
-
Why is arginine effective in suppressing aggregation? Arakawa, T., Tsumoto, K. (2005). Protein & Peptide Letters.
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. (2024).
-
Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. S.D. G. Ramage, et al. (2017). Interface Focus.
-
Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Tat-Teng, T., et al. (2021). Frontiers in Neuroscience.
-
Solubility Guidelines for Peptides. Sigma-Aldrich.
-
Role of Arginine in the Stabilization of Proteins against Aggregation. Baynes, B. M., Wang, D. I., Trout, B. L. (2005). Biochemistry.
-
Role of arginine in the stabilization of proteins against aggregation. Baynes, B. M., Wang, D. I., Trout, B. L. (2005). PubMed.
-
Technical Support Center: Preventing Aggregation in Peptides with Hydrophobic Modifications. BenchChem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIST.
-
Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences.
-
Aggregation challenges in the formulation development of multi-dose peptide products. ECI Digital Archives.
-
How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem.
-
Aggregation Rules of Short Peptides. Du, Z., et al. (2024). JACS Au.
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
-
Peptide Solubilization. GenicBio.
-
How Can I Make My Peptide More Water Soluble? LifeTein.
-
Guidelines for Peptide Dissolving. Creative Peptides.
-
Proteins & Peptides Particle and Aggregation Characterization. CD Formulation.
-
Leucine/Peptide Composition and Method of Formulation. Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
The Solubility Challenge in Peptide Therapeutics. Biosynth.
-
A Leucine-Rich Repeat Peptide Derived From the Drosophila Toll Receptor Forms Extended Filaments With a Beta-Sheet Structure. Gay, N. J., et al. (1991). FEBS Letters.
-
How to prevent aggregation of peptides containing Leu-Asn sequences. BenchChem.
-
Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. Kida, Y., et al. (2022). ACS Omega.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Novabiochem.
Sources
- 1. biosynth.com [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A leucine-rich repeat peptide derived from the Drosophila Toll receptor forms extended filaments with a beta-sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Labyrinth of Leucine-Rich Peptides
Welcome to the technical support center dedicated to addressing the significant challenge of solubilizing peptides rich in leucine residues. The hydrophobic nature of leucine often leads to poor solubility and aggregation, posing considerable hurdles in various research and drug development applications. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these obstacles effectively.
Troubleshooting Guide: A Step-by-Step Approach to Peptide Solubilization
This section is designed to walk you through a logical progression of troubleshooting steps when you encounter a peptide with poor solubility, particularly those with a high content of leucine.
Q1: My lyophilized leucine-rich peptide won't dissolve in aqueous buffer. What is my first step?
A1: The initial approach should always be a systematic and gentle one. Before resorting to harsh solvents, it's crucial to understand the physicochemical properties of your peptide.
Causality: The solubility of a peptide is fundamentally governed by its amino acid composition, which dictates its overall polarity and charge.[1] Peptides with a high proportion of hydrophobic residues like leucine will naturally resist dissolving in polar solvents like water or aqueous buffers.[2]
Protocol: Initial Solubility Test
-
Start Small: Always begin by testing the solubility of a small aliquot of your peptide, rather than risking the entire batch.[3] A common starting amount is 1 mg.
-
Initial Solvent - Sterile Water: First, try to dissolve the peptide in sterile, distilled, or deionized water.[2]
-
Gentle Agitation: Vortex the sample for a few seconds.
-
Sonication: If the peptide is not fully dissolved, sonicate the solution in a water bath for short bursts (e.g., 3 sessions of 10 seconds), keeping the sample on ice in between to prevent heating and potential degradation.[4]
-
Visual Inspection: A fully dissolved peptide will result in a clear, particle-free solution. If the solution remains cloudy or contains visible particulates, the peptide is not fully dissolved.[4]
Q2: Water didn't work. How do I choose the next solvent?
A2: The choice of the next solvent depends on the overall charge of your peptide. A quick analysis of the amino acid sequence is necessary.
Causality: The net charge of a peptide at a given pH significantly influences its solubility. By adjusting the pH of the solvent to be further from the peptide's isoelectric point (pI), you can increase its net charge and enhance its interaction with the polar solvent molecules.[1]
Protocol: pH-Based Solubilization
-
Determine the Peptide's Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get an approximate net charge at neutral pH.
-
-
For Basic Peptides (Net Positive Charge):
-
For Acidic Peptides (Net Negative Charge):
-
For Neutral or Very Hydrophobic Peptides:
-
If the peptide has a high percentage of hydrophobic residues (>50%) and a low percentage of charged residues, aqueous solutions with pH adjustments are unlikely to be effective.[7] In this case, proceed to Q3.
-
Q3: My peptide is very hydrophobic and still insoluble. What are my options for organic co-solvents?
A3: For highly hydrophobic peptides, the use of organic co-solvents is often necessary to disrupt the hydrophobic interactions that drive aggregation.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and Acetonitrile (ACN) can effectively solvate the hydrophobic side chains of leucine and other nonpolar amino acids, breaking up the aggregates and allowing the peptide to dissolve.[8]
Protocol: Using Organic Co-solvents
-
Select an Appropriate Organic Solvent:
-
DMSO: A common choice due to its high solubilizing power and relatively low toxicity in many biological assays (typically tolerated up to 1% v/v).[2] Caution: Avoid using DMSO with peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[3]
-
DMF: A good alternative to DMSO, especially for peptides with Cys or Met.[3]
-
Acetonitrile (ACN): Another option, often used in chromatography.[7]
-
-
Dissolution Procedure:
-
Dissolve the peptide in a minimal amount of the chosen organic solvent.
-
Once fully dissolved, slowly add this stock solution dropwise to your stirred aqueous buffer to the desired final concentration.[9] This gradual dilution is critical to prevent the peptide from precipitating out of solution.
-
Workflow for Selecting a Solubilization Strategy
Caption: Decision-making workflow for solubilizing leucine-rich peptides.
Frequently Asked Questions (FAQs)
Q4: I've heard about using chaotropic agents. When should I consider them?
A4: Chaotropic agents like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea should be considered as a later resort when other methods have failed, especially for peptides that are prone to forming strong aggregates through hydrogen bonding.[10]
Causality: These agents disrupt the structure of water, which in turn weakens the hydrophobic interactions and hydrogen bonds that hold the peptide aggregates together.[11] This allows the peptide chains to be more readily solvated.
Protocol: Using Chaotropic Agents
-
Preparation: Prepare a stock solution of 6M GdnHCl or 8M Urea in your desired buffer.
-
Dissolution: Dissolve the peptide directly in this solution.
-
Application: This method is often suitable for analytical purposes like SDS-PAGE. However, these agents are denaturing and will likely interfere with most biological assays.[4] Therefore, their use must be carefully considered based on the downstream application.
Q5: Can detergents help with the solubility of my leucine-rich peptide?
A5: Yes, detergents can be very effective, particularly for peptides that have amphipathic characteristics or are designed to interact with membranes.
Causality: Detergents are amphipathic molecules that can form micelles. The hydrophobic tails of the detergent can interact with the hydrophobic regions of the peptide, while the hydrophilic heads interact with the aqueous solvent, effectively encapsulating the peptide in a soluble complex.[12]
Commonly Used Detergents:
| Detergent Type | Examples | Properties |
| Non-ionic | Triton™ X-100, Tween® 20 | Milder, less likely to denature proteins. Good for maintaining protein structure.[13] |
| Zwitterionic | CHAPS, FOS-Choline | Less denaturing than ionic detergents, useful for solubilizing membrane proteins.[14] |
| Ionic | Sodium Dodecyl Sulfate (SDS) | Strong, denaturing detergent. Used when complete disruption of structure is needed (e.g., SDS-PAGE).[15] |
Protocol: Using Detergents
-
Selection: Choose a detergent that is compatible with your downstream application.
-
Concentration: Start with a low concentration of the detergent (e.g., 0.1%) in your buffer and add it to the lyophilized peptide.
-
Incubation: Gently agitate the solution and allow it to incubate, possibly with gentle warming, to facilitate micelle formation and peptide solubilization.
Q6: Are there ways to modify the peptide itself to improve solubility?
A6: Absolutely. If you are in the design phase of your peptide, or if you are consistently facing solubility issues with a particular sequence, peptide modification is a powerful strategy.
Causality: By covalently attaching hydrophilic moieties or altering the peptide sequence, you can fundamentally change its physicochemical properties to favor solubility.
Peptide Modification Strategies for Enhanced Solubility:
| Modification Strategy | Description |
| PEGylation | Covalent attachment of Polyethylene Glycol (PEG) chains. This creates a hydrophilic shield around the peptide, significantly increasing its aqueous solubility and in vivo half-life.[1][16] |
| Amino Acid Substitution | Replacing some of the hydrophobic leucine residues with more hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid).[1] |
| Addition of Solubility Tags | Fusing a highly soluble peptide or protein tag to the N- or C-terminus of your peptide of interest. |
| Cyclization | Constraining the peptide into a cyclic structure can sometimes prevent the formation of intermolecular beta-sheets that lead to aggregation. |
Workflow for Peptide Solubilization Experiment
Caption: Experimental workflow for testing peptide solubility.
References
-
AAPPTEC. (n.d.). Dissolving Purified Peptides. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1195. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]
- Wang, Y., et al. (2006). pH-dependent behavior of surface-immobilized artificial leucine zipper proteins. Langmuir, 22(12), 5438-5444.
-
Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]
-
National Cancer Institute. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
The Not So Boring Biochemist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. Retrieved from [Link]
- Hellstrand, E., et al. (2010). Exploration of Methods for Solubility Studies of Amyloid Beta.
- Chatenay-Rivauday, C., et al. (2005). Contribution of site-specific PEGylation to the dipeptidyl peptidase IV stability of glucose-dependent insulinotropic polypeptide. Journal of medicinal chemistry, 48(16), 5049–5052.
-
ResearchGate. (2014, January 31). What is the best way to prevent membrane protein aggregation?. Retrieved from [Link]
-
LUP Student Papers. (2024, September 17). Exploration of Methods for Solubility Studies of Amyloid Beta. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve beta amyloid peptides?. Retrieved from [Link]
- Wimley, W. C. (2025, August 9). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. The Journal of biological chemistry.
- Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
-
ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]
- Rollema, H. S., et al. (1996). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Applied and environmental microbiology, 62(10), 3687–3691.
-
Peptide Sciences. (2023, September 21). Peptide Solubility. Retrieved from [Link]
- Nag, M., et al. (2011). The Amyloid β Peptide (Aβ1-40) Is Thermodynamically Soluble at Physiological Concentrations. Biochemistry, 50(49), 10708–10715.
- Lattanzi, V., et al. (2021). Solubility of Aβ40 peptide. Journal of Colloid and Interface Science, 594, 253-260.
- Al-Azzam, W., et al. (2023). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). Molecules, 28(14), 5419.
- Kramer, R., et al. (2011). Leucine/Peptide Composition and Method of Formulation. U.S.
-
Reddit. (2016, October 11). Why dissolving peptides in DMSO?. r/biology. Retrieved from [Link]
- Chi, E. Y., et al. (2008). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical research, 25(6), 1325–1336.
- Gamian, E., et al. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences, 25(1), 589.
- Jevševar, S., et al. (2010). A review on impact of pegylation on biopharmaceuticals. ScienceScholar, 2(1), 1-13.
- Andersson, H., et al. (2019). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 16(1), 339–351.
- Han, H., et al. (2022). Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018. International Journal of Molecular Sciences, 23(19), 11847.
- Lee, J., et al. (2024). Aggregation-Dispersion Chromatography: Application of Elastin-like Polypeptides. International Journal of Molecular Sciences, 25(23), 13038.
- Li, Y., et al. (2020). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Advances, 10(45), 26966-26974.
Sources
- 1. biosynth.com [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. peptide.com [peptide.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. genscript.com [genscript.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Fmoc-L-leucine to maintain purity.
Technical Support Center: Fmoc-L-Leucine
A Senior Application Scientist's Guide to Maintaining Purity through Proper Storage and Handling
Welcome to the technical support guide for Fmoc-L-leucine. As a cornerstone of Solid Phase Peptide Synthesis (SPPS), the purity of this hydrophobic amino acid derivative is paramount to achieving high-fidelity synthesis of your target peptide.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to the storage and handling of Fmoc-L-leucine.
Improper handling and storage can introduce critical impurities or cause degradation, leading to failed syntheses, difficult purifications, and ambiguous experimental results.[3] Here, we will move beyond simple instructions to explain the causality behind best practices, empowering you to maintain the integrity of your reagents and the success of your research.
Section 1: Frequently Asked Questions on Storage & Handling
This section addresses the most common queries regarding the day-to-day management of Fmoc-L-leucine.
Q1: What are the ideal storage conditions for solid Fmoc-L-leucine to ensure long-term stability?
A1: While some suppliers state that Fmoc-L-leucine is stable at room temperature for years[4][5], the consensus best practice for maximizing shelf-life and minimizing degradation is to store it under controlled, cold conditions. The most critical factors are protection from moisture, heat, and light.
-
Temperature: Store at 2-8°C.[6] Refrigeration slows down potential degradation pathways, such as the slow hydrolysis of the Fmoc group, which can be accelerated by ambient moisture.
-
Atmosphere: Store under an inert gas (argon or nitrogen) in a tightly sealed container. Fmoc-L-leucine is typically packaged in sealed containers to prevent exposure to moisture and air.[7] Oxygen and moisture can compromise the compound's integrity over time.[8]
-
Light: Keep the container in a dark location. The fluorenyl group is UV-active, and prolonged exposure to light can potentially lead to photochemical side reactions.
Table 1: Supplier-Recommended Storage Conditions for Solid Fmoc-L-Leucine
| Supplier | Recommended Storage Temperature | Stated Stability | Source |
| Cayman Chemical | Room Temperature | ≥ 4 years | [4][5] |
| Chem-Impex | 0 - 8 °C | Not Specified | [6] |
| Best Practice | 2 - 8 °C, Dry, Dark | > 4 years | Synthesized Recommendation |
Q2: I've made a stock solution of Fmoc-L-leucine in DMF. How should I store it?
A2: Solutions of Fmoc-amino acids are significantly less stable than the solid powder. It is strongly recommended to prepare solutions fresh for each use. The common solvent DMF can itself be a source of degradation. Over time, DMF breaks down into dimethylamine, a basic impurity that can prematurely cleave the Fmoc protecting group.[9][10]
If you must store a solution:
-
Duration: Do not store for more than 24 hours.[4][11] Aqueous solutions are particularly unstable and should be used immediately.[11]
-
Temperature: Store at 2-8°C to slow degradation.
-
Solvent Purity: Use high-purity, amine-free DMF or NMP.
-
Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen and moisture.[4][11]
Q3: What is the correct procedure for weighing Fmoc-L-leucine to avoid contamination and ensure accuracy?
A3: Proper weighing technique is crucial for accurate stoichiometry in your coupling reactions and for preserving the purity of your bulk reagent.
-
Equilibration: Before opening, allow the container of Fmoc-L-leucine to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which could introduce water and lead to hydrolysis.
-
Aliquoting: Never return unused powder to the stock bottle. When you receive a new bottle, it is good practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the primary container is opened.
-
Handling: Use only clean, dry spatulas and weighing instruments.[8] Avoid introducing any contaminants. Because Fmoc-L-leucine is a fine powder, it can be prone to static. If you experience difficulty, use an anti-static weighing dish or an ionizing gun to dissipate static charge.
-
Sealing: After weighing, promptly and tightly seal the container, preferably after flushing with an inert gas.
Q4: How can I tell if my Fmoc-L-leucine has degraded?
A4: Degradation may not always be visible, but there are several indicators:
-
Visual Inspection: The powder should be a white, crystalline solid.[6] Any clumping, discoloration (yellowing), or change in texture could indicate moisture absorption or degradation.
-
Solubility Issues: If the compound does not dissolve readily in a solvent in which it is known to be soluble (e.g., DMF, NMP)[4][12], this may suggest the presence of insoluble impurities or degradation products.
-
Analytical Confirmation: The most reliable method is to check the purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] The appearance of new peaks, particularly those corresponding to free L-leucine or Fmoc-dipeptides, is a clear sign of degradation. Mass spectrometry can confirm the identity of these impurities.
Section 2: Troubleshooting Guide for Peptide Synthesis
This guide connects common synthesis problems directly to the quality and handling of your Fmoc-L-leucine starting material.
Q5: My crude peptide's HPLC shows a significant peak with a mass of [Target Mass - 113.16 Da]. Could this be related to my Fmoc-L-leucine?
A5: Yes, this is a classic sign of a leucine deletion sequence. A mass difference of -113.16 Da corresponds to a missing leucine residue. This occurs when the coupling reaction for Fmoc-L-leucine fails or is highly inefficient. While many factors can cause incomplete coupling, issues with the starting material are a common cause:
-
Cause 1: Inaccurate Weighing: An error in weighing could lead to insufficient equivalents of the amino acid being used for the coupling reaction.
-
Cause 2: Poor Solubility: If the Fmoc-L-leucine was not fully dissolved before being added to the synthesis vessel, its effective concentration will be too low for efficient coupling. Ensure complete dissolution in a minimal amount of high-purity solvent.
-
Cause 3: Degradation: If a portion of your Fmoc-L-leucine has degraded to free L-leucine (H-Leu-OH) due to improper storage, this free amino acid will not participate in the carbodiimide-mediated coupling reaction, lowering the concentration of active reagent.[10]
Q6: I'm observing a recurring impurity peak with a mass of [Target Mass + 113.16 Da]. What is the likely cause?
A6: This mass suggests the insertion of an extra leucine residue. This is most often caused by a dipeptide impurity, Fmoc-Leu-Leu-OH, present in your Fmoc-L-leucine starting material.[10][14]
-
Mechanism: This dipeptide impurity is formed during the manufacturing of the Fmoc-L-leucine itself.[14] During your synthesis, this entire dipeptide is coupled to the growing peptide chain in a single step, resulting in an insertion sequence.
-
Solution: This problem cannot be solved by adjusting your synthesis protocol. The only remedy is to source higher purity Fmoc-L-leucine or to purify the existing stock. Always request a Certificate of Analysis (CoA) from your supplier that confirms the absence of dipeptide impurities.[15]
Q7: My coupling reactions involving Fmoc-L-leucine are consistently sluggish, even with extended reaction times. What should I investigate?
A7: Sluggish coupling with leucine, a non-hindered amino acid, often points to physical or chemical issues rather than inherent reactivity problems.
-
Peptide Aggregation: Leucine is hydrophobic. As the peptide chain elongates, particularly if the sequence contains multiple hydrophobic residues, it can aggregate on the resin, blocking reactive sites.[16] While not a fault of the Fmoc-L-leucine itself, this is a key consideration when using it. Changing the solvent to NMP or using additives like DMSO can help disrupt aggregation.[9][16]
-
Reagent Quality: Ensure your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) are fresh and anhydrous. Moisture can quench the activated amino acid, reducing coupling efficiency.
-
Fmoc-L-Leucine Purity: As mentioned before, if your starting material has significant non-reactive impurities, the effective concentration of the active Fmoc-L-leucine is lower than calculated, leading to poor reaction kinetics.
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment of Fmoc-L-leucine by RP-HPLC
This protocol provides a general method to quickly assess the purity of your Fmoc-L-leucine.
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-L-leucine in 50:50 acetonitrile/water.
-
HPLC System:
-
Column: C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm or 301 nm.
-
Injection Volume: 10 µL.
-
-
Gradient:
-
Run a linear gradient from 30% B to 100% B over 10 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Analysis: Integrate the peak areas. Purity should be ≥98% for use in high-fidelity synthesis.[1][4] Look for early-eluting peaks that could correspond to free leucine and later-eluting peaks that may be dipeptide impurities.
Protocol 2: Preparation of an Fmoc-L-leucine Stock Solution for Synthesis
-
Calculate the mass of Fmoc-L-leucine required based on the scale of your synthesis (typically 3-5 equivalents relative to resin loading).
-
Weigh the calculated mass of the powder into a clean, dry vial following the handling procedures described in Q3.
-
Add the minimum volume of high-purity, amine-free DMF or NMP required for complete dissolution (solubility is approx. 30 mg/mL).[4][5]
-
Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
If not using immediately, flush the vial with argon or nitrogen and seal tightly. Use within 24 hours.
Section 4: Visual Guides & Workflows
Diagram 1: Recommended Workflow for Handling Fmoc-L-Leucine
Caption: Workflow from receiving to experimental use.
Diagram 2: Troubleshooting Peptide Impurities Related to Leucine
Caption: Decision tree for troubleshooting Leu-related impurities.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. (n.d.). Fengchen Group. Retrieved from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. (2024). ResearchGate. [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega. [Link]
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (2018). ResearchGate. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). National Institutes of Health. [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2018). ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]
-
Best Practices for Storing L-Leucine from Medikonda.com. (n.d.). Medikonda. Retrieved from [Link]
-
Amino Acid Analysis. (n.d.). Agilent. [Link]
-
Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. (n.d.). Hopax. [Link]
-
Fmoc-Leu-OH Product Page. (n.d.). CEM Corporation. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (2020). ResearchGate. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]
-
How to quantify your first amino acid loading onto Wang resins. (2023). Biotage. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ajpamc.com [ajpamc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. medikonda.com [medikonda.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc-Leu-OH [cem.com]
- 16. biotage.com [biotage.com]
Identifying and minimizing byproducts in peptide synthesis with Fmoc-Leu-OH.
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that achieving high peptide purity requires a deep understanding of the underlying chemistry and a proactive approach to troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to identify and minimize byproducts specifically when using Fmoc-Leu-OH, a common yet crucial building block.
Our approach is rooted in explaining the causality behind experimental outcomes. We aim to provide not just solutions, but a framework for self-validating your protocols, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final peptide has a significant impurity with the same mass as the target peptide, but it elutes differently on HPLC. What could be the cause?
A1: This is a classic sign of racemization, the loss of stereochemical integrity at the alpha-carbon of the leucine residue.
This converts the pure L-enantiomer into a mixture of L- and D-enantiomers, resulting in a hard-to-separate diastereomeric impurity that can dramatically alter the peptide's biological activity.[1]
The Mechanism: Oxazolone Formation
The primary cause of racemization during coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] Here’s the breakdown:
-
Activation: The carboxyl group of Fmoc-Leu-OH is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group cyclizes to form the oxazolone intermediate.
-
Enolization: The proton on the alpha-carbon of this intermediate is now highly acidic and can be abstracted by a base. This creates a planar, achiral enolate.
-
Racemization: This planar intermediate can be re-protonated from either side before the incoming amine attacks, leading to a mixture of L and D forms.[1]
Diagram: Racemization Pathway via Oxazolone Intermediate
Caption: Mechanism of racemization during peptide coupling.
Troubleshooting & Minimization Strategies:
While Leucine is less prone to racemization than residues like Cysteine or Histidine, the risk is elevated by suboptimal conditions.[1][2]
| Factor | High-Risk Condition | Recommended Action |
| Base | Strong, non-hindered bases (e.g., DIPEA in excess). | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[2][3] Avoid excessive amounts of base. |
| Coupling Reagent | Highly efficient onium salts (HBTU, HATU) if used improperly. | For sensitive sequences, consider base-free carbodiimide activation with DIC/Oxyma Pure.[3] |
| Activation Time | Prolonged pre-activation before adding to the resin. | Minimize pre-activation time. Add the activated amino acid to the resin immediately.[1] |
| Temperature | Elevated temperatures (e.g., >50°C in microwave synthesis). | Perform couplings at room temperature or consider cooling to 0°C for highly sensitive sequences.[1][2] |
Q2: I'm observing a significant peak in my crude peptide analysis corresponding to a mass of +131.2 Da (the mass of a Leucine residue). What is causing this double insertion?
A2: This byproduct is likely due to the presence of Fmoc-Leu-Leu-OH dipeptide impurity in your Fmoc-Leu-OH starting material.
This contamination arises during the manufacturing of the Fmoc-amino acid itself. If 9-fluorenylmethyl chloroformate is used, unwanted carboxyl activation can generate the Fmoc-Leu-Leu-OH dipeptide.[4] This impurity will then be incorporated into the growing peptide chain as a single unit, leading to a double insertion of leucine.
Prevention is Key:
-
Source High-Purity Reagents: Always use Fmoc-amino acids with a purity of >99% as determined by HPLC.[4] Request and scrutinize the Certificate of Analysis (CoA) from your supplier to ensure the absence of dipeptide impurities.
-
Incoming Quality Control: If synthesizing critical therapeutic peptides, consider performing your own HPLC analysis on incoming Fmoc-Leu-OH batches to verify purity.
Q3: My synthesis resulted in a low yield of the target peptide, and I see a series of peaks corresponding to shorter, "deletion" sequences. What went wrong?
A3: Deletion sequences are caused by incomplete reactions at either the Fmoc-deprotection or the coupling step. This leaves a portion of the resin-bound peptide chains unreacted in a given cycle.
Troubleshooting Deletion Sequences
Diagram: Troubleshooting Synthesis Failures
Caption: A logical flow for diagnosing peptide synthesis failures.
1. Incomplete Fmoc Deprotection:
The bulky Fmoc group must be completely removed to expose the N-terminal amine for the next coupling. If removal is sluggish, that amine remains blocked.
-
Cause: Peptide aggregation can hinder reagent access to the reaction site.[5] Certain sequences are inherently "difficult" and slow down deprotection kinetics.
-
Solution:
-
Extend Reaction Time: Increase the deprotection time with 20% piperidine in DMF, or perform two separate deprotection steps.[6]
-
Use a Stronger Base: For stubborn sequences, consider replacing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU / 2% piperidine in DMF can be highly effective.[7] Caution: Do not use DBU if your sequence contains Aspartic Acid (Asp), as it strongly promotes aspartimide formation.[7]
-
Monitor Completion: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to ensure the reaction has gone to completion.[5][6]
-
2. Incomplete Coupling:
The incoming Fmoc-Leu-OH must react completely with all available N-terminal amines on the resin.
-
Cause: Steric hindrance from bulky residues near the coupling site or on-resin aggregation can slow the reaction.
-
Solution:
-
Double Couple: Simply repeat the coupling step with a fresh solution of Fmoc-Leu-OH and coupling reagents.[6]
-
Use a More Potent Activator: If using DIC/HOBt, switch to a more powerful onium salt reagent like HATU or HCTU, which can overcome steric challenges.[6]
-
Disrupt Aggregation: Switch the synthesis solvent from DMF to NMP, or use a mixture of DMF/DMSO to improve solvation and break up secondary structures.[8]
-
Q4: My synthesis failed completely after the second amino acid was added, with the major product being the cleaved dipeptide. What happened?
A4: You have encountered diketopiperazine (DKP) formation.
This is a notorious side reaction at the dipeptide stage. After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage that anchors the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, terminating the synthesis.[5]
-
Sequences at High Risk: Sequences containing Proline or Glycine at either of the first two positions are particularly susceptible.
-
Minimization Strategies:
-
Use Bulky Resins: Synthesizing on a 2-chlorotrityl chloride resin provides steric hindrance around the ester linkage, which significantly inhibits this side reaction.[8]
-
Use a Dipeptide Building Block: Instead of coupling the second amino acid, couple a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Leu-OH). This bypasses the vulnerable dipeptide-resin intermediate entirely.[5][8]
-
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Leu-OH
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: The peptide-resin should have a free N-terminal amine following a complete Fmoc deprotection step and thorough washing with DMF (3x).
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.) and an activating agent like HOBt (0.5 mmol, 5 eq.) in DMF.
-
Add the coupling reagent, such as DIC (0.5 mmol, 5 eq.).
-
Allow the solution to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize racemization risk.
-
-
Coupling Reaction:
-
Add the activation solution to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[6] A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Reference List
-
Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Retrieved January 18, 2026.
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 18, 2026.
-
BenchChem. (2025). Avoiding racemization during Fmoc-Lys(Fmoc)-OH coupling. Technical Support Document.
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 18, 2026.
-
Luna, O. F., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 18, 2026.
-
ResearchGate. (n.d.). Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH... Retrieved January 18, 2026.
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis... ResearchGate.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 18, 2026.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout.
-
BenchChem. (2025). Navigating Peptide Purity: A Technical Support Guide for Fmoc-L-Leu-MPPA Strategies. Technical Support Document.
-
BenchChem. (n.d.). The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. Technical Support Document.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 18, 2026.
-
Adamo, R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries... ACS Combinatorial Science.
-
Toth, M. J., et al. (2014). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate.
-
APD. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. ResearchGate.
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
Paradis-Bas, M., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
-
Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
-
Merck Lifescience. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Fmoc-Leu-OH
An Objective Comparison of Methodologies for Ensuring Quality in Peptide Synthesis
For researchers and professionals in drug development, the chemical and chiral purity of the building blocks used in Solid Phase Peptide Synthesis (SPPS) is not merely a quality control metric; it is a fundamental determinant of the final peptide's yield, purity, and biological activity.[1] The presence of even minor impurities in a starting material like Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-Leu-OH) can lead to the accumulation of deletion sequences, truncated peptides, and diastereomeric contaminants, complicating purification and compromising results.[2]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Fmoc-Leu-OH, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the industry's gold standard.[3] We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with alternative techniques to provide a comprehensive framework for robust quality assessment.
The Impurity Profile of Fmoc-Leu-OH: What Are We Looking For?
Before delving into analytical methods, it is crucial to understand the potential impurities that can arise during the synthesis and storage of Fmoc-Leu-OH. A robust analytical method must be able to separate and quantify these species effectively.
-
Enantiomeric Impurities: The most critical impurity is the D-enantiomer (Fmoc-D-Leu-OH). Its presence can lead to the synthesis of diastereomeric peptides with altered structures and potentially immunogenic or toxicological properties.[3] Regulatory standards often require enantiomeric excess (e.e.) to be ≥99.8%.[1]
-
Dipeptide Impurities: During the synthesis of the Fmoc-amino acid, self-coupling can occur, leading to the formation of dipeptides like Fmoc-Leu-Leu-OH.[4][5] These impurities act as chain extenders, resulting in incorrect final peptide sequences.
-
Deletion-Related Impurities: The presence of free, unprotected leucine or impurities like Fmoc-ß-Ala-OH can lead to sequence deletions or modifications.[4][5]
-
Process-Related Impurities: Residual reagents, such as acetic acid, can cause premature chain termination by capping the free amine.[5]
Reverse-Phase HPLC: The Workhorse for Chemical Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the premier technique for determining the chemical purity of Fmoc-amino acids. The method separates compounds based on their hydrophobicity, making it ideal for resolving Fmoc-Leu-OH from more polar or less polar impurities.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile). Fmoc-Leu-OH and its related impurities are injected onto the column. Compounds with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer, eluting later than more polar impurities. An organic solvent gradient is used to progressively increase the mobile phase's nonpolarity, eluting the bound compounds in order of increasing hydrophobicity. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection.[6]
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for chemical purity analysis of Fmoc-Leu-OH by RP-HPLC.
Experimental Protocol: Chemical Purity by RP-HPLC
This protocol is a representative method and may require optimization based on the specific instrumentation and impurity profile.
-
Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, and UV-Vis detector. UPLC systems offer higher resolution and faster analysis times.[][8]
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent to sharpen peaks and protonates silanol groups on the stationary phase to reduce peak tailing.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). Rationale: ACN is the organic modifier used to elute compounds from the column.
-
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 80 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 265 nm.
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-Leu-OH sample in a 50:50 mixture of Solvents A and B to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is calculated based on the relative area of the main peak to the total area of all integrated peaks (% Area).
Chiral HPLC: The Definitive Method for Enantiomeric Purity
Standard RP-HPLC columns cannot distinguish between enantiomers.[5] Therefore, a specialized technique, Chiral HPLC, is required to quantify the amount of Fmoc-D-Leu-OH.
Principle of Separation
Chiral HPLC relies on a Chiral Stationary Phase (CSP). CSPs are made with a single enantiomer of a chiral molecule that is immobilized on the silica support. When a racemic or enantiomerically-enriched mixture like Fmoc-Leu-OH is passed through the column, the two enantiomers (D and L) form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and enabling their separation. Polysaccharide-based CSPs are highly effective for separating Fmoc-amino acids.[1][9]
Workflow for Chiral HPLC Separation
Caption: Diagram showing the principle of enantiomeric separation on a Chiral Stationary Phase.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: A polysaccharide-based chiral column (e.g., Lux 5 µm Cellulose-2, 4.6 x 250 mm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v). Rationale: Normal phase conditions are often effective for chiral separations on polysaccharide CSPs. TFA is added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.[1]
-
Sample Preparation:
-
Test Sample: Prepare a 1 mg/mL solution of Fmoc-Leu-OH in the mobile phase.
-
Racemic Standard: Prepare a 1 mg/mL solution of Fmoc-DL-Leucine. Rationale: The racemic standard is essential to confirm the retention times of the D- and L-enantiomers and to validate that the method is capable of separation.[3]
-
-
Injection Volume: 5 µL.
Comparison of Analytical Methodologies
While HPLC is the cornerstone of purity analysis, other techniques can provide complementary information. The choice of method depends on the specific analytical need, from routine QC to in-depth impurity identification.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC | Hydrophobic Separation | Highly quantitative, robust, excellent for separating chemical impurities.[1] | Cannot separate enantiomers.[5] | Routine chemical purity and stability testing. |
| Chiral HPLC | Diastereomeric Interaction | The "gold standard" for accurate enantiomeric purity determination; high resolution.[3][10] | Requires specialized, expensive columns; method development can be complex. | Quantifying enantiomeric excess (e.e.). |
| UPLC/UHPLC | Hydrophobic Separation (small particles) | Faster analysis, higher resolution, and greater sensitivity than HPLC.[][11] | Requires specialized high-pressure equipment; higher cost. | High-throughput screening and analysis of complex mixtures. |
| TLC | Adsorption Chromatography | Inexpensive, rapid, simple setup. | Not quantitative, low sensitivity, poor resolution.[5] | Quick qualitative checks for reaction completion or major contamination. |
| NMR | Nuclear Magnetic Resonance | Provides definitive structural information, non-destructive. | Low sensitivity for impurities <1%; quantitative analysis is complex.[10] | Structural confirmation of the main component. |
| LC-MS | Separation by LC, Detection by Mass | High sensitivity, provides mass-to-charge ratio for impurity identification.[12] | Not inherently quantitative without standards; may not separate isomers. | Identifying unknown impurities. |
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of any HPLC analysis, the protocol must be self-validating. This is achieved through System Suitability Testing (SST), which is performed before sample analysis to confirm the system is performing correctly.
-
For RP-HPLC: Inject a standard mixture to verify:
-
Resolution (Rs): The baseline separation between the main peak and a known impurity peak.
-
Tailing Factor (Tf): Ensures peaks are symmetrical (typically Tf ≤ 2).
-
Reproducibility: Multiple injections of the same standard should yield consistent retention times and peak areas (e.g., %RSD < 2%).
-
-
For Chiral HPLC: The injection of a racemic standard is the most critical validation step.[3] It definitively proves the column's ability to separate the enantiomers and allows for unambiguous peak identification. A minimum resolution (e.g., Rs > 1.5) between the D- and L-peaks must be achieved.
Conclusion
A dual-methodology approach using both Reverse-Phase and Chiral HPLC provides the most comprehensive and reliable assessment of Fmoc-Leu-OH purity. RP-HPLC serves as the robust workhorse for quantifying chemical impurities, while Chiral HPLC provides the definitive, high-precision data required to confirm enantiomeric integrity. While faster techniques like UPLC offer advantages in throughput[], and methods like LC-MS are invaluable for impurity identification, the foundation of quality control for Fmoc-amino acids rests upon well-validated HPLC methods. By understanding the principles behind these techniques and implementing rigorous, self-validating protocols, researchers can ensure the quality of their starting materials and, ultimately, the success of their peptide synthesis endeavors.
References
-
Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. National Institutes of Health (NIH). [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Fmoc-Leu-OH. CEM Corporation. [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Institutes of Health (NIH). [Link]
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [Link]
-
UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. ajpamc.com [ajpamc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-Leu-OH Novabiochem 35661-60-0 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparing the performance of Fmoc-Leu-OH with other protected leucine derivatives.
An In-Depth Comparative Guide to Fmoc-Leu-OH and Other Protected Leucine Derivatives in Peptide Synthesis
In the precise world of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that dictates the success, efficiency, and purity of the final product. Leucine, a hydrophobic amino acid, is a frequent constituent of peptides and plays a significant role in protein structure and interactions.[1][2] Consequently, the choice of its Nα-protecting group has profound implications for the entire synthetic strategy.
This guide provides a comprehensive comparison of the preeminent protected leucine derivative, Nα-Fmoc-L-leucine (Fmoc-Leu-OH), with its primary alternatives: Boc-Leu-OH, Z-Leu-OH, and Alloc-Leu-OH. We will delve into the chemical principles, performance characteristics, and experimental considerations for each, providing researchers, scientists, and drug development professionals with the data-driven insights needed to optimize their synthetic workflows.
The Principle of Orthogonal Protection: The Cornerstone of Modern Synthesis
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the concept of orthogonal protection.[3][4] This strategy involves the use of multiple classes of protecting groups within a single synthetic scheme, each of which can be removed under specific chemical conditions without affecting the others.[3][4][5] A typical SPPS workflow employs three distinct levels of protection:
-
Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain and is removed at every cycle to allow for the addition of the next amino acid.[4]
-
Permanent Side-Chain Protecting Groups: Protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.[5]
-
Auxiliary Orthogonal Groups: Used for specific on-resin modifications like cyclization or branching, and can be removed without disturbing the other two classes of protecting groups.[4]
The choice between derivatives like Fmoc-Leu-OH and Boc-Leu-OH is fundamentally a choice between two different orthogonal protection schemes.[6]
Fmoc-Leu-OH: The Dominant Player in SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the foundation of the most widely used strategy in SPPS today.[7][][9] Its dominance is owed to a combination of mild deprotection conditions and a high degree of orthogonality with common acid-labile side-chain protecting groups.[]
Chemical Properties and Deprotection Mechanism:
The Fmoc group is cleaved under mild basic conditions, typically using a 20-40% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][10] The mechanism is a base-induced β-elimination, which generates a dibenzofulvene (DBF) intermediate that is subsequently scavenged by piperidine.[11]
Advantages:
-
Mild Deprotection: The use of a mild base avoids the repeated exposure to strong acids required in other strategies, which can cause premature cleavage of the peptide from the resin or degradation of sensitive sequences.[][12]
-
True Orthogonality: The Fmoc group's base lability is perfectly orthogonal to the acid-labile tert-butyl (tBu)-based side-chain protecting groups and acid-sensitive resins, which are cleaved simultaneously at the end of the synthesis with trifluoroacetic acid (TFA).[][13]
-
Reduced Side Reactions: Milder conditions generally lead to fewer side reactions, resulting in a higher purity crude product.[6][] This is especially beneficial for peptides containing sensitive residues like tryptophan or methionine.[]
Disadvantages:
-
Dibenzofulvene Adducts: Incomplete scavenging of the DBF intermediate can lead to its addition to the newly liberated N-terminal amine, capping the peptide chain. This is mitigated by using an excess of piperidine and ensuring efficient washing.[11]
-
Aggregation: For some hydrophobic or β-sheet forming sequences, the neutral, uncharged state of the peptide chain during Fmoc-SPPS can promote interchain aggregation, leading to incomplete coupling and deprotection.
Boc-Leu-OH: The Classic Workhorse
The tert-butyloxycarbonyl (Boc) protection strategy predates the Fmoc approach and remains a valuable tool, particularly for challenging sequences.[6]
Chemical Properties and Deprotection Mechanism:
The Boc group is acid-labile and is removed by treatment with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[6][10] This strategy operates on a principle of graded acid lability; the Nα-Boc group is removed with moderate acid, while the benzyl (Bzl)-based side-chain protecting groups and the resin linkage require a much harsher, strong acid like anhydrous hydrogen fluoride (HF) for final cleavage.[6][10]
Advantages:
-
Improved Solvation for Aggregating Sequences: During the acidic deprotection step, the newly freed N-terminal amine is protonated. The resulting positive charge can disrupt interchain hydrogen bonding, reducing aggregation and improving reaction efficiency for difficult sequences.[6]
Disadvantages:
-
Harsh Conditions: Repeated exposure to TFA can lead to the degradation of sensitive residues and gradual cleavage of the peptide from the resin, reducing overall yield.[12]
-
Extreme Final Cleavage: The use of hazardous HF for final cleavage requires specialized equipment and extreme caution.
-
Limited Orthogonality: The protection scheme is based on differential acid lability rather than true orthogonality, increasing the risk of premature side-chain deprotection.[13]
Z-Leu-OH (Cbz-Leu-OH): A Legacy in Solution-Phase Synthesis
The benzyloxycarbonyl (Z or Cbz) group was one of the first protecting groups used in peptide chemistry and remains relevant, primarily in solution-phase synthesis.
Chemical Properties and Deprotection Mechanism:
The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or by strong acids like HBr in acetic acid.[14][15][16][17][18]
Advantages:
-
Stability: The Z-group is stable to both the basic conditions of Fmoc deprotection and the moderate acidic conditions of Boc deprotection, offering another layer of potential orthogonality.
Disadvantages:
-
Incompatibility with SPPS: The conditions for hydrogenolysis are not readily compatible with standard solid-phase techniques. The metal catalyst can be difficult to introduce to and remove from the solid support, and the process is not easily automated.
Alloc-Leu-OH: The Orthogonal Specialist
The allyloxycarbonyl (Alloc) group provides a third, distinct deprotection chemistry, making it invaluable for the synthesis of complex peptides requiring on-resin side-chain modification, such as lactam bridge formation for cyclization.[19]
Chemical Properties and Deprotection Mechanism:
The Alloc group is removed under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane (PhSiH₃).[19][20]
Advantages:
-
Unique Orthogonality: The Alloc group is stable to both the basic conditions used to remove Fmoc and the acidic conditions used to remove Boc and tBu groups.[3][11] This allows for selective deprotection of a specific amino acid side chain (e.g., Lys(Alloc)) on the resin to perform a specific chemical modification before final cleavage.[19]
-
Mild Deprotection: The removal conditions are exceptionally mild, preserving the integrity of even the most sensitive peptide structures.[20]
Disadvantages:
-
Catalyst Requirement: The need for a palladium catalyst adds cost and complexity. The metal must be thoroughly washed from the resin to prevent interference with subsequent steps or contamination of the final product.
-
Reaction Time: The deprotection reaction can be slower than standard Fmoc removal and may require optimization.[19]
Performance Comparison: A Head-to-Head Analysis
The choice of protected leucine is context-dependent, driven by the specific demands of the peptide sequence and the overall synthetic goal.
| Feature | Fmoc-Leu-OH | Boc-Leu-OH | Z-Leu-OH | Alloc-Leu-OH |
| Protecting Group | 9-Fluorenylmethoxycarbonyl | tert-Butoxycarbonyl | Benzyloxycarbonyl | Allyloxycarbonyl |
| Deprotection | Mild Base (e.g., Piperidine)[6] | Moderate Acid (e.g., TFA)[6] | Catalytic Hydrogenolysis[20] | Pd(0) Catalyst[20] |
| Orthogonality | Orthogonal to acid-labile groups[] | Graded acid lability[6] | Orthogonal to acid/base labile groups | Orthogonal to acid/base labile groups[3] |
| Primary Application | Routine SPPS[6] | SPPS of aggregating peptides[6] | Solution-phase synthesis | SPPS requiring on-resin modification[19] |
| Key Advantage | Mild conditions, high purity[][12] | Reduces aggregation[6] | High stability | Unique orthogonal chemistry[3] |
| Key Disadvantage | Potential for aggregation | Harsh acidic conditions[12] | Incompatible with SPPS | Requires metal catalyst[20] |
Critical Performance Metrics
Coupling Efficiency: For most standard sequences, all protected leucine derivatives can achieve high coupling efficiencies (>99%) with modern coupling reagents like HBTU or HATU.[6][21] However, for aggregation-prone sequences, the protonated N-terminus in Boc-SPPS can lead to superior outcomes compared to the neutral chain in Fmoc-SPPS.[6]
Racemization: Racemization is a critical concern during peptide synthesis, as the activation of the carboxylic acid can make the α-proton labile.[22][23] While the protecting group itself is not the primary cause, the overall synthetic strategy influences the risk. The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during the coupling step is crucial to suppress racemization, regardless of the Nα-protection used.[22][24][25] Histidine and cysteine are particularly susceptible to racemization.[25]
Experimental Protocols and Visualizations
Standard Fmoc-SPPS Cycle Protocol
This protocol outlines a single cycle of amino acid addition using Fmoc-Leu-OH.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin with the preceding amino acid attached) in DMF for 15-30 minutes.[26]
-
Fmoc Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.[27]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Leu-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for several minutes.[27]
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 30-60 minutes.[27]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or lutidine) in DMF for 5-10 minutes.[28]
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
Visualizing the Chemistry
Diagram: Chemical Structures of Protected Leucine Derivatives
Caption: Chemical structures of common Nα-protected L-leucine derivatives.
Diagram: Standard Fmoc-SPPS Workflow
Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.
Diagram: Orthogonal Protection Strategies
Caption: Orthogonality of Fmoc, Alloc, and tBu groups under distinct deprotection conditions.
Conclusion
The landscape of peptide synthesis offers a sophisticated toolkit of protected amino acids, each with a specific role and optimal application. Fmoc-Leu-OH stands as the undisputed leader for routine solid-phase peptide synthesis, prized for its mild deprotection chemistry, high yields, and excellent orthogonality, which collectively contribute to higher purity crude products.[6][]
However, a skilled peptide chemist must look beyond the standard protocol. Boc-Leu-OH remains a powerful alternative for overcoming the challenge of peptide aggregation, a common hurdle in Fmoc-SPPS. For the intricate synthesis of complex, modified peptides, Alloc-Leu-OH provides an indispensable third dimension of orthogonality, enabling selective on-resin manipulations that are otherwise impossible. While Z-Leu-OH has been largely superseded in SPPS, it maintains its utility in solution-phase strategies.
Ultimately, the optimal choice is not absolute but is instead guided by the peptide's sequence, length, complexity, and the ultimate synthetic goal. A thorough understanding of the advantages and limitations of each protected leucine derivative empowers researchers to navigate the complexities of peptide synthesis with precision and confidence.
References
- Vertex AI Search. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- ResearchGate.
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- The Royal Society of Chemistry.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. [Link]
- Weizmann Research Portal. A New Method for the Detection of Racemization during Peptide Synthesis: Stereoselective hydrolysis of diastereomeric peptides by leucine aminopeptidase.
- ChemPep. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- AAPPTEC. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BOC Sciences.
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
- Benchchem. Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH.
- ResearchGate. Amino Acid Coupling Efficiencies to Leu-NC20 | Download Table.
- Benchchem. Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
-
PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
- ResearchGate. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions.
- ResearchGate. Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- SourceForge. 7.
- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.
- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
-
PubMed. Leucine improves growth performance of intrauterine growth retardation piglets by modifying gene and protein expression related to protein synthesis. [Link]
-
MDPI. Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation. [Link]
Sources
- 1. Leucine improves growth performance of intrauterine growth retardation piglets by modifying gene and protein expression related to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Z-Leu-OH(2018-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. scbt.com [scbt.com]
- 19. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. total-synthesis.com [total-synthesis.com]
- 21. researchgate.net [researchgate.net]
- 22. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 25. peptide.com [peptide.com]
- 26. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. rsc.org [rsc.org]
A Tale of Two Chemistries: A Comparative Guide to Fmoc-Leu-OH and Boc-Leu-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of Nα-protecting group strategy is a foundational decision that dictates the entire synthetic workflow. This choice is particularly critical when incorporating sterically hindered and hydrophobic residues like leucine, which can significantly impact coupling efficiency and peptide aggregation. This guide provides an in-depth, objective comparison of the two dominant strategies in solid-phase peptide synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection of Leucine (Leu-OH). We will delve into the core chemical principles, provide supporting data, and present detailed experimental protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Core Directive: Orthogonality and the Diverging Paths of Fmoc and Boc
The success of stepwise peptide synthesis hinges on the principle of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2][3] This is where the paths of Fmoc- and Boc-SPPS fundamentally diverge.
-
Fmoc/tBu Strategy (The Modern Workhorse): This approach is a truly orthogonal system.[4][] The temporary Nα-Fmoc group is labile to mild basic conditions (typically piperidine), while the "permanent" side-chain protecting groups (often tert-butyl, tBu-based) are removed at the final stage with strong acid (trifluoroacetic acid, TFA).[1][4] Leucine's aliphatic side chain does not require protection.
-
Boc/Bzl Strategy (The Classic Approach): This strategy is considered "quasi-orthogonal."[3] Both the temporary Nα-Boc group and the permanent benzyl-based (Bzl) side-chain protecting groups are removed by acid. The key is graded lability: the Boc group is cleaved by moderate acid (e.g., 50% TFA in dichloromethane, DCM), whereas the side-chain groups and the resin linkage require a much harsher, strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[6][7]
This fundamental difference in deprotection chemistry has profound implications for every subsequent step of the synthesis, from resin choice to handling of challenging sequences.
Head-to-Head Comparison: Performance Metrics
While the final purity and yield of a peptide are highly sequence-dependent, we can draw upon extensive experimental evidence to compare the general performance of Fmoc-Leu-OH and Boc-Leu-OH.
| Performance Metric | Fmoc-Leu-OH Strategy | Boc-Leu-OH Strategy | Causality and Field-Proven Insights |
| Deprotection Conditions | Mild: 20% Piperidine in DMF.[1] | Harsh: 25-50% TFA in DCM.[6][7] | The mild, base-mediated deprotection of Fmoc is a key advantage, preserving acid-sensitive modifications and linkers.[4][8] |
| Orthogonality | Fully Orthogonal.[4][] | Quasi-Orthogonal.[3] | True orthogonality simplifies the synthesis of complex peptides with modified side chains.[2] |
| Handling of Hydrophobic/Aggregating Sequences | More prone to aggregation.[4][9] | Often superior for "difficult sequences."[9][10] | The repeated acidic TFA washes in Boc-SPPS protonate the N-terminus, disrupting inter-chain hydrogen bonding (β-sheet formation) that causes aggregation.[6][9] This can lead to higher crude purity for hydrophobic peptides.[11] |
| Crude Purity (General Peptides) | Often higher due to milder conditions.[6] | Can be lower due to harsh final cleavage. | Milder Fmoc deprotection and cleavage protocols generally lead to fewer side products for standard peptides.[6] |
| Automation Compatibility | Highly compatible; UV monitoring of Fmoc cleavage enables real-time feedback.[1][] | More complex due to the handling of corrosive TFA in every cycle.[8] | The UV absorbance of the cleaved Fmoc-dibenzofulvene adduct allows for precise monitoring of deprotection steps, ideal for automation.[1] |
| Side Reactions | Diketopiperazine formation at the dipeptide stage; aspartimide formation with Asp residues.[12] | Risk of t-butylation of sensitive residues (Trp, Met) by carbocations from Boc cleavage.[13] | The basic conditions of Fmoc deprotection can catalyze cyclization side reactions. The acidic conditions of Boc deprotection generate reactive carbocations that require efficient scavenging. |
| Reagent Safety & Handling | Piperidine is toxic but less corrosive than reagents used in Boc-SPPS. | Requires handling of highly corrosive TFA in every cycle and extremely hazardous HF for final cleavage.[4] | The need for specialized equipment (e.g., Teflon HF apparatus) for Boc-SPPS is a significant logistical consideration.[4] |
Visualizing the Synthetic Cycles
The cyclical nature of SPPS is best understood visually. The following diagrams, rendered in Graphviz, illustrate the distinct workflows for incorporating a leucine residue using both the Fmoc and Boc strategies.
Caption: The Fmoc-SPPS cycle for Leucine incorporation.
Caption: The Boc-SPPS cycle for Leucine incorporation.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the incorporation of Fmoc-Leu-OH and Boc-Leu-OH. These represent robust starting points that can be optimized based on the specific sequence and scale.
Protocol 1: Fmoc-Leu-OH Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a pre-swollen resin with a free N-terminal amine.
1. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.) and an aminium-based activator such as HATU (0.48 mmol, 4.8 eq.) in N,N-Dimethylformamide (DMF, ~2 mL).[14][15] b. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution. c. Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. d. Agitate the mixture at room temperature for 30-60 minutes. For leucine, a single coupling is typically sufficient, but for sequences known to aggregate, a second coupling may be beneficial.[16]
2. Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.
3. Monitoring (Optional but Recommended): a. Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) step should be performed.
4. Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF (~5 mL) to the resin. b. Agitate for 3 minutes, then drain the solution. c. Add a fresh 5 mL aliquot of 20% piperidine in DMF. d. Agitate for an additional 10-15 minutes to ensure complete deprotection.[1]
5. Final Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Protocol 2: Boc-Leu-OH Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a pre-swollen resin with an N-terminal Boc group.
1. Boc Deprotection: a. Treat the peptide-resin with a solution of 50% TFA in DCM (~5 mL) for 2 minutes (pre-wash) and drain. b. Add a fresh 5 mL aliquot of 50% TFA in DCM and agitate for 20-30 minutes.[6][17]
2. Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DCM (3 x 5 mL), followed by Isopropanol (IPA) (2 x 5 mL), and finally DCM (3 x 5 mL) to remove residual TFA.
3. Neutralization: a. Add a solution of 10% (v/v) DIPEA in DCM (~5 mL) to the resin. b. Agitate for 2 minutes, drain, and repeat the neutralization step one more time. This converts the N-terminal ammonium trifluoroacetate salt to the free amine.
4. Washing: a. Wash the resin thoroughly with DCM (5 x 5 mL) to remove excess DIPEA.
5. Amino Acid Activation and Coupling (In Situ Neutralization is also an option): a. In a separate vessel, dissolve Boc-Leu-OH (0.5 mmol, 5 eq.) and an activator such as HBTU (0.48 mmol, 4.8 eq.) in a minimal amount of DMF (~2 mL).[18][19] b. Add DIPEA (1.0 mmol, 10 eq.) to the amino acid solution to begin activation. c. Immediately add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. d. Agitate the mixture at room temperature for 1-2 hours.
6. Washing and Monitoring: a. Follow steps 2 and 3 from Protocol 1 for washing and monitoring the coupling reaction. The resin is now ready for the next deprotection cycle.
Conclusion: Selecting the Optimal Strategy
Both Fmoc and Boc SPPS are robust and powerful methodologies for peptide synthesis. The choice between Fmoc-Leu-OH and Boc-Leu-OH is not a matter of one being definitively superior, but rather a strategic decision based on the specific context of the synthesis.
The Fmoc/tBu strategy is, for most applications, the method of choice. [4] Its mild reaction conditions, true orthogonality, and amenability to automation make it ideal for the synthesis of a wide array of peptides, including those with sensitive post-translational modifications.[8]
However, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal, particularly for "difficult sequences." [4][9] For long, hydrophobic peptides rich in residues like leucine that are prone to aggregation, the repeated acid treatment in Boc chemistry can be the key to a successful synthesis by disrupting performance-hindering secondary structures.[10][11]
Ultimately, a deep understanding of the underlying chemical principles and practical considerations of both strategies will enable the researcher to navigate the complexities of peptide synthesis and select the optimal path to achieving the desired target molecule with the highest possible yield and purity.
References
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
CS Bio. (2023, November 27). A Practical Guide to Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
CS Bio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 123-39. [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 365-377. [Link]
-
Roy, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2415-2421. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Dittmann, A., & Martin, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 123. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Bofill, J. M., et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 42(6), 789-800. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...[Link]
-
Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]
-
Digital CSIC. Supporting Information. [Link]
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Coupling Reagents for Fmoc-Leu-OH: A Guide for Researchers
<
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a coupling reagent is a critical determinant of success. This decision directly impacts reaction kinetics, yield, purity, and the potential for undesirable side reactions, particularly when incorporating sterically hindered amino acids like Leucine. This guide provides a comprehensive comparative analysis of commonly used coupling reagents for the acylation of Fmoc-Leu-OH, supported by mechanistic insights, experimental data, and detailed protocols to aid in informed reagent selection.
The inherent steric bulk of the isobutyl side chain of Leucine can impede the approach of the nucleophilic amine, slowing down the rate of peptide bond formation. An ideal coupling reagent for Fmoc-Leu-OH should therefore offer high reactivity to overcome this hindrance while minimizing the risk of racemization, a critical factor for maintaining the stereochemical integrity of the final peptide.[1]
Performance Comparison of Coupling Reagents
The selection of a coupling reagent often represents a trade-off between reactivity, cost, and the propensity for side reactions. For a sterically hindered amino acid such as Leucine, highly reactive reagents are generally preferred. The following table summarizes the expected performance of various coupling reagents for the synthesis of a peptide containing Leucine, based on their established reactivity profiles and potential for side reactions.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Exceptionally fast coupling kinetics, highly effective for sterically hindered amino acids.[2] | Higher cost; can cause guanidinylation of the free N-terminus if used in excess.[3][4] |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely utilized, providing a good balance for standard couplings.[2] | Less reactive than HATU; also carries the potential for guanidinylation.[3] |
| HCTU | Uronium/Aminium | Very High | Low | Reactivity is comparable to HATU, often available at a lower cost.[5] | Can be less stable over long synthesis runs compared to other reagents.[2] |
| PyBOP | Phosphonium | High | Low | A non-toxic alternative to BOP with similar high coupling efficiency.[6] | Byproducts can sometimes be difficult to remove completely. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Low | Cost-effective and generates a soluble urea byproduct; OxymaPure is a safer alternative to HOBt.[6][7] | Generally slower reaction kinetics compared to uronium/aminium or phosphonium reagents. |
Mechanistic Insights into Coupling Reagent Action
The fundamental process of peptide bond formation involves the activation of the carboxylic acid of the incoming amino acid, followed by a nucleophilic attack from the free amine of the resin-bound amino acid.[8] The mechanism varies depending on the class of coupling reagent employed.
Uronium/Aminium and Phosphonium Reagents
Reagents like HATU, HBTU, and PyBOP react with the carboxylic acid of Fmoc-Leu-OH in the presence of a base (typically DIPEA) to form a highly reactive acyl-O-uronium or acyl-O-phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain on the solid support.
Caption: Generalized mechanism for Uronium/Phosphonium reagents.
Carbodiimide Reagents
Carbodiimides, such as DIC, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like OxymaPure, this intermediate is rapidly converted to a more stable and less racemization-prone active ester, which then reacts with the amine.[2]
Caption: Mechanism of Carbodiimide (DIC) with an additive (Oxyma).
Experimental Protocols
The following protocols outline the manual incorporation of Fmoc-Leu-OH into a growing peptide chain on a solid support using different classes of coupling reagents.
General Experimental Workflow
Caption: Standard workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling with HATU/HBTU/HCTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-6 times).[9]
-
Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.), the chosen coupling reagent (HATU, HBTU, or HCTU; 0.49 mmol, 4.9 eq.), in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) to the solution to activate the carboxyl group.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[10] A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling with DIC/Oxyma
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.) in DMF.
-
Add DIC (0.5 mmol, 5 eq.) to the solution.
-
Add the solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[11]
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Conclusion and Recommendations
For the efficient coupling of the sterically hindered Fmoc-Leu-OH, the choice of a highly reactive coupling reagent is paramount to achieving high yields and purity.
-
Highly Recommended: HATU and HCTU are the top-tier choices for coupling Fmoc-Leu-OH. Their very high reactivity effectively overcomes steric hindrance, leading to faster and more complete reactions.[2][5] Their low racemization potential is also a significant advantage. While HATU has historically been the gold standard, HCTU offers comparable performance at a more economical price point.[5]
-
Good Alternatives: HBTU and PyBOP are also highly effective and widely used reagents that provide a good balance of reactivity, cost, and low racemization. They are reliable choices for routine synthesis involving Leucine.
-
Economical Option: The DIC/Oxyma system is a cost-effective choice that can yield good results, although it may require longer coupling times compared to the more reactive uronium/aminium and phosphonium salts. The use of OxymaPure is recommended over HOBt due to safety considerations.[7]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, budgetary constraints, and the desired synthesis speed. For particularly challenging sequences or when maximizing yield and purity is the absolute priority, the use of HATU or HCTU is strongly advised.
References
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI.
- National Institutes of Health. Introduction to Peptide Synthesis.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Benchchem. Application Notes: The Use of Fmoc-Leu-Ser(ψMe,MePro)-OH in Solid-Phase Peptide Synthesis.
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- American Laboratory.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Merck Millipore. Novabiochem® Coupling reagents.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
- ResearchGate. Fast conventional Fmoc solid-phase peptide synthesis with HCTU.
- ResearchGate. Suppression of Simultaneous Fmoc-His(Trt)
- Benchchem. A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- UCI Department of Chemistry.
- Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
- Springer Nature Experiments. Fmoc Test Protocols and Methods.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
Assessing the Impact of Leucine Incorporation on Peptide Structure and Function: A Comparative Guide
<
Introduction: The Pivotal Role of Leucine in Peptide Design
Leucine, a hydrophobic amino acid with a simple isobutyl side chain, plays a disproportionately significant role in dictating the structure and, consequently, the function of peptides. Its incorporation is a key strategy in peptide engineering, influencing everything from secondary structure formation and stability to receptor binding and cell permeability. This guide provides an in-depth technical comparison of how the strategic placement of leucine residues can modulate the physicochemical properties and biological activities of peptides. We will explore the underlying principles, provide supporting experimental data, and detail the methodologies required to assess these changes, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The rationale behind focusing on leucine stems from its high propensity to favor the formation of α-helical structures and its significant contribution to the overall hydrophobicity of a peptide.[1][2] These two factors are cornerstones of peptide design, governing molecular interactions and biological outcomes. This guide will dissect these influences through a series of comparative analyses, backed by established experimental protocols.
I. Leucine's Influence on Peptide Secondary Structure
The arrangement of a peptide chain into defined secondary structures, such as α-helices and β-sheets, is fundamental to its function. Leucine is a strong helix-promoting residue, and its periodic placement can lead to the formation of stable amphipathic helices and specialized motifs like the leucine zipper.[1][3][4]
The Leucine Zipper: A Paradigm of Leucine-Mediated Dimerization
A classic example of leucine's structural influence is the leucine zipper motif.[3][4] This structure arises from the periodic repetition of leucine residues at every seventh position (a heptad repeat) within an α-helix.[3][4] These leucine side chains protrude from one face of the helix, creating a hydrophobic surface that can interdigitate with a similar helix from another peptide, facilitating dimerization.[3] This dimerization is often crucial for the function of transcription factors and other DNA-binding proteins.[4][5]
The substitution of these critical leucine residues with less hydrophobic amino acids, such as alanine, has been shown to progressively disrupt the helical structure and abolish biological activity, highlighting the direct link between leucine-mediated structure and function.[6]
Experimental Workflow: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[7][8][9] It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's conformational state.[10]
Protocol: Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis
-
Sample Preparation:
-
Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.[8]
-
For helix induction studies, prepare a parallel sample in a helix-promoting solvent like 50% trifluoroethanol (TFE).[11]
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Acquire the CD spectrum of the peptide sample. For improved signal-to-noise, average multiple scans (typically 3-5).
-
Subtract the baseline spectrum from the sample spectrum.[10]
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE = (Observed Ellipticity) / (10 * Pathlength (cm) * Molar Concentration * Number of Residues)
-
Analyze the MRE spectrum:
-
Utilize deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.
-
II. The Impact of Leucine on Peptide Hydrophobicity and Aggregation
Leucine's bulky, non-polar side chain significantly contributes to a peptide's overall hydrophobicity.[12] This property is a double-edged sword: while essential for interactions with hydrophobic targets like cell membranes, excessive hydrophobicity can lead to poor solubility and peptide aggregation.[13][14]
Quantifying Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for both purifying and characterizing peptides.[15][16] It separates molecules based on their hydrophobicity.[15] The retention time of a peptide on a C18 column is directly proportional to its hydrophobicity; peptides with higher leucine content will generally have longer retention times.[17][18]
Protocol: Assessing Peptide Hydrophobicity using RP-HPLC
-
System Setup:
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve peptides in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide solution.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.[15]
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Compare the retention times of peptides with varying leucine content. A longer retention time indicates greater hydrophobicity.
-
For a more quantitative measure, a hydrophobicity index (HI) can be calculated based on the acetonitrile concentration required for elution.[17]
-
Table 1: Comparative Hydrophobicity of Leucine-Modified Peptides
| Peptide Sequence | Leucine Content | RP-HPLC Retention Time (min) |
| GA AGA GA G | 0 | 12.5 |
| GL AGA GA G | 1 | 15.8 |
| GL AGL GA G | 2 | 18.9 |
| GL AGL GL G | 3 | 22.1 |
Note: The data presented is illustrative and will vary based on the specific peptide sequence and chromatographic conditions.
III. Leucine's Role in Modulating Peptide-Receptor Interactions
The binding of a peptide to its target receptor is a highly specific event governed by a combination of factors, including shape complementarity and intermolecular forces. The hydrophobic interactions mediated by leucine residues can be critical for achieving high-affinity binding.[19] The positioning of leucine within a peptide sequence can influence its presentation to the receptor, thereby modulating binding affinity.
Measuring Binding Affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques for quantifying biomolecular interactions.[20][21][22][23]
-
SPR measures the change in refractive index at the surface of a sensor chip as a ligand (peptide) flows over an immobilized receptor. It provides real-time data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[20][24]
-
ITC directly measures the heat released or absorbed during a binding event.[21][22] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, the inverse of K_D), enthalpy (ΔH), and stoichiometry (n).
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Ligand Immobilization:
-
Immobilize the target receptor onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the leucine-modified peptides in running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Inject the peptide solutions over the immobilized receptor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
A lower K_D value indicates a higher binding affinity.
-
IV. Leucine and Cell Permeability: Navigating the Cellular Membrane
For intracellular drug targets, the ability of a peptide to cross the cell membrane is a critical determinant of its efficacy. The hydrophobicity imparted by leucine residues can enhance membrane partitioning and facilitate passive diffusion across the lipid bilayer.[25][26] However, an optimal balance of hydrophobicity and hydrophilicity is often required.
Assessing Membrane Permeability: PAMPA and Caco-2 Assays
Two widely used in vitro models for predicting intestinal absorption and cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[27][28][29][30][31]
-
PAMPA is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.[28][29] It is a good first screen for assessing the intrinsic membrane permeability of a compound.
-
Caco-2 assays utilize a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport mechanisms.[28][30]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[27]
-
-
Assay Procedure:
-
Add the peptide solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (P_e) using the following equation: P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the peptide concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Compare the P_e values of peptides with different leucine content. Higher P_e values indicate greater passive permeability.
-
Table 2: Comparison of Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| Principle | Passive diffusion across an artificial membrane | Transcellular and paracellular transport across a cell monolayer |
| Transport Mechanisms | Passive diffusion only | Passive diffusion, active transport, efflux |
| Throughput | High | Low to medium |
| Cost | Low | High |
| Biological Relevance | Lower | Higher (mimics intestinal barrier) |
V. Leucine-Rich Nuclear Export Signals (NES)
Beyond its structural roles in protein folding and membrane interactions, leucine is a key component of nuclear export signals (NESs) .[32][33][34] These are short amino acid sequences, typically rich in leucine or other hydrophobic residues, that mediate the transport of proteins from the nucleus to the cytoplasm via the CRM1/exportin 1 pathway.[32][34][35][36] The spacing and hydrophobicity of the leucine residues within the NES are critical for its recognition by the export machinery.
Conclusion
The incorporation of leucine is a powerful and versatile tool in peptide design and engineering. As demonstrated, its impact extends from defining secondary structure and modulating hydrophobicity to influencing receptor binding and controlling subcellular localization. A thorough understanding of these effects, coupled with the application of the comparative analytical techniques outlined in this guide, is essential for the rational design of peptides with tailored structural and functional properties. By systematically evaluating the consequences of leucine substitution, researchers can optimize peptide candidates for a wide range of therapeutic and biotechnological applications.
References
-
Landschulz, W. H., Johnson, P. F., & McKnight, S. L. (1988). The leucine zipper: a hypothetical structure common to a new class of DNA binding proteins. Science, 240(4860), 1759–1764. [Link]
-
Hakoshima, T. (2001). Leucine Zippers. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
-
Ellenberger, T. E. (1992). Structure of the leucine zipper. Current Opinion in Genetics & Development, 2(2), 205-210. [Link]
-
Bio-Techne. (n.d.). Peptide Structure Determination. [Link]
-
Elfgang, C., Rosorius, O., Hofer, L., & Hauber, J. (1999). Evidence for specific nucleocytoplasmic transport pathways used by leucine-rich nuclear export signals. Proceedings of the National Academy of Sciences, 96(11), 6229–6234. [Link]
-
Slideshare. (n.d.). HLH Motif and Leucine Zipper, domains - molecular biology. [Link]
-
Stommel, J. M., Marchenko, N. D., Jimenez, G. S., Moll, U. M., Hope, T. J., & Wahl, G. M. (1999). A leucine-rich nuclear export signal in the p53 tetramerization domain: regulation of subcellular localization and p53 activity by NES masking. The EMBO Journal, 18(6), 1660–1672. [Link]
-
Morimoto, J., Amano, R., Ono, T., & Sando, S. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(18), 2639-2642. [Link]
-
Young, J. K., Li, D., Abramowitz, M. C., & Morrison, T. G. (1998). The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. Virology, 243(1), 19-30. [Link]
-
Tavelin, S., Taipalensuu, J., Söderberg, L., Morrison, R., & Artursson, P. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 92(10), 2135-2146. [Link]
-
JoVE. (2023). Video: Nuclear Export. [Link]
-
McCormack, K., Campanelli, J. T., Ramaswami, M., Mathew, M. K., Tanouye, M. A., & Iverson, L. E. (1989). Leucine-zipper motif update. Nature, 340(6229), 103. [Link]
-
la Cour, T., Kiemer, L., Mølgaard, A., Gupta, R., Skriver, K., & Brunak, S. (2004). Analysis and prediction of leucine-rich nuclear export signals. Protein Engineering, Design and Selection, 17(6), 527–536. [Link]
-
Fuxreiter, M., Toth-Petroczy, A., & Pajkos, M. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444. [Link]
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]
-
Güttler, T., & Görlich, D. (2011). Leucine-rich nuclear-export signals: Born to be weak. BioEssays, 33(5), 338-347. [Link]
-
Armstrong, K. M., Insaidoo, F. K., & Baker, B. M. (2008). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 331(1-2), 1-15. [Link]
-
Wang, G., Li, X., Wang, Z. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(16), 8836. [Link]
-
Hara, T., Ueno, T., Taira, J., & Kinoshita, T. (2025). Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega, 10(19), 23158-23166. [Link]
-
Fortuna, A., Alves, G., Soares-da-Silva, P., & Falcão, A. (2014). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Current Drug Metabolism, 15(1), 66-80. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides (pp. 297-306). Humana Press. [Link]
-
Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2004). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Molecular & Cellular Proteomics, 3(9), 908–919. [Link]
-
Reichert. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
-
Johansson, J., Gudmundsson, G. H., Rottenberg, M. E., Berndt, K. D., & Agerberth, B. (1998). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Journal of Biological Chemistry, 273(7), 3718–3724. [Link]
-
Horvath, A., & Vigh, G. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Journal of Protein Chemistry, 40(5), 589-601. [Link]
-
Deber, C. M., & Stone, B. A. (2004). Relative role(s) of leucine versus isoleucine in the folding of membrane proteins. Biochemistry, 43(28), 9181–9186. [Link]
-
Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. [Link]
-
Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]
-
Chen, Y., Guarnieri, M. T., & Wimley, W. C. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
Petrenko, N. A., & Ivanov, A. R. (2012). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of Proteome Research, 11(11), 5332–5340. [Link]
-
Chen, Y., Guarnieri, M. T., & Wimley, W. C. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]
-
Zhang, Y., & Lazaridis, T. (2006). Effect of Variations in the Structure of a Polyleucine-Based α-Helical Transmembrane Peptide on Its Interaction with Phosphatidylethanolamine Bilayers. Biochemistry, 45(21), 6645–6656. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33. [Link]
-
Hristova, K., & Wimley, W. C. (2011). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Biophysical Journal, 100(5), 1195–1203. [Link]
-
Hara, T., Ueno, T., Taira, J., & Kinoshita, T. (2025). Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega, 10(19), 23158-23166. [Link]
-
Wu, G. (2022). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 9, 969429. [Link]
-
Gurevich, I., & Krylov, S. N. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. Analytical Chemistry, 89(18), 9999–10005. [Link]
-
ResearchGate. (n.d.). Schematic showing the impact of proteins with differing leucine.... [Link]
-
Deber, C. M., & Stone, B. A. (2019). Relative role(s) of leucine versus isoleucine in the folding of membrane proteins. Biochemistry, 58(4), 249-256. [Link]
-
Attia, P. (2020, February 11). How amino acids like leucine drive mTOR and affect muscle mass. Peter Attia. [Link]
Sources
- 1. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine zipper - Wikipedia [en.wikipedia.org]
- 4. acsu.buffalo.edu [acsu.buffalo.edu]
- 5. Structure of the leucine zipper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Structure Determination [en.biotech-pack.com]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. mdpi.com [mdpi.com]
- 12. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. renyi.hu [renyi.hu]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. youtube.com [youtube.com]
- 23. xantec.com [xantec.com]
- 24. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effect of Variations in the Structure of a Polyleucine-Based α-Helical Transmembrane Peptide on Its Interaction with Phosphatidylethanolamine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 31. researchgate.net [researchgate.net]
- 32. Evidence for specific nucleocytoplasmic transport pathways used by leucine-rich nuclear export signals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A leucine-rich nuclear export signal in the p53 tetramerization domain: regulation of subcellular localization and p53 activity by NES masking - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Video: Nuclear Export [jove.com]
- 35. academic.oup.com [academic.oup.com]
- 36. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Fmoc-L-leucine using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of starting materials is a cornerstone of scientific rigor. In the realm of solid-phase peptide synthesis (SPPS), the purity and structural integrity of Fmoc-protected amino acids are paramount to achieving the desired final peptide sequence and avoiding costly downstream failures. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Fmoc-L-leucine, a fundamental building block in peptide chemistry. We will delve into the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide a detailed, self-validating protocol for acquiring high-quality data.
The Imperative of Structural Verification
Fmoc-L-leucine (N-(9-Fluorenylmethoxycarbonyl)-L-leucine) is a critical reagent in the synthesis of peptides and peptide-based drugs.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is key to the iterative nature of SPPS, being stable under coupling conditions but readily cleaved by a mild base like piperidine.[2][3] Any deviation in the structure of this starting material, such as the presence of diastereomers, residual solvents, or byproducts from its synthesis (e.g., Fmoc-β-Ala-OH), can lead to the incorporation of incorrect amino acids or truncated sequences in the final peptide.[4] Therefore, robust analytical methods for confirming the structure and purity of Fmoc-L-leucine are not just a quality control measure but a critical step in ensuring the success of the entire synthetic endeavor.
Unraveling the Structure with ¹H and ¹³C NMR
NMR spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR spectroscopy of Fmoc-L-leucine offers a detailed fingerprint of the molecule. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal, we can confidently assign every proton in the structure. The spectrum is typically acquired in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), which dissolve the compound well and do not interfere with the proton signals.[5]
A typical ¹H NMR spectrum of Fmoc-L-leucine in CDCl₃ will exhibit characteristic signals corresponding to the three key components of the molecule: the leucine side chain, the amino acid backbone, and the Fmoc protecting group.[6]
Fmoc-L-leucine Molecular Structure with Key Proton Environments
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
Methods for quantifying the loading of Fmoc-Leu-OH onto a resin.
An Application Scientist's Guide to Quantifying Fmoc-Leu-OH Loading on Solid-Phase Synthesis Resins
In the precise world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide is fundamentally anchored to the first amino acid's attachment to the solid support. This initial loading value is not merely a starting point; it is the critical parameter that dictates the stoichiometry of all subsequent reagents and ultimately governs the overall yield and purity of the final product. An inaccurately determined loading value can lead to significant reagent waste, incomplete coupling reactions, and complex purification challenges.
This guide provides a comparative analysis of the most common methodologies for quantifying the loading of Fmoc-L-Leucine (Fmoc-Leu-OH) onto a resin. We will delve into the core principles, provide detailed experimental protocols, and offer a data-driven comparison to empower researchers in selecting the most appropriate method for their specific experimental needs, from routine synthesis to cGMP manufacturing.
Method 1: UV-Vis Spectrophotometry via Fmoc Cleavage
This is arguably the most common and convenient method for determining the loading of Fmoc-protected amino acids on a resin. Its widespread use is a testament to its speed and simplicity, requiring only a standard laboratory spectrophotometer.
Principle of the Method
The methodology is based on the quantitative cleavage of the N-terminal Fmoc protecting group using a basic solution, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which exhibits a strong and characteristic UV absorbance maximum around 301 nm. By applying the Beer-Lambert Law (A = εcl), one can correlate the absorbance of this adduct directly to its concentration, and thus to the initial loading of the Fmoc-amino acid on the resin.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dry Fmoc-Leu-resin into a small, clean vial. Record the exact mass (m_resin).
-
Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of a 20% piperidine in DMF solution to the resin.
-
Incubation: Seal the vial and agitate it gently on a shaker or rotator for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Carefully withdraw a small, precise aliquot (e.g., 100 µL) of the supernatant, ensuring no resin beads are transferred. Dilute this aliquot into a known, larger volume of a suitable solvent like DMF (e.g., add the 100 µL to 9.9 mL of DMF in a 10 mL volumetric flask for a 1:100 dilution). This dilution factor (DF) is crucial for ensuring the final absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometric Measurement: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of the dilution solvent.
-
Calculation: The loading (L) in mmol/g is calculated using the following formula:
L (mmol/g) = (A × V_initial × DF) / (ε × m_resin × l)
Where:
-
A = Absorbance at 301 nm
-
V_initial = Initial volume of the cleavage solution in Liters (e.g., 0.001 L for 1.0 mL)
-
DF = Dilution Factor (e.g., 100)
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct in DMF. A commonly accepted value is 7800 L mol⁻¹ cm⁻¹.
-
m_resin = Mass of the resin in grams (g)
-
l = Path length of the cuvette in cm (typically 1 cm)
-
Data Presentation: Example Calculation
| Parameter | Value |
| Mass of Resin (m_resin) | 0.0035 g |
| Initial Cleavage Volume (V_initial) | 1.0 mL (0.001 L) |
| Dilution Factor (DF) | 100 |
| Absorbance (A) at 301 nm | 0.850 |
| Molar Extinction Coefficient (ε) | 7800 L mol⁻¹ cm⁻¹ |
| Path Length (l) | 1 cm |
| Calculated Loading (L) | 0.31 mmol/g |
Workflow Visualization
Caption: Workflow for Fmoc loading determination by UV-Vis spectrophotometry.
Method 2: Gravimetric Analysis
This method offers a direct, albeit less sensitive, approach to determining resin loading. It relies on the fundamental principle of mass conservation.
Principle of the Method
The loading is determined by the mass increase of the resin after the attachment of Fmoc-Leu-OH. This requires a precise measurement of the resin's weight before and after the coupling reaction. The difference in mass corresponds to the mass of the Fmoc-Leu moiety that has been covalently bound to the resin.
Experimental Protocol
-
Initial Mass: Accurately weigh a sample of the unfunctionalized starting resin (e.g., Wang resin, Rink Amide resin). Ensure the resin is completely dry by drying under high vacuum to a constant weight. Record this mass as m_initial.
-
Coupling Reaction: Perform the coupling reaction to attach Fmoc-Leu-OH to the resin using your standard activation and coupling protocol.
-
Washing: After the reaction is complete, it is critical to thoroughly wash the resin with appropriate solvents (e.g., DMF, DCM, Methanol) to remove all unreacted Fmoc-Leu-OH, coupling agents, and byproducts.
-
Drying: Dry the resulting Fmoc-Leu-resin under high vacuum to a constant weight. This step is crucial and can take several hours to ensure all residual solvent is removed.
-
Final Mass: Accurately weigh the dry Fmoc-Leu-resin. Record this mass as m_final.
-
Calculation: The loading (L) in mmol/g is calculated using the following formula:
L (mmol/g) = ((m_final - m_initial) / MW_FmocLeu) / m_final × 1000
Where:
-
m_initial = Mass of the initial, unfunctionalized resin in grams (g)
-
m_final = Mass of the final, dry Fmoc-Leu-resin in grams (g)
-
MW_FmocLeu = Molecular weight of the Fmoc-L-Leucine that is attached to the resin (353.42 g/mol , assuming the hydroxyl group is lost in forming the ester linkage).
-
Data Presentation: Example Calculation
| Parameter | Value |
| Initial Resin Mass (m_initial) | 1.500 g |
| Final Resin Mass (m_final) | 1.685 g |
| Mass Increase | 0.185 g |
| MW of attached Fmoc-Leu | 353.42 g/mol |
| Calculated Loading (L) | 0.31 mmol/g |
Workflow Visualization```dot
Caption: Workflow for Fmoc loading determination by elemental analysis.
Comparative Guide: Choosing the Right Method
The choice of method depends on the required accuracy, available equipment, sample throughput, and the specific stage of the research or development process.
| Feature | UV-Vis Spectrophotometry | Gravimetric Analysis | Elemental Analysis |
| Principle | Indirect; measures cleaved chromophore | Direct; measures mass gain | Direct; measures nitrogen content |
| Accuracy | Good | Fair to Good | Excellent |
| Precision | Good | Fair | Excellent |
| Speed | Fast (~45 min per sample) | Slow (requires extensive drying) | Moderate (if in-house) to Slow (if outsourced) |
| Cost / Equipment | Low (requires UV-Vis spectrophotometer) | Very Low (requires analytical balance) | High (requires dedicated elemental analyzer) |
| Sample Consumption | Low (2-5 mg) | High (grams) | Very Low (1-3 mg) |
| Key Considerations | Sensitive to pipetting/dilution errors. Incomplete cleavage can give low values. | Highly dependent on complete removal of solvents and unreacted reagents. | The "gold standard" for accuracy. Destructive method. |
Expert Recommendations and Conclusion
For the vast majority of routine peptide synthesis applications in a research setting, UV-Vis spectrophotometry offers the best balance of speed, convenience, and reliability. Its protocol is a self-validating system: if the procedure is followed consistently, it provides highly reproducible results that are crucial for maintaining consistency between synthesis batches. The primary source of error—incomplete Fmoc cleavage—can be mitigated by ensuring a sufficient reaction time with the piperidine solution.
Gravimetric analysis serves as a useful orthogonal method, particularly when a spectrophotometer is unavailable or when first establishing a new process. However, its reliance on achieving a truly "constant" weight makes it prone to user-dependent variability and is generally not recommended for low-loading resins where the mass change is minimal.
Elemental analysis is the undisputed method of choice when the highest degree of accuracy is required. This includes the characterization of new resins, process validation for GMP manufacturing, and troubleshooting significant discrepancies in synthesis outcomes. While its cost and accessibility can be limiting, it provides an absolute value against which other, more routine methods can be calibrated and validated.
Ultimately, the most trustworthy approach involves using the UV-Vis method for routine checks while periodically validating the results against the more rigorous elemental analysis, ensuring a robust and reliable quantification of resin loading, the foundational step for successful solid-phase peptide synthesis.
References
-
CEM Corporation. (n.d.). Determination of Resin Loading by Fmoc Cleavage. Retrieved from [Link]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Peptides Synthesized with Fmoc-L-leucine
In the landscape of therapeutic peptide discovery and development, the synthesis of high-purity, biologically active peptides is paramount. The choice of building blocks in Solid-Phase Peptide Synthesis (SPPS) profoundly influences not only the synthetic outcome but also the ultimate biological function of the peptide. This guide provides an in-depth technical comparison of evaluating the biological activity of peptides synthesized using N-α-Fmoc-L-leucine, a cornerstone amino acid derivative. We will explore the rationale behind experimental choices, compare outcomes with relevant alternatives, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Central Role of Fmoc-L-leucine in Peptide Synthesis
Fmoc-L-leucine is a widely utilized building block in SPPS due to the versatility of the fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups, thus preserving the integrity of the growing peptide chain.[2][] Leucine, a hydrophobic amino acid, is frequently found in bioactive peptides and plays a crucial role in molecular recognition, protein-protein interactions, and the formation of secondary structures like α-helices.[4][5]
The decision to incorporate Fmoc-L-leucine is often driven by the desire to mimic a natural peptide sequence or to introduce hydrophobicity to enhance membrane interaction or receptor binding.[5] However, the very nature of this common amino acid necessitates a rigorous evaluation of the final peptide's biological activity to ensure that the synthetic process has yielded a functional molecule.
Diagram: The Core Logic of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Comparative Framework: Fmoc-L-leucine vs. Alternatives
To provide a comprehensive evaluation, it is essential to compare the biological activity of a target peptide synthesized with Fmoc-L-leucine against peptides synthesized with strategic alternatives. This comparative approach validates the choice of L-leucine and can reveal opportunities for optimization.
Key Comparators:
-
Fmoc-D-leucine: The incorporation of a D-amino acid can significantly enhance a peptide's resistance to proteolytic degradation, potentially increasing its in vivo half-life.[6] However, this modification can also alter or abrogate biological activity by changing the peptide's conformation and its fit within a receptor binding pocket.
-
Fmoc-L-isoleucine: As a structural isomer of leucine, isoleucine provides a subtle variation in the side chain's steric bulk and hydrophobicity.[7][8] This seemingly minor change can have a measurable impact on binding affinity and biological response.
-
Fmoc-L-norleucine (Nle): Norleucine is an isomer of leucine that is often used as a non-oxidizable mimic of methionine.[6] Its linear, hydrophobic side chain presents a different steric profile compared to the branched chain of leucine, which can influence peptide structure and function.[6]
Table 1: Hypothetical Performance Comparison of a Model Peptide (e.g., a GPCR Agonist)
| Parameter | Peptide with L-leucine | Peptide with D-leucine | Peptide with L-isoleucine | Peptide with L-norleucine |
| Synthesis Yield (Crude) | 75% | 72% | 78% | 80% |
| Purity (Post-HPLC) | >98% | >98% | >98% | >98% |
| Receptor Binding Affinity (Kd) | 10 nM | 500 nM (or no binding) | 15 nM | 25 nM |
| In Vitro Potency (EC50) | 5 nM | >10 µM | 8 nM | 12 nM |
| Serum Stability (t1/2) | 30 min | >24 hours | 35 min | 32 min |
| Cell Viability (at 10µM) | 95% | 98% | 96% | 97% |
This data is illustrative and will vary depending on the specific peptide sequence and biological system.
Experimental Protocols for Evaluating Biological Activity
A multi-faceted approach is necessary to build a complete picture of a peptide's biological activity. Here, we detail key experimental workflows.
Receptor Binding Assays
Receptor binding assays are fundamental for determining if a synthesized peptide interacts with its intended molecular target.[9][10] These assays quantify the binding affinity (Kd), a critical parameter for predicting a drug's potency.[10]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization of the Receptor: Covalently immobilize the purified target receptor onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the synthesized peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the peptide solutions over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized receptor will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Causality Behind Experimental Choices:
-
Why SPR? SPR provides real-time, label-free data on binding kinetics (both on- and off-rates), offering deeper insight into the interaction mechanism compared to endpoint assays like ELISA.[11]
-
Why Amine Coupling? It is a robust and widely used method for immobilizing proteins with accessible primary amines.
Cell-Based Functional Assays
While binding is essential, it does not guarantee a biological effect. Cell-based assays are crucial for determining if the peptide can elicit a functional response in a biologically relevant system.[11][12]
Experimental Protocol: Cell Proliferation/Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a serial dilution of the synthesized peptide. Include a vehicle control (the buffer the peptide is dissolved in) and a positive control for cell death if assessing cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a metabolic dye such as MTT or CCK-8 to each well.[11] Viable cells with active metabolism will reduce the dye into a colored formazan product.[13]
-
Measurement: After a short incubation with the dye, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability (%) against the peptide concentration. Calculate the EC50 (for proliferation) or IC50 (for inhibition) value.
Self-Validating System: This protocol includes controls (vehicle, positive/negative) that validate the assay's performance. A dose-response curve is generated, which provides a more robust measure of activity than a single-point measurement.
Diagram: A Representative Signaling Pathway for a GPCR-Targeting Peptide
Caption: A model GPCR signaling cascade initiated by peptide binding.
Trustworthiness and Interpretation of Results
-
Peptide Purity: Always use highly purified (>95%) peptides for biological assays to avoid confounding results from impurities.[14] The presence of deletion sequences or incompletely deprotected peptides can lead to erroneous activity measurements.
-
Orthogonal Validation: Whenever possible, use multiple, distinct assays to measure the same biological endpoint. For example, complement a receptor binding assay with a functional assay that measures a downstream signaling event (e.g., cAMP production for a GPCR).[10]
-
Statistical Significance: Ensure that experiments are adequately powered and that appropriate statistical analyses are performed to confidently determine differences between the L-leucine peptide and its comparators.
Conclusion
The evaluation of a peptide's biological activity is a critical step that validates the success of its synthesis using Fmoc-L-leucine. By employing a comparative framework against strategically chosen alternatives and utilizing a suite of robust, well-controlled bioassays, researchers can gain a comprehensive understanding of their peptide's structure-activity relationship. This detailed evaluation not only confirms the function of the target molecule but also provides invaluable insights for the rational design of next-generation peptide therapeutics with enhanced potency, stability, and selectivity.
References
- Baitai Parker Biotechnology. How to analyze peptide activity?
- BenchChem. A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
- Chem-Impex. Fmoc-L-leucine.
- BenchChem. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
- Mtoz Biolabs. Receptor-Ligand Binding Assay.
- Gifford Bioscience. About Ligand Binding Assays.
- CD Formulation. Proteins & Peptides In Vitro Potency Assay.
- Abcam. Cell viability assays.
- Cell Signaling Technology. Overview of Cell Viability and Survival.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- MDPI. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- ACS Publications. Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
- MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- BOC Sciences.
- PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. How to analyze peptide activity? | Baitai Parker Biotechnology [en.biotech-pack.com]
- 12. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 14. ajpamc.com [ajpamc.com]
Safety Operating Guide
A Guide for Laboratory Professionals: Proper Disposal of Fmoc-Leu-Bt
This guide provides a comprehensive operational plan for the safe and compliant disposal of Fmoc-Leu-Bt (Nα-Fmoc-L-leucine benzotriazolyl-ester). As a pre-activated amino acid derivative used in solid-phase peptide synthesis (SPPS), its handling and disposal must account for the hazards of its constituent parts and the associated waste streams from the synthesis process. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment: A Precautionary Approach
Specific hazard data for this compound is not extensively documented. Therefore, a conservative approach is mandated, inferring potential hazards from its components: the Fmoc-leucine backbone and the 1-hydroxybenzotriazole (HOBt) ester. The benzotriazole moiety is the primary source of concern, as related compounds are known to be harmful and environmentally hazardous.[1][2][3]
| Hazard Category | Potential Hazard Associated with this compound | Rationale and Key Considerations |
| Health Hazards | Harmful if swallowed or inhaled. [2][4] Causes skin and serious eye irritation. [4] | The benzotriazole component is classified as harmful and an irritant.[2][3] While Fmoc-Leu-OH is generally not classified as hazardous, the complete molecule should be handled as an irritant.[5][6] Fine powders pose an inhalation risk. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. [1][3] | Benzotriazole and its derivatives are known environmental hazards.[1][3] Disposal into sewer systems is strictly prohibited to prevent contamination of waterways. |
| Reactivity Hazards | Potential for reaction with strong oxidizing agents. [1] Thermally sensitive. | Benzotriazole derivatives can be reactive.[1] While not as shock-sensitive as some peptide coupling agents, it should be stored away from heat and incompatible materials.[7] |
| Physical Hazards | Combustible dust. | As a fine solid powder, it may form combustible dust concentrations in the air. Avoid creating dust during handling and disposal.[1] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][8][9]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If significant dust generation is unavoidable, a NIOSH-approved N95 respirator is recommended.
The Core Protocol: Waste Segregation and Disposal
Proper disposal begins with meticulous segregation at the point of generation.[10] Different waste streams associated with the use of this compound must not be mixed. This practice is crucial for safety, compliance, and cost-effective disposal.
Workflow for this compound Waste Management
The following diagram outlines the decision-making process for segregating and managing waste generated during laboratory procedures involving this compound.
Caption: Waste segregation workflow for this compound.
A. Unused or Expired Solid this compound
This material must be disposed of as hazardous chemical waste.[11][12]
Step-by-Step Protocol:
-
Containerization: Keep the chemical in its original, tightly sealed container if possible. If transferring is necessary, use a new, clearly labeled container compatible with solid chemical waste.
-
Labeling: Attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The full chemical name: "this compound" or "Nα-Fmoc-L-leucine benzotriazolyl-ester".
-
The words "Hazardous Waste".
-
An accurate list of contents and any known hazards (e.g., "Irritant," "Aquatic Toxin").
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or the laboratory's main hazardous waste storage area. Ensure it is segregated from incompatible materials like strong oxidizing agents.[13]
-
Disposal: Arrange for pickup by your institution's EHS office or a licensed hazardous waste contractor.[14]
B. Contaminated Solid Waste
Disposable items that have come into contact with this compound are considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated paper towels from spill cleanup.[9][15]
Step-by-Step Protocol:
-
Collection: Place all contaminated solid items into a dedicated, heavy-duty plastic bag or a sealable container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").[11]
-
Storage and Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for collection by EHS.
C. Liquid Waste from Peptide Synthesis
The SPPS process generates significant liquid waste, primarily from coupling, washing, and deprotection steps.[16] This waste contains solvents like Dimethylformamide (DMF), Dichloromethane (DCM), piperidine, and residual reagents, making it hazardous.
Step-by-Step Protocol:
-
Segregation: Collect halogenated and non-halogenated solvent wastes in separate, designated containers to facilitate proper disposal and reduce costs.[14] For example, DCM washes should be kept separate from DMF/piperidine deprotection solutions.
-
Containerization: Use chemically compatible, leak-proof containers with secure screw caps. Do not overfill containers; leave at least 10% headspace.[13]
-
Labeling: Label each liquid waste container with a hazardous waste tag immediately upon starting collection. List all chemical constituents and their approximate percentages.
-
Storage: Keep all liquid waste containers tightly closed when not in use and store them in secondary containment bins to prevent spills.[13][14]
-
Disposal: Arrange for pickup through your institution's EHS department. Never pour any liquid waste from peptide synthesis down the drain.[1][14]
D. Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.[13]
Step-by-Step Protocol:
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: Collect all three rinses as hazardous liquid waste and add it to the appropriate solvent waste stream (e.g., non-halogenated).[13]
-
Container Disposal: After triple-rinsing and air-drying, obliterate or deface the original chemical label.[13][14] Dispose of the container in the designated bin for rinsed glass or plastic labware, according to institutional policy.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is required to mitigate exposure and environmental contamination.[15]
Step-by-Step Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Containment: Prevent the powder from becoming airborne. DO NOT dry sweep.
-
Cleanup: Gently cover the spill with a damp paper towel or an absorbent pad to wet the powder. Carefully wipe up the material, working from the outside in. For larger spills, use a chemical spill kit with an appropriate absorbent.
-
Waste Collection: Place all contaminated cleaning materials (paper towels, absorbent pads, gloves) into a sealed bag or container. Label it as "Hazardous Waste" and dispose of it as contaminated solid waste.
-
Decontaminate Area: Clean the spill surface with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and fulfill our collective responsibility to protect the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- Santa Cruz Biotechnology. Benzotriazole Safety Data Sheet.
- Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET.
- Loba Chemie. (2016, April 29). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1549133, Fmoc-leucine.
- CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Leu-OH.
- AAPPTec. MSDS - Safety Data Sheet: 2-(Fmoc-amino)-2-ethylbutanoic acid.
- Thermo Fisher Scientific. (2010, June 7). SAFETY DATA SHEET: 1,2,3-Benzotriazole.
- CEM Corporation. Amino Acid, Fmoc-Leu-OH Safety Data Sheet.
- Sigma-Aldrich. (2025, November 10). L-Leucine SAFETY DATA SHEET.
- AnaSpec, Inc. (2021, February 17). Safety Data Sheet (SDS): Fmoc-D-Leu-OH.
- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET: 1,2,3-Benzotriazole.
- BenchChem. (2025). Proper Disposal of Fmoc-N-Me-Thr(tBu)-OH: A Guide for Laboratory Professionals.
- ChemicalBook. (2025, December 20). Fmoc-Leu-OH - Safety Data Sheet.
- ChemicalBook. Fmoc-Leu-OH - Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)-OH: A Guide for Laboratory Professionals.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Peptide Synthesis - Reagent Guides.
- BenchChem. (2025). Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Laboratory Professionals.
- E-Rajab, Z., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- Isidro-Llobet, A., et al. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Peptide Synthesis – Safety Topics.
- BenchChem. (2025). Safeguarding Your Research: Proper Disposal of Fmoc-Trp(Mts)-OH.
- Collins, J. M., et al. (2023, November 29). Total wash elimination for solid phase peptide synthesis. CEM GmbH.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pallavchemicals.com [pallavchemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Leu-Bt
In the field of drug development and peptide synthesis, the precision of our science is matched only by the stringency of our safety protocols. The use of activated amino acids is fundamental to our work, and among these, reagents like Fmoc-Leu-Bt (N-α-Fmoc-L-leucine benzotriazol-1-yl-ester) are indispensable for efficient peptide coupling. However, the very reactivity that makes these compounds effective also necessitates a comprehensive understanding and application of appropriate personal protective equipment (PPE).
This guide provides an in-depth, experience-driven framework for the safe handling of this compound and similar benzotriazole-activated esters. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every researcher understands not just what to do, but why it is critically important.
Hazard Identification: Understanding the "Why" Behind the PPE
This compound is not a singular entity in terms of risk; its hazard profile is a composite of its constituent parts: the Fmoc-protected leucine and, crucially, the benzotriazole active ester.
-
Fmoc-Leucine: The Fmoc-protected amino acid itself is generally considered to be of low acute toxicity. However, like many fine organic powders, it can cause skin, eye, and respiratory irritation.[1][2] The primary risk is mechanical irritation and the potential for inhalation of fine dust particles.[3][4]
-
Benzotriazole Esters: This is the component requiring our utmost attention. Benzotriazole and its derivatives, especially those used as activating agents in peptide synthesis (e.g., HOBt, HBTU), are potent sensitizers.[5][6][7] Repeated exposure, even at low levels, can lead to severe allergic reactions, including contact dermatitis (skin rashes and lesions) and respiratory sensitization, which can manifest as asthma-like symptoms or, in severe cases, anaphylaxis.[5][7][8] The mechanism is believed to involve the covalent modification of human proteins, triggering an immune response.[6][7] Furthermore, some anhydrous benzotriazole derivatives are known to have explosive properties, highlighting the need for careful handling and storage.[5]
Therefore, our PPE strategy is designed to create a complete barrier against these risks: inhalation of fine powders, skin contact that could lead to sensitization, and eye contact with irritating particles.
Core PPE and Engineering Controls: Your First Line of Defense
Effective protection is a synthesis of appropriate PPE and robust engineering controls. One is incomplete without the other.
Engineering Control: The Chemical Fume Hood
All handling of solid this compound must be performed inside a certified chemical fume hood.[7][8][9] This is non-negotiable. The fume hood serves two primary functions:
-
Containment: It captures any dust generated during weighing and handling, preventing inhalation.[7]
-
Exposure Prevention: It protects the lab environment from contamination, ensuring colleagues are not inadvertently exposed.[7][8]
A dedicated balance should be placed inside the fume hood specifically for weighing sensitizing agents like peptide coupling reagents.[7][8]
Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound.
| Task | Required PPE | Causality and Rationale |
| Weighing and Handling Solid | Safety Goggles with Side Shields, Nitrile Gloves, Full-Length Lab Coat | Eye: Protects against airborne particles of the fine powder.[9] Hands: Nitrile gloves provide a robust barrier against incidental skin contact, which is a primary route for sensitization.[9][10] Body: A buttoned lab coat protects skin and personal clothing from contamination by dust.[9] |
| Dissolution & Reaction Setup | Safety Goggles with Side Shields, Nitrile Gloves, Full-Length Lab Coat | Eye: Protects against splashes of solvents containing the dissolved reagent. Hands: Prevents skin contact with the reagent in solution. Contaminated gloves must be changed immediately.[11] Body: Protects against spills and splashes. |
| Spill Cleanup & Waste Disposal | Safety Goggles with Side Shields, Nitrile Gloves (consider double-gloving), Full-Length Lab Coat, Respiratory Protection (if significant dust is generated) | Enhanced Protection: Spill cleanup increases the risk of exposure. Double-gloving provides an extra layer of security. If a significant amount of powder is spilled outside of a fume hood, a particle respirator (e.g., N95) may be necessary to prevent inhalation during cleanup.[12][13] |
Step-by-Step Operational Protocol for Safe Handling
This protocol integrates PPE use into the entire workflow, from retrieval to disposal.
Step 1: Preparation and Donning PPE
-
Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[9]
-
Don a full-length laboratory coat, ensuring it is fully buttoned.
-
Put on chemical-resistant safety goggles with side shields.
-
Inspect a pair of nitrile gloves for any defects before wearing them.[11]
Step 2: Weighing the Reagent (Inside a Fume Hood)
-
Transport the sealed container of this compound to the dedicated fume hood containing a balance.[7][8]
-
Open the container only when it is fully inside the fume hood to contain any airborne powder.[7][8]
-
Use anti-static weighing paper or weigh directly into a tared, sealable container to minimize dust dispersion.[9]
-
Carefully weigh the desired amount of the reagent.
-
Once weighing is complete, securely close the primary reagent bottle and the container with your weighed sample.
Step 3: Dissolution and Use
-
Transport the sealed container with the weighed this compound to your reaction fume hood.
-
Add the solvent to the container inside the fume hood to dissolve the reagent.
-
Perform all subsequent reaction steps involving the activated amino acid within the fume hood.[8]
Step 4: Decontamination and Disposal
-
Solid Waste: All contaminated items (weighing paper, gloves, paper towels) must be disposed of in a dedicated, sealed hazardous waste container located inside the fume hood.[7][8] Do not place these items in regular trash cans, as this can lead to widespread laboratory contamination.[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Never pour benzotriazole-containing waste down the drain, as it can be harmful to aquatic organisms.[12][14][15]
-
Glassware: Thoroughly decontaminate any glassware that has come into contact with the reagent before removing it from the fume hood.
Step 5: Doffing PPE
-
Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare hands.[11]
-
Dispose of the gloves in the designated hazardous waste container.
-
Remove your lab coat and safety goggles.
-
Wash your hands thoroughly with soap and water after handling the chemical, even though gloves were worn.[1]
Workflow Visualization
The following diagram illustrates the complete, self-contained workflow for safely handling this compound, emphasizing the central role of the chemical fume hood.
Caption: Safe handling workflow for this compound.
By adhering to these rigorous protocols, founded on a clear understanding of the chemical hazards, researchers can confidently and safely utilize powerful reagents like this compound to advance their scientific objectives.
References
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from a compiled source describing standard procedures for handling peptide coupling agents.[7][8]
-
Benzotriazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from the product safety information page.[14]
-
1,2,3-Benzotriazole Safety Data Sheet. (2022, July 25). BLD Pharmatech. Retrieved from the product's safety data sheet.[15]
-
1,2,3, Benzotriazole Material Safety Data Sheet. (n.d.). Pallav Chemicals. Retrieved from the product's material safety data sheet.[12]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved from the company's safety guidelines.[9]
-
Benzotriazole Safety Data Sheet. (n.d.). IROWATER. Retrieved from the product's safety data sheet.[16]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). ACS Chemical Health & Safety. Published by the American Chemical Society.[6]
-
Peptide Synthesis – Safety Topics. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from the organization's reagent safety guides.[5]
-
Fmoc-Leu-OH Safety Data Sheet. (2025, December 20). ChemicalBook. Retrieved from the product's safety data sheet.[11]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Published by The National Academies Press.[10]
-
Fmoc-leucine | C21H23NO4. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from the compound database.[2]
-
SAFETY DATA SHEET - Fmoc-L-leucine. (2024, September 7). Sigma-Aldrich. Retrieved from the product's safety data sheet.[1]
-
SAFETY DATA SHEET - L-leucine. (2025, April 30). Sigma-Aldrich. Retrieved from the product's safety data sheet.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 6. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pallavchemicals.com [pallavchemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. irowater.com [irowater.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
